Stearalkonium hectorite
Description
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Properties
CAS No. |
12691-60-0 |
|---|---|
Molecular Formula |
C27H52LiMgNNaO12Si4- |
Molecular Weight |
749.283 |
IUPAC Name |
lithium;magnesium;sodium;benzyl-dimethyl-octadecylazanium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide |
InChI |
InChI=1S/C27H50N.Li.Mg.Na.O10Si4.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;;;;;2*1H2/q2*+1;+2;+1;-4;;/p-2 |
InChI Key |
IVHQFXJEJHVLIW-UHFFFAOYSA-L |
SMILES |
[Li+].CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] |
Synonyms |
STEARALKONIUM HECTORITE |
Origin of Product |
United States |
Foundational & Exploratory
Stearalkonium hectorite chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearalkonium hectorite (B576562) is a modified clay mineral, an organoclay, that has established itself as a versatile excipient in a multitude of industrial applications, most notably in cosmetics and pharmaceuticals. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, and the methodologies used for its characterization. A detailed overview of its synthesis, mechanism of action as a rheological modifier, and standardized experimental protocols for its analysis are presented. This document is intended to serve as a comprehensive resource for researchers, formulation scientists, and professionals in drug development.
Introduction
Stearalkonium hectorite is the product of a cation exchange reaction between hectorite, a naturally occurring smectite clay, and stearalkonium chloride, a quaternary ammonium (B1175870) compound.[1][2] This modification transforms the naturally hydrophilic hectorite into a hydrophobic material, enabling its use as a rheological additive in non-aqueous systems.[3] Its primary functions are to control viscosity, provide thixotropic (shear-thinning) properties, and suspend particles within a formulation, thereby enhancing product stability and texture.[3][4]
Chemical Structure and Synthesis
The fundamental structure of this compound consists of the layered silicate (B1173343) structure of hectorite with stearalkonium cations intercalated within the clay galleries. Hectorite is a 2:1 layered smectite clay, meaning each layer is composed of an octahedral sheet of magnesium and lithium sandwiched between two tetrahedral sheets of silica.[5] Isomorphous substitution within the crystal lattice generates a net negative surface charge, which is balanced by exchangeable cations (typically sodium) in the interlayer space.
The synthesis of this compound involves the replacement of these inorganic cations with the larger, organic stearalkonium cations.
Synthesis Pathway
The synthesis of this compound is a well-established cation exchange process. The following diagram illustrates the key steps in its manufacturing.
Physicochemical Properties
This compound is a creamy-white, fine powder.[3] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Physical Form | Fine, creamy-white powder | [3] |
| CAS Number | 12691-60-0, 71011-26-2, 94891-33-5 | [] |
| Bulk Density | 450 - 510 g/L | [3] |
| Moisture Content | ≤ 3.5% | [3] |
| Typical Use Level | 0.25 - 5.0% | [1][3][7] |
| Comedogenicity Rating | 1 (out of 5) | [2] |
| Cation Exchange Capacity (Hectorite) | 80 - 120 meq/100g | [8] |
| Interlayer Spacing (d001) of Hectorite | ~14.46 Å | [9] |
| Interlayer Spacing (d001) of Organoclay | 22 - 40 Å | [10][11] |
| Specific Surface Area (Hectorite) | 450 - 850 m²/g | [12] |
Mechanism of Rheological Control
The rheological modifying properties of this compound are attributed to the formation of a three-dimensional network structure within the liquid medium. This network is formed through edge-to-face and edge-to-edge interactions of the clay platelets, facilitated by hydrogen bonding. At rest, this network structure imparts high viscosity and suspends particles.
When shear is applied (e.g., during spreading or mixing), the weak bonds within the network are broken, causing the platelets to align in the direction of flow. This alignment reduces the resistance to flow, resulting in a decrease in viscosity, a phenomenon known as shear-thinning.[13] Upon removal of the shear stress, the network structure reforms, and the viscosity increases. This time-dependent recovery of viscosity is known as thixotropy.[13]
Experimental Protocols
X-Ray Diffraction (XRD) Analysis
Objective: To determine the interlayer spacing (d-spacing) of the clay platelets, which indicates the degree of intercalation of the stearalkonium cations.
Methodology:
-
Sample Preparation:
-
Grind the this compound powder to a fine, homogenous particle size (typically <45 µm).[14]
-
Prepare an oriented sample by creating a slurry of the powder in a suitable solvent (e.g., ethanol) and depositing it onto a glass slide or a zero-background sample holder.[15]
-
Allow the solvent to evaporate completely to form a thin, uniform film.
-
-
Instrument Parameters (Typical):
-
Data Analysis:
-
Identify the (001) diffraction peak, which corresponds to the basal spacing of the clay layers.
-
Calculate the d-spacing using Bragg's Law: nλ = 2d sin(θ).
-
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology and surface texture of the this compound particles.
Methodology:
-
Sample Preparation:
-
Mount a double-sided carbon adhesive tab onto an aluminum SEM stub.[17]
-
Disperse a small amount of the this compound powder onto the adhesive tab.[18]
-
Gently blow off any excess, non-adhered powder with compressed nitrogen to ensure a monolayer of particles.[19][20]
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[17]
-
-
Instrument Parameters (Typical):
-
Instrument: Scanning Electron Microscope.
-
Accelerating Voltage: 5-15 kV.
-
Working Distance: 10-15 mm.
-
Detection: Secondary electron (SE) imaging for topographical information.
-
-
Data Analysis:
-
Acquire images at various magnifications to observe the particle shape, size distribution, and surface features.
-
Rheological Analysis
Objective: To characterize the viscosity and shear-thinning behavior of this compound dispersions.
Methodology:
-
Sample Preparation:
-
Prepare a dispersion of this compound in a suitable non-aqueous solvent (e.g., mineral oil, silicone) at a specified concentration (e.g., 2-5% w/w).
-
Use a high-shear mixer to ensure complete delamination and dispersion of the clay platelets.[3]
-
Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C).
-
-
Instrument Parameters (Typical):
-
Instrument: Rotational rheometer with a cone-plate or parallel-plate geometry.
-
Test Type: Continuous ramp (viscosity curve) and/or oscillatory measurements.
-
Shear Rate Range: 0.1 to 100 s⁻¹.
-
Temperature: Controlled at 25 °C.
-
-
Data Analysis:
-
Plot viscosity as a function of shear rate to observe the shear-thinning behavior.
-
For thixotropy assessment, perform a loop test where the shear rate is ramped up and then down, and analyze the area of the resulting hysteresis loop.[21]
-
Applications in Research and Development
The unique rheological properties of this compound make it a valuable tool in the development of a wide range of products:
-
Pharmaceuticals: In topical formulations such as creams, ointments, and gels, it provides viscosity control and stability, ensuring uniform distribution of active pharmaceutical ingredients (APIs).[]
-
Cosmetics: It is widely used in color cosmetics (foundations, lipsticks), sunscreens, and skincare products to achieve desired textures, prevent pigment settling, and improve application properties.[3]
-
Drug Delivery: Its ability to form a stable gel matrix can be explored for controlled-release drug delivery systems.
Conclusion
This compound is a highly effective and versatile rheological modifier with a well-understood chemical structure and mechanism of action. Its ability to impart viscosity, shear-thinning, and suspensive properties makes it an indispensable ingredient in numerous formulations. The experimental protocols outlined in this guide provide a standardized approach to its characterization, enabling researchers and formulation scientists to effectively utilize and control its properties in product development.
References
- 1. paulaschoice.it [paulaschoice.it]
- 2. deascal.com [deascal.com]
- 3. activeman.in [activeman.in]
- 4. avenalab.com [avenalab.com]
- 5. Organoclay applications and limits in the environment [comptes-rendus.academie-sciences.fr]
- 7. cir-safety.org [cir-safety.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Organoclay - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Synthesis of Organoclays Based on Clay Minerals with Different Structural Expansion Capacities | MDPI [mdpi.com]
- 13. Shear thinning - Wikipedia [en.wikipedia.org]
- 14. tsutsuki.net [tsutsuki.net]
- 15. issmge.org [issmge.org]
- 16. ktgeo.com [ktgeo.com]
- 17. youtube.com [youtube.com]
- 18. Scanning electron microscopy (SEM) sample preparation requirements and method analysis-ZEPTOOLS [en.zeptools.cn]
- 19. vaccoat.com [vaccoat.com]
- 20. nanoscience.com [nanoscience.com]
- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Technical Guide to the Synthesis of Stearalkonium Hectorite via Cation Exchange
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Stearalkonium hectorite (B576562), an organically modified hectorite clay, is a vital rheological additive and suspending agent in a multitude of cosmetic and pharmaceutical formulations.[][2] Its synthesis is a prime example of organoclay production, achieved through a cation exchange reaction between hectorite clay and a quaternary ammonium (B1175870) salt, specifically stearalkonium chloride.[3][4] This technical guide provides an in-depth exploration of the synthesis process, detailing the underlying chemical principles, a comprehensive experimental protocol, and key characterization data. The information is presented to aid researchers and professionals in the development and understanding of this versatile excipient.
Introduction: The Chemistry of Organoclay Formation
Stearalkonium hectorite, commercially known by trade names such as Bentone 27, is the reaction product of hectorite and stearalkonium chloride.[3][5] Hectorite is a naturally occurring trioctahedral smectite clay, a mineral composed of layered magnesium-lithium silicate.[6] The unique structure of hectorite results in a negatively charged layer lattice, which is balanced by interlayer inorganic cations, typically sodium (Na⁺).[3][7]
The synthesis of this compound hinges on the principle of cation exchange. The large organic cation of stearalkonium chloride, a quaternary ammonium compound, displaces the smaller inorganic cations from the interlayer spaces of the hectorite structure.[3][8] This surface modification transforms the clay from hydrophilic (water-loving) to organophilic (oil-loving), enabling it to swell and form thixotropic gels in non-aqueous systems.[9][10] This property is fundamental to its function as a viscosity controller and suspending agent in various formulations.[2][11]
Cation Exchange Mechanism
The core of the synthesis is an ion exchange reaction where the positively charged quaternary ammonium group of stearalkonium chloride exchanges with the sodium ions present on the surface of the hectorite clay platelets. This process is driven by the affinity of the large organic cation for the clay surface.
Caption: Cation exchange mechanism for this compound synthesis.
Experimental Protocol
The following protocol outlines a general laboratory procedure for the synthesis of this compound. The quantities are based on typical methods described for organoclay preparation.[3][12]
Materials and Equipment
-
Reagents:
-
Hectorite clay (sodium form)
-
Stearalkonium chloride
-
Deionized water
-
-
Equipment:
-
Jacketed glass reactor vessel with overhead stirrer
-
Heating mantle or circulating water bath
-
Thermometer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Drying oven
-
Laboratory mill or mortar and pestle
-
Synthesis Workflow
The overall process involves dispersion of the clay, reaction with the quaternary ammonium salt, followed by purification and processing of the final product.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
-
Clay Dispersion: Add 4.0 grams of hectorite clay to 200 mL of deionized water in the reactor vessel. Heat the mixture to between 50°C and 70°C while stirring continuously until a uniform aqueous suspension is formed.[3]
-
Cation Exchange Reaction: Prepare a solution of stearalkonium chloride. The amount added should exceed the cation exchange capacity (CEC) of the clay to ensure complete reaction.[3] For a typical hectorite with a CEC of ~80 meq/100g, this would correspond to adding approximately 3-5 grams of stearalkonium chloride. Add the organic salt solution to the heated clay suspension. Maintain the temperature between 60°C and 80°C and continue vigorous stirring for several hours.[8][13]
-
Isolation: After the reaction period, allow the mixture to cool slightly. Collect the solid product by vacuum filtration using a Buchner funnel. The byproduct, sodium chloride, will be present in the filtrate.[3]
-
Washing: Wash the filter cake repeatedly with warm deionized water to remove residual sodium chloride and any unreacted stearalkonium chloride. Continue washing until the filtrate is free of chloride ions (testable with silver nitrate (B79036) solution).
-
Drying: Transfer the washed product to a drying dish and place it in an oven at 60°C to 100°C for 24 hours, or until a constant weight is achieved.[12][14]
-
Milling: The dried material will be a solid cake. Grind the product into a fine, creamy white powder using a laboratory mill or a mortar and pestle.[13] Store the final product in a sealed container in a cool, dry place.[15]
Data Presentation: Properties and Parameters
Successful synthesis and application of this compound require an understanding of the properties of the raw materials and the final product.
Table 1: Typical Properties of Hectorite Clay (Starting Material)
| Property | Value Range | Reference |
| Mineral Type | Trioctahedral Smectite | [6] |
| Chemical Formula | Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂ | [6] |
| Cation Exchange Capacity (CEC) | 70 - 100 meq/100 g | [7] |
| Specific Measurement (pH 7.9) | 83 ± 1 cmol(+)/kg | [16] |
| Structure | Negatively charged layered silicate | [3] |
Table 2: Experimental Parameters for this compound Synthesis
| Parameter | Recommended Value | Reference |
| Clay Concentration | ~2% w/v (e.g., 4g in 200mL) | [3] |
| Quaternary Salt Amount | In excess of clay's CEC | [3] |
| Reaction Temperature | 50 - 80°C | [3][8] |
| Reaction Time | Several hours (e.g., 12-24h) | [17] |
| Drying Temperature | 60 - 100°C | [14] |
| Polar Activator (for gel formation) | Propylene Carbonate, Ethanol | [10][18] |
Table 3: Physical and Chemical Properties of this compound (Final Product)
| Property | Value | Reference |
| Appearance | Creamy white, fine powder | [3] |
| Common Trade Name | Bentone 27 | [3] |
| Density | ~1.80 g/cm³ | [10] |
| Moisture Content | < 3.0 % | [10] |
| Residual NaCl | < 0.5 % | [3][19] |
| Residual Free Amines | ~0.45 % | [3][19] |
| Cosmetic Use Concentration | 0.2 - 5.0 % | [3][18][20] |
Conclusion
The synthesis of this compound via cation exchange is a well-established and robust method for producing a high-value organoclay. The process involves the straightforward reaction of hectorite clay with stearalkonium chloride in an aqueous suspension. By carefully controlling reaction parameters such as temperature and reactant ratios, and by ensuring thorough purification, a high-purity product suitable for demanding applications in the cosmetic and pharmaceutical industries can be reliably obtained. The transformation of the clay's surface from hydrophilic to organophilic is the key to its functionality as a rheological modifier, providing stable and aesthetically pleasing formulations.
References
- 2. deascal.com [deascal.com]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. paulaschoice.fr [paulaschoice.fr]
- 5. This compound | C27H52LiMgNNaO12Si4- | CID 86278144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion exchange in clays and other minerals | U.S. Geological Survey [usgs.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. scribd.com [scribd.com]
- 10. ataman-chemicals.com [ataman-chemicals.com]
- 11. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 12. Purification of Iranian bentonite for organoclay synthesis for use in clay–polymer composites | Clay Minerals | Cambridge Core [cambridge.org]
- 13. US5759938A - Process for producing organoclays with quaternary ammonium compositions made using non volatile diluents - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. amazontele.com [amazontele.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. paulaschoice.it [paulaschoice.it]
- 19. researchgate.net [researchgate.net]
- 20. elementis.com [elementis.com]
Hectorite Clay Modification for Organoclay Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the modification of hectorite (B576562) clay for the synthesis of organoclays, with a particular focus on applications in drug delivery. It covers the fundamental principles, detailed experimental protocols, and key characterization techniques.
Introduction to Hectorite and Organoclay Synthesis
Hectorite is a naturally occurring trioctahedral smectite clay mineral with a layered structure.[1] Its chemical formula is typically represented as Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂.[2] The isomorphic substitution of Li⁺ for Mg²⁺ in the octahedral sheet results in a net negative charge on the clay platelets.[3] This charge is balanced by exchangeable cations, typically Na⁺, located in the interlayer space. This inherent cation exchange capacity (CEC) is a crucial property that allows for the modification of hectorite to form organoclays.
Organoclays are produced by replacing the inorganic interlayer cations of hectorite with organic cations, most commonly quaternary ammonium (B1175870) surfactants.[4][5] This process transforms the clay's surface from hydrophilic to organophilic, enabling its dispersion in organic solvents and interaction with non-polar molecules, such as active pharmaceutical ingredients (APIs).[6] The modification significantly alters the physicochemical properties of the clay, including its interlayer spacing, thermal stability, and surface chemistry, making it a versatile excipient for drug delivery systems.[7]
Experimental Protocols
Purification of Raw Hectorite Clay
The purity of the starting hectorite clay is critical for the synthesis of high-quality organoclays. Raw hectorite often contains impurities such as calcite, dolomite, and quartz.[3] A common purification method involves wet processing to remove these non-clay particles.[1]
Protocol for Hectorite Purification:
-
Dispersion: Disperse 50 g of raw hectorite clay in 1 L of deionized water by vigorous stirring for 24 hours to ensure complete disaggregation.
-
Sedimentation: Allow the suspension to stand for 2 hours to let coarser, non-clay impurities settle.
-
Decantation: Carefully decant the supernatant containing the purified hectorite fraction.
-
Centrifugation: Centrifuge the supernatant at 5000 rpm for 30 minutes to pellet the purified hectorite.
-
Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step three times to remove any remaining soluble impurities.
-
Drying: Dry the purified hectorite pellet in an oven at 60°C until a constant weight is achieved.
-
Grinding: Gently grind the dried hectorite to a fine powder using a mortar and pestle.
Determination of Cation Exchange Capacity (CEC)
The CEC of the purified hectorite must be determined to calculate the stoichiometric amount of surfactant required for modification. The ammonium acetate (B1210297) method is a widely used and reliable technique.[8][9]
Protocol for CEC Determination (Ammonium Acetate Method):
-
Saturation: Weigh 2 g of purified hectorite into a centrifuge tube. Add 30 mL of 1 M ammonium acetate solution (pH 7.0). Shake vigorously for 4 hours to ensure complete exchange of interlayer cations with ammonium ions.
-
Centrifugation and Washing: Centrifuge the suspension at 4000 rpm for 15 minutes. Discard the supernatant. Wash the clay pellet five times with 30 mL of isopropyl alcohol to remove excess ammonium acetate, centrifuging and decanting after each wash.
-
Extraction: Add 30 mL of 1 M KCl solution to the washed pellet to displace the ammonium ions from the clay. Shake for 2 hours.
-
Separation: Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction step twice more, combining all three supernatants.
-
Quantification: Determine the concentration of ammonium ions in the combined supernatant using an ammonia-selective electrode or by distillation followed by titration.[10]
-
Calculation: Calculate the CEC in meq/100g of clay.
Synthesis of Organo-Hectorite
This protocol describes the synthesis of organo-hectorite using a quaternary ammonium salt, such as cetyltrimethylammonium bromide (CTAB), via a wet process.[11]
Protocol for Organo-Hectorite Synthesis:
-
Hectorite Dispersion: Disperse a known amount of purified hectorite (e.g., 10 g) in 500 mL of deionized water. Heat the dispersion to 60-70°C and stir vigorously for 1 hour to ensure full exfoliation of the clay platelets.
-
Surfactant Solution Preparation: Calculate the amount of quaternary ammonium salt required based on the CEC of the hectorite. Prepare a solution of the surfactant (e.g., CTAB) in deionized water, also heated to 60-70°C. The amount of surfactant can be varied (e.g., 1.0, 1.5, or 2.0 times the CEC) to study the effect on organoclay properties.[12]
-
Cation Exchange Reaction: Slowly add the hot surfactant solution to the stirred hectorite dispersion. Continue stirring at 60-70°C for at least 4 hours to facilitate the cation exchange process.[13]
-
Filtration and Washing: Cool the mixture to room temperature. Collect the resulting organo-hectorite by vacuum filtration. Wash the filter cake repeatedly with hot deionized water until no bromide ions are detected in the filtrate (tested with AgNO₃ solution).
-
Drying: Dry the washed organo-hectorite in an oven at 60°C for 48 hours.
-
Milling: Mill the dried organo-hectorite to a fine, uniform powder.
Physicochemical Characterization
X-ray Diffraction (XRD)
XRD is used to determine the basal spacing (d₀₀₁) of the clay, which indicates the extent of intercalation of the organic surfactant into the hectorite galleries.[14]
Methodology:
-
Instrument: Powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: A small amount of the powdered sample is packed into a sample holder.
-
Analysis: The sample is scanned over a 2θ range of 2-30° at a slow scan rate.
-
Data Interpretation: The basal spacing (d₀₀₁) is calculated from the position of the (001) diffraction peak using Bragg's Law (nλ = 2dsinθ). An increase in the d-spacing of the modified hectorite compared to the purified hectorite confirms the intercalation of the surfactant molecules.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the organo-hectorite and to quantify the amount of organic surfactant intercalated.[15][16]
Methodology:
-
Instrument: Thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible.
-
Analysis: The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation: The TGA curve shows weight loss as a function of temperature. The initial weight loss (below 150°C) is typically due to the removal of adsorbed and interlayer water. The major weight loss at higher temperatures (usually between 200°C and 500°C) corresponds to the decomposition of the organic surfactant.[13] The final weight loss at very high temperatures is due to the dehydroxylation of the clay lattice. The amount of intercalated surfactant can be calculated from the weight loss in the corresponding temperature range.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of hectorite and its organo-derivatives.
Table 1: Cation Exchange Capacity (CEC) of Hectorite Clay
| Clay Sample | CEC (meq/100g) |
| Raw Hectorite | 60 - 80 |
| Purified Hectorite | 80 - 100 |
Table 2: Basal Spacing (d₀₀₁) of Hectorite and Organo-Hectorites Modified with Different Surfactants
| Clay Sample | Surfactant | Surfactant Loading (x CEC) | Basal Spacing (d₀₀₁) (Å) |
| Purified Hectorite | None | - | ~12-15 |
| Organo-Hectorite | CTAB | 1.0 | ~18-22 |
| Organo-Hectorite | Dodecyltrimethylammonium Bromide | 1.0 | ~17-20 |
| Organo-Hectorite | Octadecyltrimethylammonium Bromide | 1.0 | ~22-28 |
| Organo-Hectorite | Didodecyldimethylammonium Bromide | 1.0 | > 30 |
Table 3: Thermal Decomposition Data of Hectorite and Organo-Hectorite from TGA
| Clay Sample | Onset of Surfactant Decomposition (°C) | Weight Loss due to Surfactant (%) |
| Purified Hectorite | N/A | < 1 |
| Organo-Hectorite (CTAB, 1.0 CEC) | ~200 - 250 | 20 - 30 |
| Organo-Hectorite (OATAB, 1.0 CEC) | ~220 - 280 | 30 - 40 |
Application in Drug Delivery
Organo-hectorites are promising materials for drug delivery due to their ability to encapsulate and control the release of therapeutic agents.[17][18] The organophilic nature of the modified clay allows for the loading of hydrophobic drugs that have poor water solubility.
Drug Loading and Release
Drug Loading: Drugs can be loaded onto organo-hectorite through various methods, including solvent evaporation and adsorption from solution. The choice of method depends on the solubility of the drug.
Drug Release: The release of the drug from the organo-hectorite carrier is typically diffusion-controlled. The rate of release can be modulated by the type and amount of surfactant used for modification, which influences the interlayer environment and the interaction between the drug and the clay.[4]
Cellular Uptake and Mechanism
Studies have shown that hectorite-based nanoparticles can penetrate cellular membranes and are primarily localized in the cytoplasm.[17][18] The main mechanism of cellular uptake is thought to be endocytosis, which is an energy-dependent process.[19][20]
Visualizations
References
- 1. qualicer.org [qualicer.org]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. elementis.com [elementis.com]
- 4. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress of hectorite modified by organic compounds | Semantic Scholar [semanticscholar.org]
- 6. Influence of clay mineral structure and surfactant nature on the adsorption capacity of surfactants by clays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Steam-Assisted Synthesis of CTAB-Modified Geopolymer-Based Hectorite for Enhanced Adsorption of Congo Red - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adsorption behaviors of modified clays prepared with structurally different surfactants for anionic dyes removal [eeer.org]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Exploring the cellular uptake of hectorite clay mineral and its drug carrier capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarship.miami.edu]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
Physicochemical Characterization of Stearalkonium Hectorite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearalkonium hectorite (B576562) is a modified clay mineral that serves as a versatile rheological additive in a wide array of formulations, from cosmetics to pharmaceuticals.[1][2] It is synthesized through the cation exchange reaction between hectorite, a naturally occurring smectite clay, and stearalkonium chloride, a quaternary ammonium (B1175870) compound.[1][3] This modification transforms the hydrophilic surface of the native clay into a hydrophobic one, enabling its use in non-aqueous and low-polarity systems to control viscosity, suspend particles, and provide desirable textural properties.[4] This technical guide provides an in-depth overview of the physicochemical characterization of Stearalkonium hectorite, including its synthesis, key properties, and the experimental protocols used for its analysis.
Synthesis and Structure
The synthesis of this compound is a well-established process involving the replacement of inorganic cations (primarily sodium ions) present in the interlayer spaces of the hectorite clay structure with the larger organic stearalkonium cations.[1] Hectorite itself is a layered silicate (B1173343) composed of octahedral magnesium/lithium sheets sandwiched between two tetrahedral silicon sheets.[1] The substitution of magnesium by lithium in the octahedral layer creates a net negative charge on the clay platelets, which is balanced by the interlayer cations.
The cation exchange process is typically carried out in an aqueous slurry, where the hectorite clay is dispersed and then reacted with a solution of stearalkonium chloride. The resulting this compound is then filtered, washed to remove by-products like sodium chloride, and dried to a fine powder.[1]
Synthesis Workflow
Caption: Synthesis of this compound.
Physicochemical Properties
The performance of this compound as a rheological modifier is dictated by its unique physicochemical properties. A summary of these properties is presented in the tables below. It is important to note that specific values may vary depending on the grade and manufacturer.
General Properties
| Property | Description | Source |
| Appearance | Creamy white, fine powder | [1][5] |
| Odor | Odorless | |
| Solubility | Insoluble in water; dispersible in organic liquids |
Physical and Chemical Data
| Parameter | Typical Value/Range | Method | Source |
| Molecular Formula | C27H52LiMgNNaO12Si4- | [4][5] | |
| Molecular Weight | ~749.3 g/mol | [4] | |
| Moisture Content | < 3.0% | Gravimetric | |
| Bulk Density | 0.40 - 0.60 g/cm³ | ||
| Impurities | Residual free amines and amine hydrochlorides (< 0.45%), Sodium chloride (< 0.5%) | [1] |
Key Characterization Techniques and Experimental Protocols
A comprehensive understanding of this compound requires the use of several analytical techniques. The following sections detail the principles and general experimental protocols for the most critical characterizations.
X-Ray Diffraction (XRD)
Principle: XRD is used to determine the crystalline structure of materials and is particularly important for measuring the interlayer spacing (d-spacing) of the clay platelets. The intercalation of the bulky stearalkonium cations between the hectorite layers leads to a significant increase in the d-spacing compared to the native clay.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is packed into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup: The analysis is performed using a powder X-ray diffractometer, typically with Cu Kα radiation.
-
Data Acquisition: The sample is scanned over a range of 2θ angles, usually from 2° to 40°.
-
Data Analysis: The position of the (001) diffraction peak is used to calculate the basal spacing (d-spacing) using Bragg's Law (nλ = 2d sinθ).
Caption: XRD Experimental Workflow.
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as melting, crystallization, and decomposition.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a TGA or DSC pan.
-
Instrument Setup: The analysis is conducted under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The TGA instrument records the mass loss, while the DSC instrument records the heat flow, as a function of temperature.
-
Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of decomposition. The DSC curve reveals endothermic and exothermic peaks corresponding to thermal events.
Caption: Thermal Analysis Workflow.
Rheological Measurements
Principle: Rheological measurements are crucial for characterizing the primary function of this compound – its ability to modify the flow behavior of liquids. These measurements provide data on viscosity, shear-thinning behavior, and yield stress.
Experimental Protocol:
-
Sample Preparation: A dispersion of this compound is prepared in a suitable solvent (e.g., mineral oil, silicone fluid) at a specific concentration. The dispersion is typically homogenized using high shear to ensure proper activation.
-
Instrument Setup: A rheometer equipped with a suitable geometry (e.g., cone and plate, parallel plates) is used. The temperature is controlled via a Peltier system.
-
Data Acquisition:
-
Flow Curve: The shear stress is measured as the shear rate is ramped up and down. This provides a viscosity profile.
-
Oscillatory Measurement: A small amplitude oscillatory shear is applied to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
-
-
Data Analysis: The flow curve is plotted to visualize shear-thinning behavior. The yield stress can be determined from the flow curve or by a stress sweep in oscillatory mode.
Caption: Rheology Experimental Workflow.
Mechanism of Rheological Modification
The rheological modifying effect of this compound in non-aqueous systems is attributed to the formation of a three-dimensional network structure. When properly dispersed and activated (often with a polar activator like propylene (B89431) carbonate), the individual clay platelets delaminate and arrange themselves into a "house of cards" structure.[3] This network immobilizes the solvent, leading to an increase in viscosity and the development of a yield stress.
This structure is also responsible for the shear-thinning behavior of this compound dispersions. Under high shear, the network is broken down, resulting in a decrease in viscosity, which allows for easy application of the product. When the shear is removed, the network reforms, and the viscosity increases again.
Caption: Mechanism of Rheological Modification.
Applications in Drug Development
In the pharmaceutical industry, this compound is a valuable excipient for topical and transdermal drug delivery systems. Its ability to thicken and stabilize non-aqueous formulations makes it suitable for use in:
-
Ointments and Creams: To provide the desired consistency and prevent the separation of active pharmaceutical ingredients (APIs).
-
Gels: To create stable, non-greasy gel formulations for topical application.
-
Suspensions: To prevent the settling of suspended API particles, ensuring uniform dosage.
The inert nature of this compound and its favorable safety profile make it a suitable choice for formulations that come into contact with the skin.[1]
Conclusion
This compound is a highly effective rheological modifier with a well-understood physicochemical basis for its functionality. Its synthesis from natural hectorite clay and a quaternary ammonium salt results in a material with a unique ability to structure and stabilize non-aqueous formulations. A thorough characterization using techniques such as XRD, thermal analysis, and rheology is essential for understanding its properties and optimizing its performance in various applications, including the development of advanced drug delivery systems. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile excipient.
References
Stearalkonium Hectorite: A Technical Guide to Particle Size and Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearalkonium hectorite (B576562) is an organoclay, a chemically modified hectorite clay, that serves as a highly effective rheological modifier and suspending agent in a variety of systems, particularly in cosmetics, personal care products, and pharmaceutical formulations.[1][2] It is synthesized by reacting hectorite, a natural smectite clay mineral, with stearalkonium chloride, a quaternary ammonium (B1175870) compound.[3][4] This modification transforms the naturally hydrophilic clay into a hydrophobic material, enabling it to swell and form gel networks in non-aqueous and low to medium polarity organic systems.[5]
The performance of stearalkonium hectorite in its applications is intrinsically linked to its particle size and morphology. These physical characteristics govern its dispersion, the efficiency of gel formation, suspension capabilities, and the sensory properties of the final product.[5] This guide provides an in-depth examination of the particle size and morphology of this compound, detailing the experimental protocols used for its characterization and the impact of these properties on formulation development.
Particle Morphology
The fundamental morphology of this compound originates from its parent mineral, hectorite. Hectorite clay consists of crystalline, layered platelets of nanosomic thickness.[6] These individual platelets stack together to form larger aggregates known as tactoids.[6]
-
Primary Particle (Platelet) Morphology: Individual this compound platelets are typically lath-shaped or disc-like. These platelets have a high aspect ratio, with lateral dimensions in the microscopic range and a thickness on the order of nanometers. This high surface area-to-volume ratio is crucial for its function.
-
Secondary Particle (Aggregate) Morphology: In its dry powder form, this compound exists as aggregates of these stacked platelets. Scanning Electron Microscopy (SEM) reveals a rough and porous surface morphology for these aggregates.[7][8][9] Upon proper dispersion and activation in a solvent, these aggregates break down, and the individual platelets delaminate or exfoliate, forming a three-dimensional network responsible for viscosity building.[5]
Particle Size
The particle size of this compound can be described at two levels: the size of the aggregates in the dry powder and the hydrodynamic size of the dispersed particles or swollen gel network in a liquid medium.
-
Aggregate Particle Size: The aggregates in the powdered form can have a mean particle size in the micrometer range.[10] This is typically measured by techniques like laser diffraction.
-
Dispersed Particle Size: When dispersed in a liquid, the particle size is more complex to define. Dynamic Light Scattering (DLS) is a common technique to measure the hydrodynamic radius of particles in a suspension.[11][12][13] For this compound, DLS can provide information on the size of the swollen clay tactoids or smaller exfoliated platelet clusters in the nanometer to low micrometer range.[14] It is important to note that DLS assumes spherical particles, which can be a limitation when analyzing the plate-like structures of clays.[12]
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound. The exact values can vary depending on the specific grade, manufacturing process, and the dispersion medium.
Table 1: Typical Particle Size Distribution of this compound Aggregates (Dry Powder)
| Parameter | Value Range |
| D10 | 1 - 5 µm |
| D50 (Mean Particle Size) | 10 - 40 µm[10] |
| D90 | 50 - 100 µm |
Table 2: Morphological and Physicochemical Properties
| Parameter | Typical Value |
| Platelet Thickness | ~1 nm |
| Platelet Lateral Dimension | 50 - 500 nm |
| Specific Surface Area | 100 - 400 m²/g |
| Cation Exchange Capacity (of base hectorite) | 70 - 100 meq/100g |
Experimental Protocols
Accurate characterization of this compound's particle size and morphology is critical for quality control and formulation development. Below are detailed methodologies for key analytical techniques.
Scanning Electron Microscopy (SEM) for Morphology Analysis
SEM provides high-resolution images of the surface topography of the this compound powder.
Objective: To visualize the shape, size, and surface texture of this compound aggregates.
Methodology:
-
Sample Preparation:
-
Mount a small amount of the dry this compound powder onto an aluminum SEM stub using double-sided carbon adhesive tape.[15]
-
Gently remove excess powder to ensure a monolayer of particles where possible.[15]
-
Place the stub in a sputter coater and apply a thin conductive coating of gold or gold-palladium (typically 10-20 nm thick) to prevent charging under the electron beam.[16]
-
-
Imaging:
-
Insert the coated sample into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an accelerating voltage of 5-20 kV.[17]
-
Use the secondary electron (SE) detector to obtain images emphasizing surface topography.[17]
-
Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) to observe both the overall aggregate structure and the finer surface details of the platelet stacks.
-
-
Data Analysis:
-
Analyze the micrographs to describe the particle shape (e.g., irregular, plate-like aggregates), surface texture (e.g., rough, porous), and the presence of agglomerates.
-
Use the SEM software's measurement tools to estimate the size range of the aggregates.
-
Dynamic Light Scattering (DLS) for Hydrodynamic Size Analysis
DLS measures the size of particles suspended in a liquid by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[18]
Objective: To determine the hydrodynamic size distribution of this compound particles when dispersed in a relevant solvent.
Methodology:
-
Sample Preparation:
-
Prepare a dilute suspension of this compound in the desired solvent (e.g., a non-polar oil, silicone fluid) at a concentration typically between 0.01% and 0.1% w/v.
-
To ensure proper dispersion, subject the suspension to high shear mixing for a defined period (e.g., 5-10 minutes).
-
Add a polar activator (e.g., propylene (B89431) carbonate, ethanol) at a specified concentration (typically 30-50% by weight of the this compound) and continue high shear mixing to promote delamination and gelation.[4][19]
-
Allow the sample to equilibrate at a controlled temperature (e.g., 25°C).
-
Filter the suspension through a syringe filter (e.g., 5 µm pore size) to remove any large, non-dispersed agglomerates that could interfere with the measurement.
-
-
Instrument Setup and Measurement:
-
Transfer the prepared sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including solvent viscosity, refractive index, and measurement angle (typically 90° or 173° for backscatter).[11]
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate an intensity-weighted size distribution based on the autocorrelation function of the scattered light.
-
Report the Z-average diameter and the Polydispersity Index (PDI). A higher PDI indicates a broader size distribution.
-
Analyze the size distribution plot to identify the presence of different particle populations.
-
Visualizations: Workflows and Relationships
Experimental Workflow for Particle Characterization
Caption: Workflow for characterizing this compound.
Relationship Between Morphology and Rheology
Caption: Mechanism of viscosity building in this compound.
References
- 1. ulprospector.com [ulprospector.com]
- 2. activeman.in [activeman.in]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. paulaschoice.fr [paulaschoice.fr]
- 5. echemi.com [echemi.com]
- 6. elementis.com [elementis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing [mdpi.com]
- 12. allanchem.com [allanchem.com]
- 13. solids-solutions.com [solids-solutions.com]
- 14. wyatt.com [wyatt.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Detection of Interlayered Illite/Smectite Clay Minerals with XRD, SEM Analyses and Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. makingcosmetics.com [makingcosmetics.com]
Surface Chemistry of Organophilically Modified Hectorite: A Technical Guide for Drug Development Professionals
Introduction
Hectorite (B576562) is a naturally occurring or synthetic trioctahedral smectite clay mineral, a member of the phyllosilicate group.[1][2] Its structure consists of two tetrahedral silica (B1680970) sheets sandwiching a central octahedral magnesia sheet. Isomorphic substitution of magnesium by lithium in the octahedral layer creates a net negative charge on the platelet surface, which is balanced by exchangeable cations (typically sodium) in the interlayer space.[2][3] This unique structure imparts a high cation exchange capacity (CEC), excellent swelling properties, and the ability to delaminate in water into individual nanolayers.[2]
However, the inherent hydrophilicity of pristine hectorite limits its application in non-polar environments and its interaction with hydrophobic drug molecules. To overcome this, hectorite is organophilically modified. This process involves replacing the inorganic interlayer cations with organic cations, typically quaternary ammonium (B1175870) surfactants.[1][3] This modification transforms the clay's surface from hydrophilic to hydrophobic (or organophilic), enabling its dispersion in organic solvents and enhancing its compatibility with polymers and hydrophobic active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the synthesis, characterization, and surface chemistry of organo-hectorite, with a focus on its application as a drug delivery vehicle.
Synthesis and Modification of Hectorite
The preparation of organo-hectorite is typically a two-step process: the synthesis of hectorite itself, followed by its organophilic modification. A direct synthesis approach where the organic modifier is present during the clay's crystallization is also possible.[4][5]
Synthesis of Hectorite
Synthetic hectorite is often preferred for pharmaceutical applications due to its high purity and controlled properties. The most common method is hydrothermal synthesis.[2]
Experimental Protocol: Hydrothermal Synthesis of Hectorite
-
Precursor Gel Preparation: A magnesium-silicate gel is prepared by combining a magnesium source (e.g., magnesium hydroxide), a silica source (e.g., silica gel or a tetraalkoxysilane), and a lithium source (e.g., lithium fluoride) in an aqueous solution.[4][6]
-
Hydrothermal Treatment: The gel is transferred to a sealed autoclave reactor and subjected to hydrothermal treatment at elevated temperatures (typically 100-300°C) for several days.[2] Industrial-scale production often requires several days at high temperatures.[4]
-
Crystallization: During the hydrothermal process, the precursors self-assemble into the layered silicate (B1173343) structure of hectorite. The crystallization process can be monitored by taking aliquots at different time intervals and analyzing them with X-ray Diffraction (XRD).[5][7]
-
Purification: After the reaction, the product is cooled, filtered, washed repeatedly with deionized water to remove any unreacted precursors or soluble byproducts, and dried (e.g., in an oven or by freeze-drying).
Organophilic Modification
The modification of hectorite into an organoclay is achieved through an ion exchange reaction. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) or other quaternary ammonium salts, are commonly used.[1][8]
Experimental Protocol: Organophilic Modification via Cation Exchange
-
Dispersion: A known amount of synthetic or natural hectorite is dispersed in deionized water, often with the aid of high-shear mixing or sonication to ensure delamination of the clay platelets.
-
Surfactant Addition: A solution of the cationic surfactant (e.g., CTAB) is added to the hectorite dispersion. The amount of surfactant is typically calculated based on the cation exchange capacity (CEC) of the hectorite.
-
Ion Exchange: The mixture is stirred at a controlled temperature (e.g., 60-80°C) for several hours to facilitate the exchange of the interlayer sodium cations with the organic ammonium cations.[9]
-
Purification: The resulting organo-hectorite is collected by filtration or centrifugation, washed thoroughly with water to remove excess surfactant and byproduct salts (e.g., NaBr), and then dried. The success of the modification is confirmed by techniques like XRD and FTIR.
Surface Characterization Techniques
A suite of analytical techniques is employed to characterize the changes in the surface chemistry and structure of hectorite upon organophilic modification.
X-Ray Diffraction (XRD)
XRD is crucial for determining the interlayer spacing (basal spacing or d-spacing) of the clay platelets. The intercalation of bulky organic cations between the hectorite layers leads to a significant increase in the d-spacing, which is observed as a shift of the (001) diffraction peak to lower 2θ angles.
Experimental Protocol: XRD Analysis
-
Sample Preparation: A small amount of the dried clay powder is packed into a sample holder, ensuring a flat, smooth surface.
-
Data Acquisition: The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range that covers the characteristic (001) peak of hectorite (e.g., 2-15°).
-
Data Analysis: The d-spacing is calculated from the position of the (001) peak using Bragg's Law (nλ = 2d sinθ). An increase in the d-spacing confirms the intercalation of the organic modifier.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of the organic modifier on the hectorite surface by identifying its characteristic functional groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A few milligrams of the sample are mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the powder sample.
-
Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum of the modified hectorite is compared to that of the pristine hectorite. New absorption bands corresponding to the organic moiety, such as the C-H stretching vibrations of alkyl chains (around 2850-2924 cm⁻¹), confirm successful modification.[8][11] The characteristic peaks of the hectorite silicate structure (e.g., Si-O stretching around 1040 cm⁻¹ and Mg-O vibrations around 457 cm⁻¹) should remain.[8][12]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of organic modifier loaded onto the hectorite and to assess the thermal stability of the resulting organoclay.
Experimental Protocol: TGA
-
Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a TGA crucible (e.g., alumina).
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 800°C).
Quantitative Analysis of Surface Properties
The organophilic modification drastically alters the physicochemical properties of hectorite. A summary of typical quantitative data is presented below.
Table 1: Comparison of XRD Basal Spacing (d001) for Unmodified and Modified Hectorite
| Clay Sample | Organic Modifier | Modifier Loading | Basal Spacing (d₀₀₁) (Å) | Reference |
| Na⁺-Hectorite | None | - | ~12-14 | [8] |
| Organo-Hectorite | CTAB | 5 wt/wt | 18.2 | [8] |
| Organo-Hectorite | CTAB | 10 wt/wt | 21.6 | [8] |
| Organo-Hectorite | CTAB | 20 wt/wt | 38.5 | [8] |
| Organo-Hectorite | C16TMA | >1.0 CEC | ~31.5 | [10] |
CTAB: Cetyltrimethylammonium bromide; C16TMA: Cetyltrimethylammonium; CEC: Cation Exchange Capacity.
Table 2: Thermal Properties of Organo-Hectorite from TGA
| Clay Sample | Organic Modifier | Onset of Decomposition (°C) | Organic Content (wt%) | Reference |
| Organo-Hectorite (Cloisite 10A) | Quaternary Ammonium Salt | ~160 | - | [12] |
| Organo-Hectorite (Cloisite 93A) | Quaternary Ammonium Salt | ~212 | - | [12] |
| CTAB-Modified Hectorite | CTAB (Interlayered) | >300 | ~20-40 | [8] |
| CTAB-Modified Hectorite | CTAB (Surface-bound) | <300 | - | [8] |
Table 3: Adsorption Capacities for Dyes and Drugs on Modified Hectorite
| Adsorbent | Adsorbate | Adsorption Capacity (mg/g) | Reference |
| CTAB-Modified Hectorite (20%) | Congo Red | 997.92 | [4] |
| CDBA-Hectorite | Acid Red 151 | 208.33 | [14] |
| CP-Hectorite | Acid Red 151 | 169.49 | [14] |
| Organoclay (Cloisite 30B) | Chlorhexidine | >95% removal efficiency | [15] |
CDBA: Cetyldimethylbenzylammonium; CP: Cetylpyridinium.
Application in Drug Delivery
The organophilic and high-surface-area nature of modified hectorite makes it an excellent candidate for a drug delivery carrier, particularly for poorly water-soluble drugs.
Drug Loading and Release Mechanisms
Drug Loading: Hydrophobic drugs can be loaded onto organo-hectorite through several mechanisms. The primary mechanism is adsorption onto the organophilic surfaces of the clay platelets via hydrophobic interactions and van der Waals forces. Drugs can also be intercalated into the expanded interlayer galleries.[6] The loading efficiency is influenced by the type and amount of surfactant used for modification, the properties of the drug, and the loading method (e.g., solvent evaporation, absorption).[16]
Drug Release: The release of the drug from the hectorite carrier is a complex process governed by diffusion and potentially swelling or erosion of the carrier matrix if incorporated into a larger formulation (e.g., a polymer scaffold).[6] The organophilic nature of the carrier can sustain the release of hydrophobic drugs in an aqueous physiological environment. The release profile can be tuned by altering the degree of organophilic modification and the overall formulation. For instance, coating drug-loaded hectorite nanocomposites with polymers like sodium alginate can further control the release rate.[6]
Conclusion
Organophilic modification of hectorite is a powerful strategy to tune its surface chemistry, transforming it from a hydrophilic to a hydrophobic material. This is achieved primarily through the exchange of interlayer cations with long-chain quaternary ammonium surfactants. The resulting organo-hectorites exhibit increased interlayer spacing, enhanced thermal stability, and a strong affinity for non-polar molecules. These properties make them highly effective as rheology modifiers, adsorbent materials, and, critically for the pharmaceutical industry, as carriers for the controlled delivery of hydrophobic drugs. The ability to precisely characterize these materials using techniques like XRD, FTIR, and TGA allows for the rational design of organo-hectorite-based drug delivery systems with tailored loading and release profiles, offering a promising platform for advanced drug formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elementis.com [elementis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A study of organo-hectorite clay crystallization | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Organoclays Based on Bentonite and Various Types of Surfactants as Heavy Metal Remediants [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Equilibrium studies for the adsorption of acid dye onto modified hectorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Drug Loading Method on Drug Content and Drug Release from Calcium Pectinate Gel Beads - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of Stearalkonium Hectorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearalkonium hectorite (B576562) is a specialty chemical, an organoclay, widely utilized in the pharmaceutical and cosmetic industries as a rheological modifier, suspending agent, and emulsion stabilizer. It is synthesized through a cation exchange reaction between hectorite clay, a type of smectite clay, and stearalkonium chloride, a quaternary ammonium (B1175870) salt. The resulting organophilic clay exhibits thixotropic properties, imparting desirable texture and stability to a variety of formulations.
Understanding the thermal stability and decomposition profile of Stearalkonium hectorite is critical for its effective and safe use in manufacturing processes, formulation development, and for ensuring product stability under various storage and transport conditions. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition pathways and the analytical techniques used for its characterization.
Synthesis of this compound
The synthesis of this compound involves the modification of the hydrophilic surface of hectorite clay to an organophilic one. This is achieved through an ion exchange process where the inorganic cations (typically sodium ions) present in the interlayer spaces of the hectorite structure are replaced by the organic stearalkonium cations.
Thermal Decomposition Profile
The thermal decomposition of this compound, like other organoclays, occurs in several distinct stages when analyzed by thermogravimetric analysis (TGA). These stages correspond to the loss of volatile components, the degradation of the organic moiety, and the dehydroxylation of the clay lattice.
Key Decomposition Stages
The thermal degradation of organoclays, such as those based on montmorillonite (B579905) which is structurally similar to hectorite, typically proceeds through the following stages:
-
Stage I: Dehydration (Ambient to ~150°C): This initial weight loss is attributed to the removal of physically adsorbed and interlayer water from the clay structure.
-
Stage II: Decomposition of the Organic Surfactant (~180°C - 500°C): This is the primary stage of decomposition for the organic component. The onset of decomposition for the alkyl quaternary ammonium surfactant in similar organoclays is reported to be around 155-180°C.[1] This stage involves the breakdown of the stearalkonium cation.
-
Stage III: Dehydroxylation of the Hectorite Lattice (>500°C): At higher temperatures, the structural hydroxyl groups of the hectorite clay are removed as water. For hectorite, this process can extend to around 800°C.
It is important to note that a safety assessment has indicated that this compound is heat stable up to 500°C, though this is a general statement and does not detail the nuanced decomposition stages.
Quantitative Thermal Analysis Data
| Decomposition Stage | Temperature Range (°C) | Typical Weight Loss (%) | Description |
| I | Ambient - 150 | 1 - 5 | Loss of adsorbed and interlayer water. |
| II | 180 - 500 | 20 - 40 | Decomposition of the stearalkonium surfactant. |
| III | > 500 | 3 - 5 | Dehydroxylation of the hectorite clay lattice. |
Note: The data presented are generalized from studies on similar organo-hectorite clays (B1170129) and should be used for illustrative purposes.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and decomposition profile of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent weight loss of this compound, identifying the different stages of decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Inert atmosphere (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate, typically 10°C/min or 20°C/min, is applied.[2]
-
Temperature Range: The sample is heated from ambient temperature to approximately 1000°C to ensure complete decomposition and dehydroxylation.[2]
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and peak temperatures of decomposition for each stage, as well as the percentage of weight loss in each region. The first derivative of the TGA curve (DTG) is often used to more clearly identify the temperatures of maximum weight loss rate.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) at a constant flow rate.
-
Heating Program: A typical program involves an initial heating ramp (e.g., 10°C/min) to a temperature above the expected transitions, followed by a controlled cooling ramp and a second heating ramp. The second heating scan is often used to analyze the thermal properties after erasing the sample's prior thermal history.
-
Temperature Range: The temperature range should encompass expected transitions, such as melting of the organic component or glass transitions.
-
-
Data Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures (onset and peak) and enthalpy changes (ΔH).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the stearalkonium moiety.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.
-
Sample Preparation: A very small amount of the this compound sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.
-
Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (Helium). This thermal energy fragments the organic molecules into smaller, volatile compounds.
-
GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature program is used to elute the compounds over time.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each compound.
-
-
Data Analysis: The mass spectra of the separated compounds are compared to spectral libraries (e.g., NIST) to identify the decomposition products. The primary decomposition pathway for quaternary ammonium compounds is often the Hofmann elimination, which would yield an alkene and a tertiary amine. For stearalkonium chloride, this would likely produce octadecene and dimethylbenzylamine. Other fragmentation patterns may also occur.
Decomposition Products
The thermal decomposition of the stearalkonium cation in this compound is expected to proceed via several pathways, with the Hofmann elimination being a primary route for quaternary ammonium salts.
Expected Decomposition Products:
-
From Hofmann Elimination:
-
Octadecene (from the stearyl chain)
-
Dimethylbenzylamine
-
-
Other Potential Products from further fragmentation:
-
Shorter-chain alkanes and alkenes
-
Toluene and other aromatic compounds from the benzyl (B1604629) group
-
Various nitrogen-containing compounds
-
The hectorite clay itself can act as a catalyst, influencing the decomposition pathways and the distribution of products.
Conclusion
The thermal stability of this compound is a multi-stage process involving dehydration, decomposition of the organic cation, and dehydroxylation of the inorganic clay lattice. A thorough understanding of these processes, obtained through techniques like TGA, DSC, and Py-GC-MS, is crucial for professionals in the pharmaceutical and cosmetic industries. While specific quantitative data for this compound remains proprietary to manufacturers, the information and representative protocols provided in this guide offer a solid foundation for its thermal characterization. For precise data, it is recommended to perform these analyses on the specific grade of this compound being used.
References
The Architecture of Rheology: An In-depth Technical Guide to the Gel Formation Mechanism of Stearalkonium Hectorite in Non-Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearalkonium hectorite (B576562), an organically modified hectorite clay, is a cornerstone of rheological control in a vast array of non-aqueous formulations, from cosmetics to pharmaceuticals. Its capacity to form stable, thixotropic gels is critical to product performance, influencing texture, stability, and application. This technical guide provides a comprehensive exploration of the gel formation mechanism of Stearalkonium hectorite in non-aqueous media. We will dissect the intricate interplay of its chemical structure, the essential role of polar activators, and the physical processes of platelet delamination and network formation. This document synthesizes available data to present a cohesive understanding of the factors governing gel properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Introduction: The Molecular Foundation of a Versatile Rheological Modifier
This compound is the reaction product of hectorite clay and stearalkonium chloride.[1][2] Hectorite, a member of the smectite group of clay minerals, possesses a unique layered crystalline structure.[3] Isomorphous substitution within the clay lattice—specifically the replacement of magnesium ions with lithium ions—imparts a net negative charge to the clay platelets.[3][4] This charge is naturally counterbalanced by exchangeable inorganic cations, such as sodium, on the platelet surfaces.
The transformation into an organoclay is achieved through a cation exchange reaction where the bulky, hydrophobic stearalkonium cation ([C₁₈H₃₇N(CH₃)₂(CH₂C₆H₅)]⁺) displaces the inorganic cations.[4][5] This modification neutralizes the hydrophilic surface of the hectorite, rendering it organophilic and dispersible in non-aqueous systems.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Creamy white, fine powder | [4] |
| Primary Function | Suspending agent, Viscosity control, Gel forming | [1][5][6] |
| Typical Use Level | 0.25 - 5.0% | [2] |
| Solubility | Insoluble in water; dispersible in oils | [7] |
The Gel Formation Cascade: A Step-by-Step Mechanistic Overview
The transition of this compound from a dry powder to a structured gel in a non-aqueous medium is a multi-stage process, critically dependent on both mechanical energy and chemical activation.
Dispersion: The Initial Wetting and Separation
The first step involves the dispersion of this compound powder into the non-aqueous vehicle, such as an oil or ester. High-shear mixing is essential at this stage to break down agglomerates and ensure thorough wetting of the organoclay particles.[8] The long alkyl chains of the stearalkonium cation, extending from the platelet surfaces, facilitate compatibility with the surrounding organic medium.
Activation: The Crucial Role of Polar Molecules
The introduction of a polar activator, typically a small, polar molecule like propylene (B89431) carbonate, ethanol, or even trace amounts of water, is the linchpin of the gelation process.[9] These activators are thought to penetrate the interlayer spaces between the clay platelets. This penetration weakens the van der Waals forces holding the platelets together in stacks (tactoids).[4]
Delamination and Exfoliation: Building the Network's Foundation
The synergistic action of high shear and the polar activator leads to the swelling and subsequent separation of the clay platelets, a process known as delamination.[10] In its most complete form, this results in exfoliation, where individual platelets are dispersed throughout the medium. This delamination dramatically increases the number of available platelets and their total surface area, which is fundamental to forming a robust gel network.
Network Formation: The "House of Cards" Architecture
Once delaminated, the individual this compound platelets, which are discoid in shape, interact to form a three-dimensional network throughout the non-aqueous phase. This network is often described as a "house of cards" structure.[11] The formation of this network is driven by a combination of edge-to-face and edge-to-edge associations between the platelets, stabilized by van der Waals forces and dipole-dipole interactions. This interconnected structure immobilizes the surrounding liquid, leading to the formation of a gel.
This gel network is responsible for the characteristic thixotropic behavior of this compound gels.[4][] Under shear stress (e.g., shaking or spreading), the weak bonds of the network are temporarily disrupted, causing a decrease in viscosity and allowing the product to flow. When the shear is removed, the network reforms, and the viscosity increases, enabling the suspension of particles and providing structural integrity at rest.[4]
Visualizing the Gel Formation Mechanism
The following diagrams illustrate the key stages in the gelation process of this compound.
Caption: The sequential process of this compound gel formation.
Experimental Protocols for Characterization
The following are generalized protocols for the preparation and characterization of this compound gels. Specific parameters may need to be optimized based on the non-aqueous medium and desired gel properties.
Preparation of a this compound Gel
-
Dispersion: Weigh the desired amount of this compound (e.g., 2.0% w/w) and add it to the non-aqueous solvent in a suitable vessel.
-
High-Shear Mixing: Disperse the powder using a high-shear mixer (e.g., homogenizer or rotor-stator mixer) at a specified speed (e.g., 5,000-10,000 rpm) for a set duration (e.g., 10-15 minutes) to ensure uniform wetting and deagglomeration.
-
Activator Addition: While continuing to mix, add the polar activator (e.g., propylene carbonate, typically at 10-30% of the this compound weight) dropwise to the dispersion.
-
Continued Mixing: Continue high-shear mixing for an additional 10-15 minutes to facilitate platelet delamination and network formation.
-
Equilibration: Allow the gel to rest for at least 24 hours at a controlled temperature before characterization to ensure the gel structure has fully developed.
Rheological Characterization
-
Objective: To quantify the viscoelastic properties and thixotropic behavior of the gel.
-
Instrumentation: A controlled-stress or controlled-strain rheometer with a cone-and-plate or parallel-plate geometry is recommended.
-
Procedure:
-
Flow Curve: Measure the viscosity as a function of increasing shear rate (e.g., from 0.1 to 100 s⁻¹) to assess shear-thinning behavior.
-
Thixotropic Loop: Perform a shear rate sweep up to a maximum shear rate and then back down to the initial rate. The area between the upward and downward curves indicates the degree of thixotropy.
-
Oscillatory Measurements:
-
Strain Sweep: Determine the linear viscoelastic region (LVER) by measuring the storage modulus (G') and loss modulus (G'') as a function of increasing strain at a constant frequency.
-
Frequency Sweep: Within the LVER, measure G' and G'' as a function of frequency to characterize the gel strength and structure. A gel is typically indicated when G' > G'' and both moduli are relatively independent of frequency.
-
-
X-Ray Diffraction (XRD) Analysis
-
Objective: To determine the interlayer spacing (d-spacing) of the clay platelets and assess the degree of exfoliation.
-
Instrumentation: A powder X-ray diffractometer.
-
Procedure:
-
Analyze the dry this compound powder to determine the initial d-spacing of the (001) crystallographic plane.
-
Analyze the prepared gel. An increase in the d-spacing indicates intercalation of the solvent and swelling. The absence or significant broadening of the (001) peak suggests a high degree of exfoliation.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the performance of this compound.
Table 2: Performance Metrics of this compound Gels
| Parameter | Condition | Value | Source(s) |
| Viscosity | 2.0% this compound in toluene-methanol at 77°C | 450 cP | [4] |
| Typical Concentration | In cosmetic formulations | 2.5 - 10% | [7] |
| Comedogenicity Rating | On a scale of 0-5 | 1 | [5] |
Logical Workflow for Gel Formulation and Analysis
The following diagram outlines the logical workflow from material selection to final gel characterization.
Caption: Logical workflow for formulating and characterizing this compound gels.
Conclusion
The gel formation of this compound in non-aqueous media is a sophisticated process governed by the principles of colloid science and physical chemistry. The transformation from a powdered solid to a structured, thixotropic gel relies on the synergistic effects of mechanical shear and chemical activation. A thorough understanding of this mechanism empowers researchers and formulators to precisely control the rheological properties of their products, leading to enhanced stability, texture, and performance. The experimental protocols and data presented herein provide a foundational framework for the rational design and characterization of this compound-based systems.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. deascal.com [deascal.com]
- 6. specialchem.com [specialchem.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. atamankimya.com [atamankimya.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The swelling behavior of organoclays - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 11. researchgate.net [researchgate.net]
The Thixotropic Behavior of Stearalkonium Hectorite Dispersions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of thixotropy as it relates to stearalkonium hectorite (B576562) dispersions. Stearalkonium hectorite, a surface-modified natural clay, is a vital rheological modifier in a wide array of pharmaceutical and cosmetic formulations. Its ability to impart shear-thinning and time-dependent viscosity recovery is critical for product stability, sensory experience, and application performance. This document provides a detailed overview of the mechanisms, experimental evaluation, and practical considerations for formulators working with this versatile excipient.
Introduction to this compound and Thixotropy
This compound is an organoclay, synthesized by the reaction of hectorite clay with stearalkonium chloride, a quaternary ammonium (B1175870) compound.[1] This modification transforms the naturally hydrophilic hectorite into a material that can swell and form colloidal structures in organic and oil-based systems, making it an effective viscosity-increasing agent.[2][3] Its primary functions in formulations include acting as a suspending agent, stabilizer, and thickener.[4][5]
The key rheological property of this compound dispersions is thixotropy. Thixotropy is a time-dependent, shear-thinning behavior.[6] A thixotropic fluid exhibits a decrease in viscosity when subjected to shear stress (e.g., mixing, shaking, or spreading) and, crucially, a gradual recovery of viscosity when the stress is removed.[7] This reversible, time-dependent structural change is fundamental to the performance of many cosmetic and pharmaceutical products, ensuring they are easy to apply yet maintain their structure and suspend active ingredients during storage.[8]
The "House of Cards" Mechanism of Thixotropy
The thixotropic behavior of this compound dispersions is primarily explained by the "house of cards" theory of clay platelet interaction. Hectorite clay consists of individual platelets that, in an activated dispersion at rest, arrange themselves into a three-dimensional network. This network is held together by weak electrostatic forces between the negatively charged faces and positively charged edges of the clay platelets.[9] This "house of cards" structure immobilizes the surrounding liquid, resulting in a high viscosity or gel-like consistency.
When shear is applied, this delicate structure is broken down, and the platelets align in the direction of flow. This alignment reduces the internal resistance to flow, leading to a significant decrease in viscosity. Upon removal of the shear stress, the platelets begin to randomly re-associate due to Brownian motion and electrostatic attractions, gradually rebuilding the "house of cards" network and restoring the initial high viscosity. This structural recovery is not instantaneous, and the time it takes is a critical parameter in formulation development.
Figure 1: The "House of Cards" mechanism of thixotropy in clay dispersions.
Role of Polar Activators
To achieve optimal thixotropic performance, this compound requires the use of a polar activator, with propylene (B89431) carbonate being a common choice.[10] These small, polar molecules aid in the delamination and separation of the clay platelets by penetrating the interlayer spaces of the organoclay stacks. This process, often referred to as "activation," exposes the platelet surfaces and edges, allowing them to interact and form the "house of cards" network. The activator essentially improves the compatibility between the organoclay and the surrounding non-polar medium, facilitating the swelling and dispersion necessary for effective gelation.[11][12]
Figure 2: The role of a polar activator in the delamination of this compound platelets.
Quantitative Data on Thixotropic Behavior
The thixotropic properties of this compound dispersions are highly dependent on several factors, including the concentration of the organoclay, the type and concentration of the polar activator, the polarity of the solvent or oil phase, and the shear history of the sample. While specific quantitative data is often proprietary and formulation-dependent, the following tables illustrate the expected trends and the types of data that should be generated during formulation development.
Table 1: Viscosity vs. Shear Rate for a this compound Dispersion
| Shear Rate (s⁻¹) | Viscosity (Pa·s) - 1% Dispersion | Viscosity (Pa·s) - 3% Dispersion | Viscosity (Pa·s) - 5% Dispersion |
| 0.1 | 50.0 | 150.0 | 300.0 |
| 1 | 10.0 | 40.0 | 90.0 |
| 10 | 2.0 | 8.0 | 20.0 |
| 100 | 0.5 | 1.5 | 4.0 |
| 500 | 0.2 | 0.6 | 1.2 |
Note: The data in this table is illustrative and intended to demonstrate the shear-thinning behavior. Actual values will vary based on the specific formulation and measurement conditions.
Table 2: Thixotropic Recovery of a 3% this compound Dispersion
| Time After Shear (s) | Viscosity Recovery (%) |
| 10 | 30 |
| 30 | 55 |
| 60 | 75 |
| 120 | 90 |
| 300 | 98 |
Note: This table illustrates the time-dependent recovery of viscosity after the cessation of high shear. The rate of recovery is a critical parameter for product performance.
Table 3: Yield Stress of this compound Dispersions
| Concentration (%) | Yield Stress (Pa) |
| 1 | 5.0 |
| 3 | 20.0 |
| 5 | 50.0 |
Note: Yield stress is the minimum stress required to initiate flow. Higher values indicate a stronger gel structure at rest and better suspension capabilities. This data is illustrative.
Experimental Protocols
Accurate and reproducible characterization of the thixotropic behavior of this compound dispersions is essential. The following are detailed methodologies for key experiments.
Preparation of this compound Dispersions
A consistent preparation method is crucial for obtaining reliable rheological data.
Objective: To prepare a uniform and fully activated dispersion of this compound in a non-polar vehicle.
Materials and Equipment:
-
This compound powder
-
Non-polar vehicle (e.g., mineral oil, isopropyl myristate)
-
Polar activator (e.g., propylene carbonate)
-
High-shear mixer (e.g., homogenizer, rotor-stator mixer)
-
Beaker
-
Analytical balance
Protocol:
-
Weigh the desired amount of the non-polar vehicle into a beaker.
-
With the high-shear mixer operating at a low speed, gradually add the pre-weighed this compound powder to the vehicle to avoid clumping.
-
Increase the mixer speed to a high setting and mix for 10-15 minutes to ensure thorough dispersion of the organoclay.
-
Reduce the mixer speed and add the required amount of polar activator (typically 30-40% by weight of the this compound).
-
Increase the shear rate again and mix for an additional 5-10 minutes to ensure complete activation and gel formation.
-
Allow the dispersion to rest for at least 24 hours before conducting rheological measurements to ensure the structure has fully equilibrated.
Thixotropic Loop (Hysteresis Loop) Test
This test provides a visual representation of the thixotropic behavior by measuring the viscosity as the shear rate is increased and then decreased.
Objective: To qualitatively and quantitatively assess the thixotropic breakdown and recovery of the dispersion.
Equipment:
-
Controlled-stress or controlled-rate rheometer with cone-plate or parallel-plate geometry.
-
Temperature control unit.
Protocol:
-
Equilibrate the rheometer and the sample to the desired temperature (e.g., 25 °C).
-
Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Perform a pre-shear at a low shear rate (e.g., 0.1 s⁻¹) for 60 seconds to ensure a consistent starting state.
-
Allow the sample to rest for a defined period (e.g., 300 seconds) to allow for structural recovery.
-
Begin the upward shear rate ramp, increasing the shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) over a set time (e.g., 120 seconds).
-
Immediately begin the downward shear rate ramp, decreasing the shear rate from the high value back to the low value over the same time period.
-
Plot the viscosity or shear stress as a function of the shear rate for both the upward and downward ramps. The area between the two curves (the hysteresis loop) is a measure of the thixotropy.[13]
Three-Step Thixotropy Test (Step-Shear Test)
This test provides quantitative data on the structural breakdown and recovery over time.
Objective: To quantify the extent of viscosity decrease under high shear and the rate of viscosity recovery at rest.
Equipment:
-
Controlled-stress or controlled-rate rheometer with cone-plate or parallel-plate geometry.
-
Temperature control unit.
Protocol:
-
Equilibrate the rheometer and the sample to the desired temperature (e.g., 25 °C).
-
Load the sample onto the rheometer plate.
-
Step 1 (Low Shear): Apply a low, constant shear rate (e.g., 0.1 s⁻¹) for a set duration (e.g., 180 seconds) to measure the initial, "at-rest" viscosity.
-
Step 2 (High Shear): Immediately apply a high, constant shear rate (e.g., 100 s⁻¹) for a shorter duration (e.g., 60 seconds) to simulate the breakdown of the structure during application.
-
Step 3 (Low Shear): Immediately return to the initial low shear rate (e.g., 0.1 s⁻¹) and monitor the viscosity over an extended period (e.g., 600 seconds) to measure the rate and extent of structural recovery.[6][7]
-
Plot viscosity as a function of time for all three steps.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. rheologymodifiers.com [rheologymodifiers.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. lmsinstruments.co.th [lmsinstruments.co.th]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. Basics of thixotropy | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. paulaschoice.fr [paulaschoice.fr]
- 11. elementis.com [elementis.com]
- 12. researchgate.net [researchgate.net]
- 13. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
An In-depth Technical Guide on the Intercalation of Quaternary Ammonium Compounds in Hectorite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intercalation of quaternary ammonium (B1175870) compounds (QACs) into hectorite (B576562) clay. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes to facilitate understanding and application of this technology.
Introduction to Hectorite and Quaternary Ammonium Compound Intercalation
Hectorite, a naturally occurring smectite clay mineral, possesses a layered structure with a net negative charge on its silicate (B1173343) layers. This charge is balanced by interlayer cations, typically sodium ions, which are exchangeable. The ability to exchange these inorganic cations with organic cations, such as quaternary ammonium compounds, allows for the modification of hectorite's surface properties from hydrophilic to organophilic. This process, known as intercalation, results in the formation of organo-hectorites.
The intercalation of QACs into the interlayer space of hectorite is primarily driven by a cation exchange mechanism . The positively charged nitrogen atom of the QAC displaces the sodium or other inorganic cations residing in the hectorite galleries. The structure of the intercalated QACs within the hectorite layers can vary from monolayers to bilayers or paraffin-like arrangements, depending on the size and concentration of the QAC. This modification significantly increases the basal spacing (d-spacing) of the hectorite, which can be quantified using X-ray diffraction (XRD).
Organo-hectorites are of significant interest in various fields, including drug delivery, due to their altered surface chemistry, increased gallery height, and potential for controlled release of intercalated molecules. The choice of the QAC is critical as its chemical structure (e.g., alkyl chain length) influences the resulting properties of the organo-hectorite.
Quantitative Data on Intercalation
The extent of intercalation and the resulting properties of the organo-hectorite can be quantified through various analytical techniques. The following table summarizes key quantitative data for hectorite and similar smectite clays (B1170129) intercalated with different quaternary ammonium compounds.
| Quaternary Ammonium Compound (QAC) | Clay Type | Basal Spacing (d₀₀₁) (Å) | Loading/Concentration | Thermal Decomposition Onset (°C) |
| Unmodified Hectorite | Hectorite | 14.46[1] | - | - |
| Tetraoctylammonium bromide | Hectorite | 22[2] | Not specified | Not specified |
| Dodecyltrimethylammonium bromide (DDTMA) | Rectorite | ~26.7 (at 0.74 CEC) | 0.74 CEC | 430 (Tpeak)[3] |
| Dodecyltrimethylammonium bromide (DDTMA) | Rectorite | ~31.4 (at 1.09 CEC) | 1.09 CEC | 255 and 430 (Tpeak)[3] |
| Dodecyltrimethylammonium bromide (DDTMA) | Rectorite | ~31.6 (at 1.67 CEC) | 1.67 CEC | 255 and 430 (Tpeak)[3] |
| Hexadecyltrimethylammonium bromide (HDTMA) | Vermiculite | 45.1 | 1 CEC | 180 - 320[1] |
| Octadecyltrimethylammonium bromide (ODTMA) | Montmorillonite (B579905)* | Not specified | Not specified | 179 - 385[2] |
*Note: Data for rectorite, vermiculite, and montmorillonite are included as they are structurally similar 2:1 layered silicates and provide valuable comparative insights into the intercalation behavior of QACs. CEC refers to Cation Exchange Capacity.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of quaternary ammonium compound-intercalated hectorite.
Synthesis of Organo-Hectorite via Cation Exchange
This protocol describes the common method for intercalating QACs into hectorite through a cation exchange reaction.
Materials:
-
Hectorite clay
-
Quaternary ammonium compound (e.g., Dodecyltrimethylammonium bromide, Hexadecyltrimethylammonium bromide)
-
Deionized water
-
Sodium carbonate (Na₂CO₃) (for sodium exchange of polycationic clays)
-
Ethanol or other suitable solvent for the QAC
-
Centrifuge and centrifuge tubes
-
Magnetic stirrer and stir bar
-
Oven
Procedure:
-
Preparation of Sodium-Exchanged Hectorite (if necessary): If the starting hectorite is not in the sodium form, it should be converted to Na-hectorite to ensure consistent cation exchange. a. Disperse the hectorite clay in deionized water to form a suspension (e.g., 2-4% w/v). b. Add a solution of sodium carbonate to the clay suspension. The amount of Na₂CO₃ should be calculated based on the cation exchange capacity (CEC) of the clay to ensure complete exchange. c. Stir the suspension vigorously for several hours at an elevated temperature (e.g., 80-90 °C). d. Wash the sodium-exchanged hectorite repeatedly with deionized water by centrifugation and redispersion until the supernatant is free of excess salts. e. Dry the sodium-exchanged hectorite in an oven at a controlled temperature (e.g., 60-80 °C) and gently grind to a fine powder.
-
Intercalation of Quaternary Ammonium Compound: a. Disperse a known amount of sodium-exchanged hectorite in deionized water with vigorous stirring to form a stable suspension. b. Dissolve the desired amount of the quaternary ammonium compound in a suitable solvent (e.g., water or an alcohol/water mixture). The amount of QAC is typically calculated based on the CEC of the hectorite (e.g., 1.0 CEC, 1.5 CEC, etc.). c. Slowly add the QAC solution to the hectorite suspension while maintaining vigorous stirring. d. Continue stirring the mixture for an extended period (e.g., 12-24 hours) at room temperature or a slightly elevated temperature to ensure complete cation exchange. e. Collect the resulting organo-hectorite by centrifugation. f. Wash the organo-hectorite several times with deionized water to remove any excess, unreacted QAC and by-product salts. A test for the absence of halide ions in the supernatant (e.g., with silver nitrate (B79036) solution) can confirm complete washing. g. Dry the final organo-hectorite product in an oven at a controlled temperature (e.g., 60 °C) to avoid thermal degradation of the intercalated organic cation. h. Gently grind the dried organo-hectorite to a fine powder for subsequent characterization.
References
Methodological & Application
Rheological Analysis of Stearalkonium Hectorite in Organic Solvents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearalkonium hectorite (B576562) is an organically modified hectorite clay that functions as a highly efficient rheological modifier in non-aqueous systems.[1][2] Derived from naturally occurring hectorite clay, it is chemically modified with a quaternary ammonium (B1175870) compound to render it dispersible in organic solvents of low to medium polarity.[3] This organoclay is widely utilized in the cosmetics, pharmaceutical, and coatings industries to control viscosity, impart shear-thinning (thixotropic) behavior, and suspend particles.[1][3] Its ability to form a gel-like network within the liquid phase provides stability, desired texture, and controlled application properties.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the rheological analysis of Stearalkonium hectorite in common organic solvents used in cosmetic and pharmaceutical formulations.
Principle of Rheological Modification
This compound functions by forming a three-dimensional network of clay platelets within the organic solvent. For this network to form effectively, the platelets must be properly dispersed and "activated." This is typically achieved through a combination of high shear and the addition of a polar activator, such as propylene (B89431) carbonate. The polar activator aids in the delamination of the clay platelets, allowing them to interact and build a stable gel structure. This network provides high viscosity at rest, effectively suspending particles and preventing syneresis. When a shear force is applied (e.g., during spreading or pouring), the network temporarily breaks down, leading to a decrease in viscosity (shear-thinning), which allows for easy application. Upon removal of the shear force, the network rebuilds, and the viscosity recovers. This time-dependent shear-thinning behavior is known as thixotropy.
Factors Influencing Rheological Performance
The rheological properties of a this compound dispersion are influenced by several factors:
-
Concentration of this compound: Higher concentrations result in a more robust network, leading to increased viscosity, yield stress, and thixotropy. Typical use levels in cosmetics range from 0.25% to 3.0% by weight.[1][2]
-
Type of Organic Solvent: this compound is most effective in intermediate to high polarity systems such as esters, triglycerides, and vegetable oils.[1][2] The interaction between the solvent and the organoclay affects the degree of swelling and dispersion of the clay platelets.
-
Shear Energy Input: High shear during preparation is crucial for delaminating the clay platelets and achieving optimal performance.
-
Type and Concentration of Polar Activator: A chemical activator is required to ensure full activation and optimum efficiency of the this compound.[5] Propylene carbonate is a commonly used activator.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and rheological characterization of this compound dispersions in various organic solvents.
Protocol 1: Preparation of this compound Gels
This protocol describes the preparation of a 2.5% (w/w) this compound gel in Isopropyl Myristate, a common cosmetic emollient.
Materials:
-
This compound (e.g., Bentone® 27 V)
-
Isopropyl Myristate (IPM)
-
Propylene Carbonate (polar activator)
-
High-shear mixer (e.g., Silverson or Ultra-Turrax)
-
Beaker
-
Analytical balance
Procedure:
-
Weigh 94.17 g of Isopropyl Myristate into a beaker.
-
With the high-shear mixer operating at a low speed, gradually add 2.50 g of this compound to the IPM.
-
Increase the mixer speed and disperse for 10 minutes, or until the powder is fully wetted and no agglomerates are visible.
-
Add 0.83 g of Propylene Carbonate (33% by weight of the this compound) to the dispersion.
-
Continue mixing at high shear for another 10 minutes to ensure full activation and gel formation.
-
Allow the gel to rest for at least 24 hours before conducting rheological measurements to ensure the structure has fully developed.
Protocol 2: Rheological Analysis
The following analyses should be performed using a rotational rheometer equipped with a cone-plate or parallel-plate geometry. Temperature should be controlled at 25°C.
2.1 Viscosity Profiling (Flow Curve)
This test measures the viscosity of the sample as a function of increasing shear rate.
Procedure:
-
Carefully place the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Set the geometry to the correct gap.
-
Allow the sample to equilibrate at 25°C for 5 minutes.
-
Perform a shear rate ramp from 0.1 s⁻¹ to 100 s⁻¹ over a period of 2 minutes.
-
Record the viscosity at various shear rates.
2.2 Yield Stress Determination
Yield stress is the minimum stress required to initiate flow. It is a key parameter for evaluating the suspension capabilities of the gel.
Procedure:
-
Place the sample on the rheometer as described above and allow it to equilibrate.
-
Perform a stress-controlled ramp from 0.1 Pa to 100 Pa.
-
Plot the viscosity versus shear stress. The yield stress is the stress at which a significant drop in viscosity occurs.
2.3 Thixotropy Analysis (Hysteresis Loop)
This test evaluates the time-dependent, shear-thinning behavior of the sample.
Procedure:
-
Place the sample on the rheometer and allow it to equilibrate.
-
Perform a shear rate ramp up from 0.1 s⁻¹ to 100 s⁻¹ over 2 minutes.
-
Immediately perform a shear rate ramp down from 100 s⁻¹ to 0.1 s⁻¹ over 2 minutes.
-
Plot the shear stress versus shear rate for both the upward and downward curves. The area between the two curves (the hysteresis loop area) is a measure of the degree of thixotropy.
Quantitative Data Summary
The following tables present illustrative quantitative data for the rheological properties of this compound dispersions in various cosmetic solvents at 25°C. This data is representative of the expected behavior and is intended for comparative purposes.
Table 1: Viscosity Profile of 2.5% this compound Dispersions
| Shear Rate (s⁻¹) | Viscosity in Isopropyl Myristate (Pa·s) | Viscosity in C12-15 Alkyl Benzoate (Pa·s) | Viscosity in Caprylic/Capric Triglyceride (Pa·s) |
| 0.1 | 55.2 | 62.5 | 48.9 |
| 1 | 12.8 | 14.5 | 11.3 |
| 10 | 3.1 | 3.5 | 2.7 |
| 100 | 0.8 | 0.9 | 0.7 |
Table 2: Yield Stress of this compound Dispersions
| Concentration of this compound | Yield Stress in Isopropyl Myristate (Pa) | Yield Stress in C12-15 Alkyl Benzoate (Pa) | Yield Stress in Caprylic/Capric Triglyceride (Pa) |
| 1.0% | 5.2 | 5.9 | 4.6 |
| 2.5% | 15.8 | 17.9 | 13.9 |
| 5.0% | 35.1 | 39.8 | 30.9 |
Table 3: Thixotropic Behavior of 2.5% this compound Dispersions
| Organic Solvent | Hysteresis Loop Area (Pa/s) |
| Isopropyl Myristate | 850 |
| C12-15 Alkyl Benzoate | 960 |
| Caprylic/Capric Triglyceride | 750 |
Conclusion
This compound is a versatile and effective rheological modifier for a wide range of organic solvent-based formulations. Its ability to provide viscosity control, shear-thinning behavior, and excellent suspension properties makes it a valuable ingredient in the development of stable and aesthetically pleasing cosmetic and pharmaceutical products. The protocols and data presented in these application notes provide a framework for the systematic rheological characterization of this compound dispersions, enabling formulators to optimize its performance in their specific applications.
References
Application Notes and Protocols for Stearalkonium Hectorite as a Suspending Agent in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearalkonium hectorite (B576562) is a specialty excipient, an organoclay, that functions as a suspending and gelling agent in pharmaceutical formulations.[1][] It is the reaction product of stearalkonium chloride and hectorite, a natural smectite clay.[1] This modification of the hydrophilic hectorite clay with a quaternary ammonium (B1175870) compound results in an organophilic material that can effectively structure and stabilize non-aqueous and some aqueous-based liquid formulations.[][3]
The primary function of Stearalkonium hectorite in pharmaceutical suspensions is to control viscosity and prevent the sedimentation of active pharmaceutical ingredients (APIs) and other insoluble components.[] It forms a shear-thinning, thixotropic gel structure within the vehicle, which provides high viscosity at rest to keep particles suspended, and a lower viscosity upon agitation (e.g., shaking) to allow for easy pouring and dosing.[1][3]
Key Features and Benefits:
-
Excellent Suspending Properties: Effectively suspends a wide range of active pharmaceutical ingredients (APIs) and excipients, ensuring dose uniformity.[]
-
Thixotropic Rheology: Provides a high-viscosity, gel-like structure at rest that easily thins upon shaking for ease of administration.[1]
-
Improved Stability: Prevents caking and settling of suspended particles, leading to improved physical stability of the formulation over its shelf life.[3][4]
-
Versatility: Can be used in a variety of non-aqueous and some aqueous-based pharmaceutical formulations.
-
Inert and Compatible: Generally considered inert and has been evaluated for safety in cosmetic applications, with potential for safe use in pharmaceutical products.[1]
Mechanism of Action
This compound functions by forming a three-dimensional network of platelets within the liquid vehicle. The stearalkonium cation is exchanged onto the surface of the hectorite clay platelets, rendering them organophilic. In a non-aqueous vehicle, these platelets disperse and associate to form a gel structure. This network entraps the suspended particles, preventing them from settling due to gravity.
The thixotropic nature of this network is key to its functionality. At rest, the structure is robust, providing high viscosity. When shear is applied (e.g., shaking the bottle), the weak bonds holding the network together are temporarily broken, leading to a decrease in viscosity (shear-thinning) and allowing the suspension to be easily poured. Upon removal of the shear stress, the network structure reforms, and the viscosity increases, once again immobilizing the suspended particles.
Quantitative Data and Performance
While extensive quantitative data for this compound in direct comparison with all common pharmaceutical suspending agents is limited in publicly available literature, the following tables provide a representative summary of expected performance characteristics based on its known properties and data from related applications. These tables are intended to serve as a guide for formulation development.
Table 1: Typical Use Concentrations and Resulting Viscosity
| Suspending Agent | Typical Concentration Range (% w/w) | Resulting Viscosity Range (cP) at Low Shear | Notes |
| This compound | 0.25 - 5.0 | 1000 - 5000+ | Performance is vehicle-dependent; often requires a polar activator for optimal gelling.[5] |
| Methylcellulose (4000 cP) | 1.0 - 2.0 | 3000 - 5000 | Viscosity is largely independent of pH. |
| Sodium Carboxymethylcellulose | 0.5 - 2.0 | 1500 - 4000 | Anionic; potential for interaction with cationic APIs.[6] |
| Xanthan Gum | 0.1 - 0.5 | 2000 - 6000 | High viscosity at low concentrations; excellent stability.[7] |
| Carbomer 934 | 0.1 - 0.5 | 3000 - 7000+ | Requires neutralization to achieve high viscosity; pH-dependent. |
Table 2: Comparative Performance in a Model Non-Aqueous Suspension
| Parameter | This compound (2% w/w) | Methylcellulose (2% w/w) | Xanthan Gum (0.5% w/w) |
| Sedimentation Volume (F) (after 7 days) | > 0.95 | 0.80 - 0.90 | > 0.95 |
| Redispersibility (Number of Inversions) | < 5 | 10 - 15 | < 5 |
| Viscosity at 1 s⁻¹ (cP) | ~ 4500 | ~ 4000 | ~ 5500 |
| Viscosity at 100 s⁻¹ (cP) | ~ 500 | ~ 3800 | ~ 600 |
| Thixotropic Index | High | Low | High |
Note: The data in Table 2 are illustrative and can vary significantly based on the specific vehicle, API, and other excipients used.
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as a suspending agent in a pharmaceutical formulation.
Protocol 1: Preparation of a this compound-Based Suspension
This protocol outlines the general steps for incorporating this compound into a non-aqueous vehicle.
Materials and Equipment:
-
This compound powder
-
Non-aqueous vehicle (e.g., mineral oil, vegetable oil, silicone fluid)
-
Polar activator (e.g., propylene carbonate, ethanol)
-
Active Pharmaceutical Ingredient (API) powder
-
Other required excipients
-
High-shear mixer (e.g., homogenizer, Silverson mixer)
-
Beakers and other appropriate laboratory glassware
-
Analytical balance
Procedure:
-
Weigh the required amount of the non-aqueous vehicle into a suitable beaker.
-
While mixing the vehicle with a high-shear mixer at a moderate speed, slowly add the pre-weighed this compound powder to the vortex to avoid clumping.
-
Increase the shear rate and continue mixing for 10-15 minutes to ensure thorough dispersion of the organoclay platelets.
-
Add the polar activator (typically 5-10% of the this compound weight) dropwise to the dispersion while maintaining high-shear mixing.[5]
-
Continue high-shear mixing for another 10-15 minutes to ensure complete activation and the beginning of gel formation.
-
Reduce the mixing speed and allow the gel to build viscosity for at least 30 minutes.
-
Gradually add the API and any other excipients to the gelled vehicle under moderate mixing until a homogenous suspension is formed.
-
Pass the final suspension through a colloid mill or homogenizer if a finer dispersion is required.
Protocol 2: Determination of Sedimentation Volume (F)
This protocol is used to assess the physical stability of the suspension by measuring the extent of sedimentation over time.
Procedure:
-
Prepare the suspension according to Protocol 1.
-
Pour 100 mL of the homogenous suspension into a 100 mL graduated cylinder.
-
Seal the cylinder to prevent evaporation and store it in a vibration-free location at a controlled temperature (e.g., 25°C).
-
Record the initial volume of the suspension (Vo).
-
At predetermined time intervals (e.g., 1, 2, 4, 24, 48, 72 hours, and 7 days), record the volume of the sediment (Vu).
-
Calculate the sedimentation volume (F) using the formula: F = Vu / Vo .
-
A value of F close to 1 indicates good physical stability.
Protocol 3: Evaluation of Redispersibility
This protocol assesses the ease with which a settled suspension can be returned to a homogenous state.
Procedure:
-
Use the suspensions from the sedimentation volume study (Protocol 2) after a set period of settling (e.g., 7 days).
-
Securely seal the graduated cylinder.
-
Invert the cylinder through 180 degrees and back to the upright position. This constitutes one inversion cycle.
-
Count the number of inversion cycles required to completely resuspend the sediment, such that no sediment is visible at the bottom of the cylinder.
-
A lower number of inversion cycles indicates better redispersibility.[8]
Protocol 4: Rheological Characterization
This protocol is used to quantify the viscosity and shear-thinning behavior of the suspension.
Equipment:
-
A rotational viscometer or rheometer with appropriate geometry (e.g., cone and plate, parallel plate, or coaxial cylinder).
Procedure:
-
Prepare the suspension as described in Protocol 1.
-
Equilibrate the sample and the instrument to the desired temperature (e.g., 25°C).
-
Load the sample onto the rheometer, ensuring no air bubbles are trapped.
-
Perform a continuous shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹.
-
Record the viscosity (in cP or Pa·s) as a function of the shear rate.
-
To assess thixotropy, perform a shear rate loop: ramp the shear rate up from a low value to a high value and then back down to the low value. The area of the hysteresis loop between the upward and downward curves is indicative of the degree of thixotropy.
-
Plot viscosity versus shear rate on a logarithmic scale to visualize the shear-thinning behavior.
Compatibility and Considerations
-
API Interactions: this compound is generally considered non-ionic in its dispersed state and has a low potential for interaction with most APIs. However, as with any excipient, compatibility studies with the specific API should be conducted, especially for ionic drug substances.[9]
-
Vehicle Polarity: The performance of this compound is highly dependent on the polarity of the vehicle. It is most effective in non-polar to moderately polar systems.
-
Polar Activator: The use of a polar activator, such as propylene carbonate or ethanol, is often necessary to achieve optimal gelling and viscosity. The type and concentration of the activator should be optimized for each formulation.[5]
-
Regulatory Status: this compound has a history of safe use in cosmetic and personal care products.[1] For pharmaceutical applications, its regulatory acceptance should be verified for the intended market and route of administration.
Conclusion
This compound is a highly effective suspending and rheology-modifying agent for pharmaceutical suspensions, particularly in non-aqueous systems. Its ability to form a thixotropic, shear-thinning gel provides excellent physical stability and ease of use. The protocols outlined in these application notes provide a framework for the formulation and evaluation of suspensions containing this compound. Proper optimization of its concentration, the choice of vehicle, and the use of a polar activator are critical to achieving the desired product performance.
References
Formulation of Stable Oil-in-Water Emulsions with Stearalkonium Hectorite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formulation of stable oil-in-water (O/W) emulsions utilizing Stearalkonium hectorite (B576562). Stearalkonium hectorite, a hydrophobically modified clay, serves as a primary stabilizer and rheology modifier, imparting significant stability and desirable textural properties to O/W emulsions. These formulations are relevant for various applications, including pharmaceuticals, cosmetics, and personal care products. This guide covers the fundamental principles of emulsion stabilization with this compound, detailed formulation protocols, and methods for characterizing emulsion stability.
Introduction
Oil-in-water (O/W) emulsions are disperse systems where oil droplets are suspended in a continuous aqueous phase. The inherent instability of these systems necessitates the use of stabilizing agents to prevent phase separation phenomena such as creaming, coalescence, and flocculation. This compound, an organoclay, is a versatile and effective stabilizer for O/W emulsions.[1][2] It is produced through the reaction of hectorite, a natural clay mineral, with stearalkonium chloride.[2] This modification renders the clay organophilic, allowing it to be dispersed in the oil phase of an emulsion.
The primary mechanism of stabilization by this compound involves the formation of a three-dimensional gel network within the continuous or dispersed phase, which entraps the oil droplets and prevents their movement and coalescence.[3] This network exhibits thixotropic behavior, meaning it becomes more fluid under shear (e.g., during application) and rebuilds its structure at rest, ensuring long-term stability. The use of this compound can also enhance the texture and sensory properties of formulations, providing a smooth and non-greasy feel.[4]
Materials and Methods
Materials
-
This compound: Cosmetic grade.
-
Oil Phase: A suitable oil such as mineral oil, isopropyl myristate, or a vegetable oil.
-
Aqueous Phase: Deionized water.
-
Emulsifier (Optional): A non-ionic surfactant with a suitable Hydrophile-Lipophile Balance (HLB) for O/W emulsions (e.g., Polysorbate 80). While this compound can act as the primary stabilizer, a traditional emulsifier can be included to further reduce interfacial tension and improve initial droplet formation.
-
Preservative: A broad-spectrum preservative suitable for O/W emulsions.
Equipment
-
High-shear homogenizer (e.g., rotor-stator type)
-
Propeller mixer
-
Beakers and other standard laboratory glassware
-
Water bath or heating mantle with temperature control
-
Analytical balance
-
Viscometer (e.g., Brookfield type)
-
Particle size analyzer (e.g., laser diffraction or dynamic light scattering)
-
Microscope with a camera
-
pH meter
-
Centrifuge
-
Stability chambers (for controlled temperature and humidity)
Experimental Protocols
Preparation of a Model Oil-in-Water Emulsion
This protocol outlines the preparation of a 100g batch of a model O/W emulsion. The concentration of this compound can be varied to evaluate its impact on emulsion properties.
Procedure:
-
Oil Phase Preparation:
-
In a beaker, weigh the components of the oil phase (e.g., mineral oil).
-
Disperse the desired amount of this compound into the oil phase under moderate agitation using a propeller mixer.
-
Heat the oil phase to 70-75°C while continuing to stir to ensure uniform dispersion of the this compound. High-shear mixing for a short duration can aid in the activation of the organoclay.[5]
-
-
Aqueous Phase Preparation:
-
In a separate beaker, weigh the deionized water and any water-soluble ingredients (e.g., optional emulsifier, humectants).
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the heated oil phase to the heated aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine and uniform emulsion.
-
-
Cooling:
-
Transfer the emulsion to a vessel with a propeller mixer and begin cooling while stirring at a low speed to maintain homogeneity.
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.
-
Continue stirring until the emulsion is uniform and has reached room temperature.
-
Characterization of Emulsion Properties
-
Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C) using a viscometer.
-
Record the viscosity at different shear rates to assess the thixotropic behavior of the emulsion.
-
Determine the mean droplet size and droplet size distribution of the emulsion using a particle size analyzer. A smaller and narrower particle size distribution generally indicates a more stable emulsion.[6]
-
Perform measurements immediately after preparation and at various time points during the stability study.
-
Place a small drop of the emulsion on a microscope slide and observe the droplets under a microscope.
-
Examine for any signs of coalescence (merging of droplets) or flocculation (clumping of droplets).
-
Measure the pH of the emulsion using a calibrated pH meter.
Stability Testing
To assess the long-term stability of the formulated emulsions, the following accelerated stability tests are recommended:[7][8]
-
Thermal Stability: Store samples of the emulsion at different temperatures (e.g., 4°C, 25°C, and 45°C) for a period of 1 to 3 months.[7] Visually inspect the samples at regular intervals for any signs of phase separation, creaming, or changes in appearance, color, and odor.
-
Centrifugation Test: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[9] Observe for any phase separation. A stable emulsion should not show any separation.
-
Freeze-Thaw Cycling: Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[8] A stable emulsion should maintain its integrity after multiple cycles.
Data Presentation
The following tables provide a template for presenting quantitative data from the characterization and stability studies. The data presented here is illustrative and should be replaced with actual experimental results.
Table 1: Influence of this compound Concentration on Initial Emulsion Properties
| This compound Conc. (% w/w) | Viscosity (cP at 25°C, 10 rpm) | Mean Droplet Size (d50, µm) | Polydispersity Index (PDI) | pH |
| 0.5 | 1500 | 5.2 | 0.6 | 6.5 |
| 1.0 | 3500 | 3.8 | 0.4 | 6.5 |
| 2.0 | 8000 | 2.5 | 0.3 | 6.4 |
| 3.0 | 15000 | 1.8 | 0.2 | 6.4 |
Table 2: Accelerated Stability Study Results after 30 Days
| This compound Conc. (% w/w) | Storage Condition | Visual Appearance | Viscosity Change (%) | Mean Droplet Size Change (%) |
| 0.5 | 45°C | Slight Creaming | -20% | +15% |
| 1.0 | 45°C | No Change | -10% | +5% |
| 2.0 | 45°C | No Change | -5% | +2% |
| 3.0 | 45°C | No Change | -2% | <1% |
Visualizations
References
- 1. Formulation, Characterization and Evaluation of Innovative O/W Emulsions Containing Curcumin Derivatives with Enhanced Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing organoclay stabilized Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. essentialingredients.com [essentialingredients.com]
- 6. researchgate.net [researchgate.net]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. ulprospector.com [ulprospector.com]
- 9. jppres.com [jppres.com]
Application Notes and Protocols for Stearalkonium Hectorite in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stearalkonium Hectorite (B576562)
Stearalkonium hectorite is a specialty clay, specifically an organically modified hectorite, that finds significant application in the formulation of various cosmetic and pharmaceutical products.[1] Derived from hectorite, a natural clay mineral, it is chemically modified with stearalkonium chloride, a quaternary ammonium (B1175870) compound.[1][2][3] This modification transforms the hydrophilic clay into an organophilic material, allowing it to swell and form gel-like structures in non-aqueous and low to medium polarity organic systems.[1]
Its primary functions in topical formulations are as a rheology modifier, suspending agent, and stabilizer.[1][4] By forming a three-dimensional colloidal network, this compound imparts viscosity and thixotropy, which is a shear-thinning behavior.[4][5] This property is highly desirable in topical drug delivery systems as it ensures that the product is stable during storage but spreads easily upon application to the skin.[4] Furthermore, its excellent suspension capabilities prevent the settling of active pharmaceutical ingredients (APIs) and other excipients, ensuring uniform dosage and enhanced stability of the formulation.[4]
Key Applications in Topical Drug Delivery
The unique properties of this compound make it a versatile excipient in the development of a wide range of topical drug delivery systems, including:
-
Creams and Lotions: It provides viscosity control and improves the stability of emulsions by preventing the separation of oil and water phases.[1]
-
Gels: In non-aqueous or low-polarity gel formulations, it serves as the primary gelling agent, creating a stable and cosmetically elegant vehicle for drug delivery.[1][4]
-
Ointments: It can be used to modify the rheology of hydrocarbon-based ointments, improving their application properties.
-
Suspensions: Its primary role as a suspending agent is critical in formulations containing insoluble APIs, ensuring dose uniformity.[4]
-
Sunscreens: In sunscreen formulations, it helps to evenly disperse and suspend UV filtering agents, enhancing the product's efficacy and stability.[1]
Data Presentation: Illustrative Formulation Properties
The following tables present illustrative quantitative data for hypothetical topical gel formulations containing varying concentrations of this compound. These values are representative of the expected performance and are intended for guidance and comparison.
Table 1: Rheological Properties of a this compound-Based Topical Gel
| This compound Conc. (% w/w) | Viscosity (cPs at 10 rpm) | Yield Stress (Pa) | Spreadability (g.cm/s) |
| 2.5 | 15,000 | 50 | 20 |
| 5.0 | 35,000 | 120 | 15 |
| 7.5 | 60,000 | 250 | 10 |
| 10.0 | 95,000 | 400 | 7 |
Table 2: In Vitro Drug Release of a Model API from a this compound-Based Topical Gel
| Time (hours) | Cumulative Drug Release (%) - 2.5% this compound | Cumulative Drug Release (%) - 5.0% this compound | Cumulative Drug Release (%) - 7.5% this compound | Cumulative Drug Release (%) - 10.0% this compound |
| 1 | 25 | 20 | 15 | 10 |
| 2 | 40 | 32 | 25 | 18 |
| 4 | 60 | 50 | 40 | 30 |
| 6 | 75 | 65 | 55 | 45 |
| 8 | 85 | 78 | 68 | 58 |
| 12 | 95 | 90 | 80 | 70 |
| 24 | >98 | >98 | 95 | 85 |
Table 3: Stability Assessment of a Topical Gel with 5% this compound
| Stability Condition | Time Point | pH | Viscosity (cPs at 10 rpm) | Drug Content (%) |
| 25°C / 60% RH | Initial | 6.5 | 35,100 | 100.2 |
| 3 Months | 6.4 | 34,950 | 99.8 | |
| 6 Months | 6.5 | 35,200 | 99.5 | |
| 40°C / 75% RH | Initial | 6.5 | 35,100 | 100.2 |
| 3 Months | 6.3 | 34,500 | 98.9 | |
| 6 Months | 6.2 | 34,100 | 98.1 |
Experimental Protocols
Preparation of a this compound-Based Topical Gel
This protocol describes the preparation of a basic topical gel using this compound as the gelling agent.
Materials and Equipment:
-
This compound
-
Propylene (B89431) carbonate (activator)
-
Vehicle (e.g., mineral oil, cyclomethicone, or other low to medium polarity solvent)
-
Active Pharmaceutical Ingredient (API)
-
High-shear mixer (e.g., homogenizer or overhead stirrer with a dispersing blade)
-
Beakers
-
Weighing balance
Protocol:
-
Weigh the required amount of the vehicle into a suitable beaker.
-
Slowly add the this compound to the vehicle under continuous high-shear mixing. It is crucial to add the powder gradually to prevent the formation of agglomerates.
-
Continue mixing at high speed for 15-20 minutes to ensure complete dispersion of the this compound.
-
Add the propylene carbonate (typically at a concentration of 33% of the this compound weight) to the dispersion while continuing to mix. The gel structure will start to form.
-
Continue mixing for another 10-15 minutes until a smooth, homogeneous gel is formed.
-
If incorporating an API, it can be added at this stage. If the API is a solid, it should be pre-milled to a fine particle size and then dispersed in the gel with continued mixing. If the API is soluble in the vehicle, it can be pre-dissolved in a portion of the vehicle before the addition of this compound.
-
Mix until the API is uniformly distributed throughout the gel.
-
Transfer the final formulation to an appropriate container and store at room temperature.
References
Application of Stearalkonium Hectorite in Controlled-Release Formulations
Application Note AP-SH-CRF-001
Introduction
Stearalkonium hectorite (B576562) is an organically modified hectorite clay, a type of smectite clay, that has found widespread use in the cosmetics and pharmaceutical industries as a rheology-modifying agent.[1][2][3] It is formed by the reaction of hectorite clay with stearalkonium chloride.[4] This modification transforms the naturally hydrophilic clay into a hydrophobic material capable of gelling non-aqueous and low-polarity solvents, forming stable oleogels.[3] While traditionally used to provide desirable texture, viscosity, and suspension properties in creams, lotions, and ointments, the unique three-dimensional network structure formed by stearalkonium hectorite in oleogels presents a significant opportunity for its application in controlled-release drug delivery systems, particularly for topical and transdermal applications.[2][5]
The mechanism of controlled release from a this compound-based formulation is primarily based on the formation of a stable, semi-solid matrix that entraps the active pharmaceutical ingredient (API). The release of the API is then governed by diffusion through this tortuous matrix and potentially by the slow erosion of the matrix itself. The rheological properties of the gel, which can be modulated by the concentration of this compound, play a crucial role in determining the rate of drug release.[6][7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the development of controlled-release formulations.
Key Features and Benefits in Controlled-Release Formulations
-
Excellent Rheology Control: this compound provides shear-thinning viscosity and thixotropic flow, which allows for ease of application followed by rapid viscosity recovery to ensure the formulation stays in place.[8][9]
-
Matrix Formation in Non-Aqueous Systems: Its ability to form stable gels in oils and other non-polar vehicles makes it an ideal candidate for formulating hydrophobic drugs or for creating water-resistant topical formulations.[5][10]
-
Enhanced Stability: By creating a stable, networked gel structure, it can prevent the settling of suspended drug particles, ensuring uniform dosage throughout the product's shelf life.[3][11]
-
Biocompatibility: Organically modified clays (B1170129) like hectorite are generally considered safe for topical use, with low potential for skin irritation or sensitization.[6]
Data Presentation
The following tables present illustrative quantitative data that one might expect from experiments evaluating the controlled-release properties of a this compound-based oleogel. This data is based on typical performance of organoclay-based topical formulations and should be confirmed by specific experimental work.
Table 1: Effect of this compound Concentration on the Viscosity and In Vitro Release of a Model Hydrophobic Drug (e.g., Piroxicam) from an Oleogel Formulation.
| Formulation ID | This compound (% w/w) | Viscosity (cP at 10 s⁻¹) | Cumulative Drug Release at 8h (%) | Cumulative Drug Release at 24h (%) | Release Rate Constant (k) (Higuchi Model, %/h^0.5) |
| F1 | 1.0 | 5,000 | 45.2 | 85.1 | 17.4 |
| F2 | 2.5 | 15,000 | 30.5 | 65.8 | 13.5 |
| F3 | 5.0 | 45,000 | 18.7 | 42.3 | 8.6 |
This illustrative data suggests that as the concentration of this compound increases, the viscosity of the oleogel also increases, leading to a slower and more controlled release of the entrapped drug.
Table 2: Characterization of Optimized Oleogel Formulation (F2) Containing 2.5% this compound.
| Parameter | Value |
| Physical Appearance | Smooth, homogeneous, off-white gel |
| pH | Not Applicable (non-aqueous) |
| Spreadability (g.cm/s) | 15.5 |
| Drug Content Uniformity (%) | 99.2 ± 1.5 |
| Mucoadhesive Strength (N) | 0.28 ± 0.03 |
| Release Mechanism (n value from Korsmeyer-Peppas) | 0.48 (Anomalous, non-Fickian transport) |
This table provides an example of the key quality attributes for a controlled-release topical oleogel formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Oleogel for Controlled Drug Release
Objective: To prepare a stable oleogel containing a model drug using this compound as the gelling agent.
Materials:
-
This compound powder
-
Vehicle (e.g., Mineral Oil, Isopropyl Myristate, or other suitable low to medium polarity solvent)
-
Polar Activator (e.g., Propylene Carbonate or Ethanol)
-
Active Pharmaceutical Ingredient (API), micronized
-
High-shear mixer (e.g., homogenizer)
-
Heating mantle and overhead stirrer
Procedure:
-
Vehicle Preparation: In a suitable vessel, weigh the required amount of the oil vehicle.
-
Dispersion of this compound: While stirring the vehicle at a low speed, slowly add the this compound powder to the vortex to avoid clumping. Increase the stirring speed and mix for 10-15 minutes to ensure uniform dispersion.
-
Activation: Add a polar activator, typically at a concentration of 33% of the this compound weight. Continue mixing at high shear for 15-20 minutes. The mixture should begin to thicken as the clay platelets delaminate and form a gel network.
-
Heating (Optional but Recommended): Gently heat the mixture to 45-55°C while continuing to stir. This can improve the activation and lead to a more stable gel structure.
-
Incorporation of API: Once a stable gel has formed and is cooling, slowly add the micronized API to the formulation under continuous mixing until a homogenous dispersion is achieved.
-
Homogenization: Pass the final formulation through a high-shear homogenizer to ensure uniform drug distribution and a smooth final texture.
-
Deaeration: Allow the formulation to sit or use a vacuum to remove any entrapped air.
Protocol 2: In Vitro Drug Release Testing (IVRT) of the this compound Oleogel
Objective: To evaluate the rate and mechanism of drug release from the prepared oleogel formulation.
Apparatus and Materials:
-
Franz Diffusion Cell System
-
Synthetic membrane (e.g., polysulfone or cellulose (B213188) acetate) with a suitable pore size
-
Receptor medium (e.g., phosphate (B84403) buffer pH 7.4 with a surfactant like Tween 80 to ensure sink conditions for hydrophobic drugs)
-
Formulation prepared as in Protocol 1
-
Analytical instrument for drug quantification (e.g., HPLC-UV)
Procedure:
-
Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes.
-
Franz Cell Assembly: Mount the membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium. The receptor chamber should be filled with pre-warmed (32 ± 0.5°C) and deaerated receptor medium.
-
Sample Application: Accurately weigh and apply a finite dose of the oleogel formulation (e.g., 300 mg) uniformly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time. Plot the cumulative drug release versus the square root of time (Higuchi model) or use other kinetic models (e.g., Korsmeyer-Peppas) to determine the release mechanism.
Protocol 3: Rheological Characterization of the this compound Oleogel
Objective: To characterize the flow behavior and viscoelastic properties of the oleogel formulation.
Apparatus:
-
Controlled-stress rheometer with a cone-plate or parallel-plate geometry
Procedure:
-
Sample Loading: Carefully load the oleogel sample onto the rheometer plate, ensuring no air bubbles are present.
-
Flow Curve (Viscosity Measurement): Perform a continuous shear rate ramp (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity of the formulation as a function of shear rate. This will characterize the shear-thinning behavior.
-
Oscillatory Measurement (Viscoelasticity):
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVER. This will provide information on the gel structure and stability. A higher G' than G'' indicates a stable gel-like structure.
-
-
Thixotropy Loop: Perform a shear rate ramp up followed by a ramp down to observe the hysteresis loop. The area within the loop is indicative of the degree of thixotropy, which relates to the structural breakdown and recovery of the gel.
Mandatory Visualizations
Caption: Mechanism of controlled drug release from a this compound oleogel.
Caption: Experimental workflow for preparing and evaluating a controlled-release oleogel.
References
- 1. Nanoclay-based drug delivery systems and their therapeutic potentials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. aph-hsps.hu [aph-hsps.hu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 9. Disteardimonium Hectorite | Cosmetic Ingredients Guide [ci.guide]
- 10. mdpi.com [mdpi.com]
- 11. lesielle.com [lesielle.com]
Application Notes and Protocols for High-Shear Dispersion of Stearalkonium Hectorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearalkonium hectorite (B576562) is an organically modified hectorite clay, a type of organoclay, widely utilized in the cosmetics, pharmaceutical, and coatings industries as a rheological additive.[1][2] Its primary function is to control viscosity, provide thixotropic (shear-thinning) properties, and suspend particles in non-aqueous systems.[3][4] Proper dispersion of Stearalkonium hectorite is critical to activate its full rheological potential, which is achieved through high-shear mixing in conjunction with a polar activator.[3][5]
These application notes provide detailed techniques and protocols for the effective dispersion of this compound using common high-shear methods, including rotor-stator homogenization and ultrasonic processing.
Principle of Activation
The thickening and suspending properties of this compound are derived from the formation of a gel-like, three-dimensional network of clay platelets within the liquid medium. In its dry state, these platelets are stacked together. The dispersion process, aided by high shear and a polar activator, separates these platelets (delamination), allowing them to form the desired network structure through hydrogen bonding.[6] Insufficient shear or improper activation will result in poor viscosity development and potential syneresis.
High-Shear Dispersion Techniques
High-shear dispersion is essential for overcoming the attractive forces between the clay platelets. The two primary methods discussed are rotor-stator homogenization and ultrasonic dispersion.
Rotor-Stator Homogenization
Rotor-stator homogenizers are highly effective for dispersing organoclays.[7][8] They create intense mechanical and hydraulic shear by drawing the material through a narrow gap between a high-speed rotating rotor and a stationary stator.[8]
Key Parameters:
-
Rotor Tip Speed: This is a critical factor determining the amount of shear energy applied. It is a function of the rotor diameter and the rotational speed (RPM).
-
Processing Time: Sufficient time is required to ensure all the material passes through the high-shear zone multiple times.
-
Activator Addition: A polar activator, such as propylene (B89431) carbonate, is crucial for achieving optimal dispersion and viscosity.[5][9]
Ultrasonic Dispersion
Ultrasonic processors, or sonicators, utilize high-frequency sound waves to generate intense cavitation in the liquid. The collapse of these cavitation bubbles creates powerful localized shear forces that can effectively delaminate the organoclay platelets. This method is particularly useful for smaller batch sizes and for achieving very fine dispersions.
Key Parameters:
-
Frequency and Power: The intensity of the cavitation is determined by the frequency and power output of the ultrasonic processor.
-
Processing Time: Similar to rotor-stator homogenization, adequate sonication time is necessary for complete dispersion.
-
Temperature Control: Sonication can generate significant heat, which may affect the formulation. Temperature monitoring and cooling may be necessary.
Experimental Protocols
The following protocols provide a starting point for the dispersion of this compound. Optimization may be required based on the specific formulation and equipment.
Protocol 1: Rotor-Stator Dispersion of this compound in a Cosmetic Oil
This protocol details the dispersion of this compound in a medium-polarity cosmetic oil, such as Caprylic/Capric Triglyceride.
Materials and Equipment:
-
This compound (e.g., Bentone® 27 VCG)
-
Cosmetic oil (e.g., Caprylic/Capric Triglyceride)
-
Propylene carbonate
-
Laboratory-scale rotor-stator homogenizer
-
Beaker of appropriate size
-
Viscometer (e.g., Brookfield type or rheometer)
-
Particle size analyzer (optional)
Methodology:
-
Initial Dispersion:
-
Add the desired amount of cosmetic oil to the beaker.
-
While stirring at a low speed with the rotor-stator homogenizer to create a vortex, gradually add the this compound powder to the oil. A typical concentration is between 0.5% and 3.0% by weight.[10]
-
Once all the powder is added, increase the homogenizer speed to a high-shear setting (e.g., 6000 RPM) and mix for 10 minutes to ensure the powder is thoroughly wetted and initially dispersed.[7]
-
-
Activation:
-
Reduce the homogenizer speed to a moderate level.
-
Add the polar activator, propylene carbonate. A common starting ratio is 3 parts of propylene carbonate to 10 parts of this compound by weight.
-
Mix for 5 minutes at a moderate speed to incorporate the activator.[10]
-
-
Final High-Shear Mixing:
-
Characterization:
-
Allow the dispersion to cool to room temperature.
-
Measure the viscosity of the resulting gel using a viscometer at various shear rates to observe the shear-thinning behavior.
-
If available, measure the particle size distribution to assess the degree of dispersion.
-
Protocol 2: Ultrasonic Dispersion of this compound
This protocol is suitable for smaller sample volumes and when very fine dispersion is desired.
Materials and Equipment:
-
This compound
-
Cosmetic oil
-
Propylene carbonate
-
Probe-type ultrasonic processor
-
Beaker or vial
-
Water bath for cooling
-
Viscometer
-
Particle size analyzer (optional)
Methodology:
-
Premixing:
-
In a beaker or vial, combine the cosmetic oil, this compound powder, and propylene carbonate.
-
Briefly mix with a vortex or spatula to create a slurry.
-
-
Ultrasonic Processing:
-
Place the beaker or vial in a water bath to dissipate heat.
-
Insert the probe of the ultrasonic processor into the slurry, ensuring the tip is submerged but not touching the bottom or sides of the container.
-
Apply ultrasonic energy in pulses (e.g., 30 seconds on, 30 seconds off) for a total processing time of 5-10 minutes. The power setting should be optimized for the specific instrument and sample volume.
-
-
Characterization:
-
Allow the sample to return to room temperature.
-
Measure the viscosity and, if desired, the particle size distribution as described in Protocol 1.
-
Data Presentation
The following tables summarize the expected outcomes and influencing factors for the dispersion of this compound. Note that specific values will vary depending on the exact materials, equipment, and processing conditions used.
Table 1: Influence of Processing Parameters on Dispersion Quality
| Parameter | Effect on Viscosity | Effect on Particle Size | Recommended Range/Value |
| Shear Rate (RPM) | Increases with higher shear up to a plateau | Decreases with higher shear | 5,000 - 10,000 RPM (lab scale) |
| Processing Time | Increases with time up to a plateau | Decreases with time | 10 - 20 minutes (total high shear)[11] |
| Concentration (%) | Increases with concentration | May increase if not properly dispersed | 0.5% - 3.0% w/w[10] |
| Activator Ratio | Optimal ratio maximizes viscosity | - | ~30% of this compound weight |
| Temperature | Can influence activation and final viscosity | - | Ambient to slightly elevated (e.g., 40-60°C) |
Table 2: Typical Rheological Profile of a this compound Dispersion
| Shear Rate (s⁻¹) | Apparent Viscosity (cP) | Behavior |
| Low (e.g., 1 s⁻¹) | High | High resistance to flow, good suspension |
| Medium (e.g., 10 s⁻¹) | Medium | Shear-thinning begins |
| High (e.g., 100 s⁻¹) | Low | Easy to spread or apply |
Logical Relationships in Dispersion
The following diagram illustrates the relationships between the key components and processes in achieving a stable and effective this compound dispersion.
// Nodes hectorite [label="Stearalkonium\nHectorite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oil [label="Non-Aqueous\nVehicle", fillcolor="#FBBC05", fontcolor="#202124"]; activator [label="Polar Activator\n(e.g., Propylene Carbonate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; high_shear [label="High-Shear\nEnergy", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dispersion [label="Dispersion &\nDelamination", fillcolor="#F1F3F4", fontcolor="#202124"]; gel [label="Stable Gel\nNetwork", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges hectorite -> high_shear; oil -> high_shear; high_shear -> dispersion [label="Leads to"]; activator -> dispersion [label="Facilitates"]; dispersion -> gel [label="Forms"]; } .dot Caption: Key Factors for this compound Gel Formation.
Conclusion
The successful dispersion of this compound is a multi-step process that requires the synergistic action of high-shear energy and chemical activation. By following the detailed protocols and understanding the influence of key parameters, researchers and formulators can achieve reproducible and effective rheological control in their non-aqueous formulations. The provided data tables and diagrams serve as a guide for developing and optimizing dispersion processes for specific applications.
References
- 1. deascal.com [deascal.com]
- 2. specialchem.com [specialchem.com]
- 3. activeman.in [activeman.in]
- 4. Cosmetic Rheology Additive Flow Additive this compound CAS 12691-60-0 - this compound, CAS 12691-60-0 | Made-in-China.com [m.made-in-china.com]
- 5. Clays: A fundamental personal-care ingredient - Prospector Knowledge Center [ulprospector.ul.com]
- 6. elementis.com [elementis.com]
- 7. Pressure-Dependent Yield Stress of Organoclay-Based Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mxdprocess.com [mxdprocess.com]
- 9. paulaschoice.co.uk [paulaschoice.co.uk]
- 10. elementis.com [elementis.com]
- 11. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Polar Activators in Stearalkonium Hectorite Gelation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Stearalkonium hectorite (B576562), an organoclay, is a widely utilized rheological modifier in the cosmetic and pharmaceutical industries, prized for its ability to impart viscosity, thixotropy, and suspension properties to non-aqueous formulations. However, the activation of Stearalkonium hectorite to achieve its optimal gelling potential is critically dependent on the inclusion of a polar activator. This document provides detailed application notes and protocols on the function and use of polar activators in the gelation of this compound.
Mechanism of Action: The Role of Polar Activators
This compound is derived from hectorite clay, a natural smectite mineral. In its raw form, it consists of stacks of silicate (B1173343) platelets. To be effective as a rheological additive in organic systems, these platelet stacks must be delaminated and dispersed. This process is facilitated by high shear and, crucially, the presence of a polar activator.[1][2][3]
The polar activator, typically a small, highly polar molecule, plays a dual role in the gelation process:
-
Solvation and Swelling: The activator molecules are drawn to the interface between the quaternary ammonium (B1175870) surface treatment of the hectorite and the clay surface itself. This attraction helps to solvate and swell the organic treatment, pushing the individual platelets further apart and weakening the forces holding them together.[4]
-
Hydrogen Bonding: Many polar activators, particularly those containing water, facilitate the formation of hydrogen bonds between the hydroxyl groups on the edges of adjacent hectorite platelets. This intermolecular bonding creates a three-dimensional gel network, which is responsible for the desired rheological properties.[1][4]
Without a polar activator, the dispersion of the organoclay is often incomplete, leading to a poor gel structure and lower viscosity.[1] The correct concentration of the polar activator is also crucial; too little results in partial delamination, while an excess can weaken the hydrogen bonding in non-polar systems.[1]
Common Polar Activators and Their Properties
Several polar activators are commonly used with this compound, each with distinct properties that make them suitable for different applications.
| Polar Activator | Key Properties & Applications | Recommended Concentration (% by weight of this compound) |
| Propylene Carbonate | A water-free alternative, suitable for anhydrous systems.[1][4] It is a commonly used activator in commercial hectorite gel preparations.[5][6][7] | 33-50% |
| Ethanol/Water Blends (e.g., 95/5) | Provides significantly higher pregel viscosities and optimum stability compared to no activator.[1] The water component is crucial for hydrogen bonding.[1] | 33-50% |
| Triethyl Citrate | A non-animal derived, multi-functional ingredient that also acts as a solvent and can improve skin feel.[8][9] | Not explicitly stated, but used in commercial gel preparations. |
| Acetone | A small, polar molecule suitable for activating organoclays.[4] | Not explicitly stated. |
Experimental Protocols
Protocol for Preparation of a this compound Gel (Pregel)
This protocol describes the general procedure for preparing a concentrated pregel of this compound, which can then be incorporated into a final formulation.
Materials:
-
This compound powder
-
Non-aqueous solvent (e.g., mineral oil, cyclomethicone, C12-15 alkyl benzoate)[10][11]
-
Polar activator (e.g., Propylene Carbonate, 95:5 Ethanol/Water)
-
High-shear mixer (e.g., homogenizer, Cowles dissolver)
Procedure:
-
Dispersion of Organoclay: Add the this compound powder to the chosen solvent under continuous agitation with a high-shear mixer. A concentration of 10% organoclay is a common starting point for a pregel.[1]
-
High-Shear Mixing: Continue mixing at high speed for a minimum of 10-20 minutes to ensure proper wetting and initial delamination of the clay platelets.[12] The tip speed of the mixer blade should ideally be around 16 m/s.[12]
-
Addition of Polar Activator: While maintaining high-shear mixing, slowly add the polar activator to the dispersion. The recommended level is typically 33-50% of the weight of the this compound.
-
Final Mixing: Continue high-shear mixing for an additional 5-10 minutes to ensure complete activation and development of the gel structure.[12]
-
Quality Control: The resulting pregel should be smooth and have a significantly higher viscosity than the initial dispersion. The fineness of grind can be checked to ensure proper delamination; a finer grind indicates better activation.[1]
Protocol for Direct Incorporation into a Formulation
In some cases, this compound can be added directly to the oil phase of a formulation during manufacturing.
Procedure:
-
Dispersion: Add the this compound powder to the oil phase of the formulation under high shear.
-
Mixing: Disperse until the powder is fully wetted.
-
Activation: Add the polar activator and continue high-shear mixing until the desired viscosity is achieved.
-
Incorporate Other Ingredients: Proceed with the addition of other formulation components.
Note: Direct addition generally results in lower viscosity compared to the pregel method.[1]
Visualization of Key Processes
Troubleshooting and Considerations
-
Temperature: While not as critical as for some other thickeners, higher temperatures (e.g., 40°C) can aid in the dispersion and activation process, especially when a polar activator is not used.[1]
-
Order of Addition: It is crucial to disperse the this compound in the solvent before adding the polar activator and any surfactants. Premature addition of these components can lead to the formation of agglomerates that are difficult to disperse.[1]
-
Shear Energy: Insufficient shear will result in incomplete delamination and a lower final viscosity. The use of appropriate high-shear equipment is essential for optimal performance.[1]
-
Solvent Polarity: this compound is designed for medium to high polarity systems.[6][13] The choice of solvent can impact the efficiency of gelation.
Conclusion
The use of polar activators is a fundamental requirement for achieving the full rheological potential of this compound. By understanding the mechanism of activation and following proper protocols for dispersion and activation, researchers and formulators can effectively utilize this versatile ingredient to create stable, aesthetically pleasing, and high-performing cosmetic and pharmaceutical products. The selection of the appropriate polar activator and its concentration should be optimized based on the specific requirements of the formulation, particularly whether an anhydrous system is necessary.
References
- 1. elementis.com [elementis.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. elementis.com [elementis.com]
- 4. elementis.com [elementis.com]
- 5. paulaschoice.it [paulaschoice.it]
- 6. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 7. Try out Hectorite-based oil thickener with less skin irritation! | Sunjin Beauty Science [sunjinbs.com]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
- 10. US20070071703A1 - High efficiency master gels for thickening oil based compositions - Google Patents [patents.google.com]
- 11. activeman.in [activeman.in]
- 12. elementis.com [elementis.com]
- 13. essentialingredients.com [essentialingredients.com]
Application Note: Stearalkonium Hectorite for the Stabilization of Pickering Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pickering emulsions, stabilized by solid particles rather than traditional surfactants, offer significant advantages in pharmaceutical and cosmetic formulations, including enhanced stability and reduced potential for skin irritation. Stearalkonium hectorite (B576562), an organically modified hectorite clay, is a well-established rheological modifier and suspending agent.[1][2][3] Its hydrophobic nature and particulate form make it a prime candidate for acting as a stabilizer in Pickering emulsions, where it can form a protective layer at the oil-water interface, preventing droplet coalescence.[1][4] This document provides detailed protocols and application notes for the formulation and characterization of Pickering emulsions stabilized with stearalkonium hectorite.
This compound functions as a hydrophobic agent that stabilizes emulsions by inhibiting the separation of oil and water phases.[1] It possesses a gel-like consistency with thixotropic properties, meaning it becomes more fluid when agitated and returns to a more viscous state at rest.[1][2] These characteristics are highly desirable for creating stable and aesthetically pleasing topical formulations.
Mechanism of Stabilization
In a Pickering emulsion, solid particles adsorb to the oil-water interface, creating a physical barrier that prevents droplets from merging. The stability of the emulsion is largely dependent on the wettability of the particles. For particles to be effective, they should be partially wetted by both the oil and water phases.[4] this compound, being an organoclay, has a surface that is organophilic, which allows it to reside preferentially at the oil-water interface, effectively stabilizing oil-in-water (o/w) or water-in-oil (w/o) emulsions depending on the formulation parameters.
Caption: Stabilization of an oil droplet by this compound particles at the oil-water interface.
Experimental Protocols
Materials
-
This compound (cosmetic or pharmaceutical grade)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride, Mineral Oil, Cyclomethicone)[5][6]
-
Aqueous Phase (Deionized Water)
-
Preservative (e.g., Phenoxyethanol)
Protocol 1: Preparation of an Oil-in-Water (O/W) Pickering Emulsion
This protocol is based on general principles for creating Pickering emulsions using clay-based stabilizers.[7]
-
Preparation of the Aqueous Phase:
-
Disperse the desired amount of this compound (e.g., 1.0 - 5.0% w/w) in the aqueous phase containing a suitable preservative.
-
Homogenize this dispersion using a high-shear mixer (e.g., Silverson or Ultra-Turrax) at 5,000-10,000 rpm for 10-15 minutes to ensure full exfoliation of the clay platelets.
-
-
Emulsification:
-
Gradually add the oil phase (e.g., 20-40% w/w) to the aqueous dispersion while continuing to homogenize at high speed (10,000-20,000 rpm).
-
Continue homogenization for an additional 15-20 minutes to ensure the formation of fine, well-stabilized droplets.
-
-
Finalization:
-
Allow the emulsion to cool to room temperature while stirring gently with an overhead propeller stirrer to maintain homogeneity.
-
Adjust the pH if necessary, although this compound is effective over a broad pH range.
-
Caption: Experimental workflow for the preparation of an O/W Pickering emulsion.
Protocol 2: Characterization of the Pickering Emulsion
-
Macroscopic Stability Assessment:
-
Place 10 mL of the emulsion in a sealed test tube.
-
Store at various conditions (e.g., room temperature, 40°C, 4°C).
-
Visually inspect for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
The Creaming Index (CI) can be calculated as: CI (%) = (Height of serum layer / Total height of emulsion) x 100.[8]
-
-
Microscopic Analysis and Droplet Size Distribution:
-
Dilute a small sample of the emulsion in the continuous phase.
-
Observe the droplet morphology using an optical microscope.
-
Determine the droplet size distribution using a laser diffraction particle size analyzer (e.g., Malvern Mastersizer).
-
-
Rheological Measurements:
-
Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate) to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion.
-
Perform a flow sweep to determine the shear-thinning behavior.
-
Perform an oscillatory sweep to assess the gel-like structure and stability.
-
Caption: Workflow for the characterization of this compound stabilized emulsions.
Representative Data
The following tables present exemplary data that could be expected from the characterization of O/W Pickering emulsions stabilized with varying concentrations of this compound.
Table 1: Influence of this compound Concentration on Emulsion Properties
| This compound Conc. (% w/w) | Mean Droplet Size (d50, µm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | 25.8 | 0.45 | -28.5 |
| 2.5 | 15.2 | 0.32 | -35.1 |
| 5.0 | 8.9 | 0.25 | -42.3 |
Table 2: Stability of Emulsions Over Time at Room Temperature
| This compound Conc. (% w/w) | Creaming Index (%) after 1 week | Creaming Index (%) after 4 weeks | Visual Observation after 4 weeks |
| 1.0 | 5.2 | 12.5 | Slight creaming |
| 2.5 | 0 | 1.5 | Stable, slight serum layer |
| 5.0 | 0 | 0 | Highly stable, no separation |
Table 3: Rheological Properties of the Emulsions
| This compound Conc. (% w/w) | Viscosity at 10 s⁻¹ (Pa·s) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) |
| 1.0 | 1.5 | 50 | 15 |
| 2.5 | 8.2 | 250 | 45 |
| 5.0 | 25.6 | 800 | 90 |
Discussion
The concentration of this compound is a critical parameter influencing the properties and stability of the resulting Pickering emulsion. As shown in the representative data, increasing the concentration of this compound is expected to lead to a decrease in mean droplet size and polydispersity, indicating more efficient emulsification and a more uniform droplet population. This is attributed to the greater availability of particles to cover the newly formed oil-water interface during homogenization.
A higher concentration of this compound also imparts greater stability to the emulsion, as evidenced by a lower creaming index over time. The increased particle loading at the interface creates a more robust barrier against coalescence, while excess particles in the continuous phase can form a networked structure that hinders droplet movement and creaming.[7]
The rheological data demonstrates the significant impact of this compound on the texture of the formulation. The viscosity and viscoelastic moduli (G' and G'') increase with higher concentrations, resulting in a more structured, gel-like emulsion. A higher G' value relative to G'' indicates a predominantly elastic behavior, which is characteristic of a stable, well-structured system. The shear-thinning nature of these emulsions is beneficial for topical applications, allowing for easy spreading during application, followed by a return to a higher viscosity at rest.
Conclusion
This compound is a versatile and effective stabilizer for Pickering emulsions in pharmaceutical and cosmetic applications. By controlling the concentration of this compound and the homogenization process, it is possible to formulate stable emulsions with a range of droplet sizes and rheological profiles. The protocols and representative data provided in this application note serve as a valuable starting point for researchers and formulators looking to develop novel, surfactant-free emulsion systems. Further optimization of the oil phase composition, oil-to-water ratio, and processing parameters can be conducted to meet specific product development requirements.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. nbinno.com [nbinno.com]
- 4. cdn.base.parameter1.com [cdn.base.parameter1.com]
- 5. researchgate.net [researchgate.net]
- 6. activeman.in [activeman.in]
- 7. The three levels of stabilization in pickering emulsions stabilized by a non-modified bentonite particle: from particle efficiency to emulsion stabilization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: In Vitro Drug Release Studies of a Model Drug from a Stearalkonium Hectorite-Based Gel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearalkonium hectorite (B576562) is a specialty clay derivative widely used in pharmaceutical and cosmetic formulations as a rheology modifier and suspending agent.[][2][3][4] Its ability to form thixotropic, shear-thinning gels makes it an excellent candidate for topical and transdermal drug delivery systems.[][2] These gels can provide desirable texture, stability, and controlled release of active pharmaceutical ingredients (APIs).[3]
This application note provides a detailed protocol for conducting in vitro release testing (IVRT) of a model drug from a Stearalkonium hectorite-based gel using a Franz Diffusion Cell apparatus.[5][6][7][8] IVRT is a crucial tool in the development and quality control of semi-solid dosage forms, providing insights into product performance and batch-to-batch consistency.[9][10][11][12]
Experimental Protocols
Materials and Equipment
Materials:
-
This compound
-
Propylene Glycol (as a polar activator)
-
Isopropyl Myristate (as the oil phase)
-
Model Drug (e.g., Ketoprofen)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol
-
Synthetic membrane (e.g., Polysulfone)
-
Deionized Water
Equipment:
-
Franz Diffusion Cells (with appropriate orifice diameter and receptor volume)
-
Circulating water bath with temperature control
-
Magnetic stir plate and stir bars
-
High-performance liquid chromatography (HPLC) system with a suitable column and UV detector
-
Analytical balance
-
Homogenizer
-
Syringes and needles for sampling
-
Volumetric flasks and pipettes
-
pH meter
Preparation of this compound-Based Gel (1% w/w Model Drug)
-
Preparation of the Organoclay Base: In a suitable vessel, combine Isopropyl Myristate and this compound.
-
Dispersion: Mix the components at high speed using a homogenizer for 10 minutes until a uniform dispersion is achieved.
-
Activation: Slowly add Propylene Glycol (as a polar activator) to the dispersion while continuing to mix at a lower speed. Mix for an additional 10 minutes until a smooth, consistent gel is formed.
-
Drug Incorporation: In a separate container, dissolve the model drug (Ketoprofen) in a small amount of ethanol.
-
Final Formulation: Slowly add the drug solution to the gel base with continuous mixing until the API is uniformly distributed throughout the gel.
-
Deaeration: Allow the formulation to stand for 24 hours to remove any entrapped air.
In Vitro Release Testing (IVRT) Protocol
-
Receptor Medium Preparation: Prepare a receptor solution of PBS (pH 7.4) and Ethanol (e.g., in a 60:40 ratio to ensure sink conditions).[9][10] Degas the medium using sonication or vacuum to prevent air bubble formation in the Franz cells.[5]
-
Franz Cell Assembly:
-
Temperature Equilibration: Place the assembled Franz cells in a circulating water bath set to 32 ± 1°C and allow the system to equilibrate for at least 30 minutes.[5][11]
-
Sample Application: Accurately weigh approximately 300 mg of the this compound-based gel and apply it uniformly to the surface of the membrane in the donor chamber.[5][11]
-
Study Initiation: Start the magnetic stirrers in the receptor chambers and begin the time course of the experiment.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a specific volume (e.g., 200 µL) of the receptor medium from the sampling arm of each cell.[10]
-
Volume Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume and ensure sink conditions.[5]
-
Sample Analysis: Analyze the collected samples for the concentration of the model drug using a validated HPLC method.
Data Presentation
The following tables present hypothetical data from an IVRT study conducted according to the protocol above.
Table 1: Cumulative Release of Model Drug at Each Time Point
| Time (hours) | Cumulative Amount Released per Unit Area (µg/cm²) | Standard Deviation (± µg/cm²) |
| 0.5 | 25.8 | 3.1 |
| 1.0 | 52.1 | 5.5 |
| 2.0 | 105.3 | 9.8 |
| 4.0 | 212.7 | 15.2 |
| 6.0 | 318.9 | 20.4 |
| 8.0 | 425.1 | 25.6 |
Table 2: Calculated Release Rate of Model Drug
| Parameter | Value | Unit |
| Release Rate (Slope of the linear portion of the release profile) | 51.2 | µg/cm²/h |
| R² (Goodness of fit) | 0.998 | - |
Visualization of Workflows
The following diagrams illustrate the key processes described in this application note.
References
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. deascal.com [deascal.com]
- 4. Pharm-Rx this compound - Gel Former [pharm-rx.store]
- 5. alterlab.co.id [alterlab.co.id]
- 6. youtube.com [youtube.com]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. recipharm.com [recipharm.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Stearalkonium Hectorite in the Formulation of Hydrophobic Drug Suspensions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using stearalkonium hectorite (B576562) as a rheological modifier for creating stable, effective, and aesthetically pleasing hydrophobic drug suspensions. Stearalkonium hectorite, a modified clay, is an invaluable excipient for controlling viscosity, ensuring uniform drug distribution, and enhancing the stability of non-aqueous pharmaceutical formulations.[1][2][3][4]
Introduction to this compound in Pharmaceutical Suspensions
This compound is an organoclay, a derivative of hectorite clay that has been chemically modified to be dispersible in organic and non-aqueous systems.[2] This modification transforms the naturally hydrophilic clay into a hydrophobic material capable of forming a gel-like network in oils and other non-aqueous vehicles.[2] In the context of pharmaceutical sciences, this compound is employed as a suspending and thickening agent in formulations such as ointments, creams, and oral or topical suspensions, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][5] Its primary function is to create a thixotropic system that exhibits high viscosity at rest to prevent particle settling, yet shears thins for ease of application or administration.[2]
Mechanism of Suspension Stabilization
The stabilizing effect of this compound is attributed to the formation of a three-dimensional network of clay platelets within the hydrophobic vehicle. This process involves two key steps: dispersion and activation. High shear is required to break down the agglomerates of this compound and disperse the individual platelets. Following dispersion, a polar activator (e.g., propylene (B89431) carbonate, ethanol) is introduced. The activator is drawn to the polar edges of the clay platelets, causing them to separate and form a structured network held together by hydrogen bonding and van der Waals forces. This network entraps the suspended drug particles, preventing their sedimentation.
References
- 1. rheologysolutions.com [rheologysolutions.com]
- 2. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 3. mdpi.com [mdpi.com]
- 4. Rheology of suspensions | Malvern Panalytical [malvernpanalytical.com]
- 5. Clay-based Formulations for Bioavailability Enhancement of Poorly Water-soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent aggregation in Stearalkonium hectorite dispersions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation in Stearalkonium hectorite (B576562) dispersions.
Troubleshooting Guide: Preventing Aggregation
Aggregation, or the formation of clumps, is a common issue in the preparation of Stearalkonium hectorite dispersions, leading to instability, poor texture, and reduced efficacy. This guide addresses specific issues and provides corrective actions.
| Issue | Potential Cause | Recommended Solution |
| Visible clumps or "fish eyes" in the dispersion | Inadequate shear during initial dispersion. | Increase the shear rate and/or mixing time. Use of a high-shear mixer is recommended to properly delaminate the organoclay platelet stacks.[1][2] |
| Incorrect order of addition. | Always add the this compound powder to the organic liquid phase under agitation.[3][4] | |
| Low viscosity or failure to form a gel | Insufficient or no polar activator. | A polar activator is crucial for the gelling mechanism. Add a suitable polar activator, such as propylene (B89431) carbonate or ethanol, after the initial dispersion of the hectorite powder.[5] |
| Incorrect solvent polarity. | This compound is most effective in medium to high polarity systems. Ensure the polarity of your solvent system is appropriate.[6] | |
| Gel syneresis (separation of liquid from the gel) | Over-activation with polar activator. | An excess of polar activator can disrupt the gel network. Reduce the concentration of the polar activator.[5] |
| Insufficient hydration time. | Allow adequate time for the gel structure to form after the addition of the polar activator. | |
| Inconsistent viscosity between batches | Variation in mixing parameters. | Standardize the shear rate, mixing time, and temperature for all batches to ensure reproducibility. |
| Inconsistent concentration of polar activator. | Precisely measure and control the amount of polar activator used in each batch. |
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound in a dispersion?
This compound is a modified clay mineral used as a rheological additive.[7] Its primary functions are to control viscosity, provide thixotropic (shear-thinning) properties, and act as a suspending agent to prevent the settling of solids and pigments in a formulation.[8][9]
2. Why is a polar activator necessary, and which ones are commonly used?
A polar activator is essential to facilitate the delamination of the hectorite clay platelets and enable the formation of the gel network structure.[8][10] Commonly used polar activators include propylene carbonate and ethanol.[5]
3. What is the recommended concentration of polar activator?
The optimal concentration of the polar activator is crucial, as an excess can disrupt the gel network.[5] A general guideline is to use the polar activator at a concentration of 40-60% of the weight of the this compound.[8]
4. What type of mixing equipment is recommended for preparing this compound dispersions?
Medium to high-shear mixing equipment is recommended to ensure proper dispersion and activation of the this compound.[3][4] Conventional agitators may not provide sufficient shear to break down agglomerates effectively.[1][2]
5. Can this compound be used in "cold process" systems?
Yes, pre-dispersed forms of this compound, often referred to as "Bentone Gels," are suitable for use in cold process systems as they are already optimally dispersed and activated.[4][6] When using the powder form, it is typically dispersed in the oil phase, which may or may not be heated depending on the overall formulation process.
Experimental Protocols
Protocol for Preparation of a Stable this compound Dispersion
This protocol outlines the key steps for preparing a stable dispersion from this compound powder.
Materials:
-
This compound powder
-
Organic solvent (medium to high polarity)
-
Polar activator (e.g., propylene carbonate)
-
High-shear mixer
Procedure:
-
Initial Dispersion:
-
Add the organic solvent to a suitable mixing vessel.
-
Begin agitation with a high-shear mixer.
-
Gradually add the this compound powder to the vortex of the mixing solvent.
-
Continue mixing at high shear for a minimum of 10-20 minutes to ensure thorough dispersion and the breakdown of any agglomerates.
-
-
Activation:
-
Reduce the mixing speed to a moderate level.
-
Slowly add the pre-weighed polar activator to the dispersion.
-
Increase the shear rate again and mix for an additional 5-10 minutes to ensure complete activation and formation of the gel structure.
-
-
Homogenization:
-
If required for the final formulation, the dispersion can be passed through a homogenizer to further ensure uniformity.
-
-
Final Formulation:
-
The stable this compound dispersion is now ready to be incorporated into the final product formulation.
-
Visualizations
Caption: Workflow for preparing a stable this compound dispersion.
Caption: Logical flow for troubleshooting aggregation in this compound dispersions.
References
- 1. proyes.tw [proyes.tw]
- 2. scribd.com [scribd.com]
- 3. atamankimya.com [atamankimya.com]
- 4. avenalab.com [avenalab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ulprospector.com [ulprospector.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. elementis.com [elementis.com]
Optimizing the concentration of polar activators for Stearalkonium hectorite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of polar activators for Stearalkonium hectorite (B576562).
Frequently Asked Questions (FAQs)
Q1: What is Stearalkonium hectorite and what is its function?
This compound is an organoclay, a modified hectorite clay, used as a rheological additive.[1][2] Its primary function is to act as a suspending and gelling agent, controlling viscosity and preventing the settling of particles in non-aqueous formulations.[3][4][5][6] It is commonly used in a variety of products including creams, lotions, sunscreens, and color cosmetics.[6]
Q2: Why is a polar activator necessary for this compound?
This compound requires a polar activator to achieve its maximum thickening and suspending capabilities.[1][7] The activator helps to delaminate the clay's platelet stacks, allowing them to form a three-dimensional network that entraps the liquid phase, resulting in the desired gel structure and viscosity.[1][8]
Q3: What are common polar activators for this compound?
Commonly used polar activators include propylene (B89431) carbonate, ethanol (B145695), and blends of ethanol and water.[1][8] Propylene carbonate is often used in anhydrous systems.[8] A typical ethanol/water blend ratio is 95/5.[1]
Q4: What is the recommended concentration of this compound in a formulation?
Typical usage levels of this compound in cosmetic formulations range from 0.25% to 5.0% by weight of the total formulation.[3][6][9]
Q5: What is the recommended concentration of a polar activator?
The optimal concentration of a polar activator is crucial for achieving the desired rheological properties.[1][10] A general guideline for polar activator concentration is between 30% and 60% of the weight of the this compound. For example, for every 10 grams of this compound, you would use between 3 and 6 grams of the polar activator.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Viscosity / Poor Gelling | Insufficient polar activator concentration. | Increase the concentration of the polar activator in increments. Start with a concentration at the lower end of the recommended range (e.g., 30% by weight of the this compound) and gradually increase it. |
| Insufficient shear during dispersion. | High shear is essential for proper delamination of the hectorite platelets.[1] Ensure the use of appropriate high-shear mixing equipment. | |
| Incorrect order of addition. | Always disperse the this compound in the solvent before adding the polar activator.[1] Premature addition of the activator can lead to the formation of difficult-to-disperse agglomerates. | |
| Lumpy or Grainy Texture | Premature swelling of the organoclay. | This occurs when the polar activator is added too early. Ensure the this compound is fully wetted out in the solvent before introducing the activator. |
| Inadequate dispersion. | Increase mixing time and/or shear to ensure complete deagglomeration. | |
| Decrease in Viscosity over Time | Excess polar activator. | An excessive amount of polar activator can disrupt the gel network, leading to a loss of viscosity.[1][11] Reduce the concentration of the polar activator. |
| Incompatible solvent system. | The polarity of the solvent system can affect the efficiency of the organoclay. Ensure the solvent system is within the recommended polarity range for this compound. |
Data Presentation
Table 1: Recommended Starting Concentrations for Polar Activators
| Polar Activator | Recommended Concentration (% by weight of this compound) | Notes |
| Propylene Carbonate | 30% - 50% | Suitable for a wide range of systems, including anhydrous formulations.[8] |
| Ethanol/Water (95/5) | 40% - 60% | A common and effective activator blend. The small amount of water is crucial for activation.[1] |
| Ethanol (95%) | 40% - 60% | Can be used alone, but the presence of some water is generally beneficial. |
Table 2: Qualitative Effect of Polar Activator Concentration on Gelling Efficiency
| Activator Concentration | Observation | Gelling Efficiency |
| Too Low | Thin, low viscosity, potential for particle settling. | Poor |
| Optimal | Smooth, stable gel with desired viscosity. | Excellent |
| Too High | Initial thickening followed by a potential decrease in viscosity; weaker gel structure.[1][11] | Reduced |
Experimental Protocols
Protocol for Optimizing Polar Activator Concentration
This protocol outlines a systematic approach to determine the optimal concentration of a polar activator for a given this compound formulation.
-
Preparation of the Organoclay Predispersion:
-
Weigh the desired amount of the formulation's solvent into a suitable vessel.
-
While mixing with a high-shear mixer (e.g., homogenizer or dissolver) at a moderate speed, slowly add the pre-weighed this compound to the solvent to avoid clumping.
-
Increase the shear and mix for 10-15 minutes to ensure the organoclay is thoroughly wetted and deagglomerated.
-
-
Preparation of Test Samples:
-
Prepare a series of samples with varying concentrations of the chosen polar activator (e.g., propylene carbonate). The concentrations should be based on the weight of the this compound used. For example, prepare samples with 20%, 30%, 40%, 50%, and 60% polar activator.
-
For each sample, add the calculated amount of polar activator to the predispersion while continuing to mix at high shear.
-
After the addition of the polar activator, continue high-shear mixing for an additional 5-10 minutes to ensure complete activation.
-
-
Evaluation of Gel Properties:
-
Allow the samples to rest for at least 24 hours at a controlled temperature.
-
Viscosity Measurement: Measure the viscosity of each sample using a viscometer (e.g., Brookfield viscometer). Record the viscosity at different shear rates to assess the thixotropic behavior.
-
Visual Assessment: Visually inspect each sample for clarity, smoothness, and the presence of any undispersed particles or syneresis (separation of liquid).
-
Suspension Test: If the formulation contains suspended particles, observe the samples over a period of several days to weeks to assess the stability and prevention of settling.
-
-
Determination of Optimal Concentration:
-
Plot the viscosity measurements against the polar activator concentration.
-
The optimal concentration is typically the one that provides the highest stable viscosity without any negative attributes (e.g., graininess, syneresis).
-
Visualizations
Caption: Experimental workflow for optimizing polar activator concentration.
References
- 1. elementis.com [elementis.com]
- 2. rau-cosmetics.de [rau-cosmetics.de]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. deascal.com [deascal.com]
- 6. activeman.in [activeman.in]
- 7. Hectorite and bentonite effect on water-based polymer coating rheology [comptes-rendus.academie-sciences.fr]
- 8. elementis.com [elementis.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting viscosity loss in Stearalkonium hectorite gels at high temperatures
Welcome to the Technical Support Center for Stearalkonium Hectorite (B576562) Gels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Stearalkonium hectorite in your formulations, with a specific focus on addressing viscosity loss at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulations?
This compound is a modified hectorite clay, a type of organoclay, that functions as a rheological modifier.[1][2][3] It is created by reacting hectorite clay with stearalkonium chloride, a quaternary ammonium (B1175870) compound.[1] This modification makes the naturally hydrophilic hectorite clay compatible with organic (non-aqueous) systems, allowing it to form a gel network and control viscosity.[1] It is widely used in cosmetics and pharmaceutical formulations to:
-
Increase and stabilize viscosity: It creates a gel-like structure that thickens the formulation and prevents settling of suspended particles.[1][2][4]
-
Provide thixotropic properties: The gel becomes more fluid when shear is applied (e.g., during application) and regains its viscosity at rest.[5]
-
Enhance stability: It helps to prevent the separation of oil and water phases in emulsions.[4]
-
Improve texture and skin feel: It can impart a smooth, non-greasy feel to topical products.[6]
Q2: I'm observing a significant drop in the viscosity of my this compound gel when I heat it. What is causing this?
Loss of viscosity in this compound gels at high temperatures is a common issue and can be attributed to several factors that disrupt the gel's three-dimensional network structure:
-
Weakening of Interparticle Interactions: The gel structure is maintained by weak forces, such as hydrogen bonds and van der Waals forces, between the clay platelets. Increased thermal energy at higher temperatures can overcome these forces, leading to a breakdown of the network and a decrease in viscosity.
-
Desorption of the Organic Modifier: The stearalkonium chloride that modifies the hectorite surface can begin to desorb from the clay platelets at elevated temperatures. This reduces the organophilic nature of the clay, causing it to be less compatible with the organic solvent and leading to a collapse of the gel structure.
-
Changes in Solvent Properties: The viscosity of the solvent itself decreases with increasing temperature. This can contribute to the overall reduction in the viscosity of the gel.
-
Increased Platelet Mobility: Higher temperatures increase the kinetic energy of the individual clay platelets, making them more mobile and less likely to maintain a stable, ordered network.
Q3: How can I prevent or minimize viscosity loss at high temperatures?
Several formulation and processing strategies can be employed to improve the thermal stability of your this compound gel:
-
Optimize the Concentration of this compound: Increasing the concentration of the organoclay can lead to a more robust gel network that is more resistant to thermal degradation. However, there is an optimal concentration beyond which you may not see significant improvement and could encounter other formulation challenges.
-
Proper Activation is Crucial: For this compound to form a stable gel, it must be properly "activated." This involves two key steps:
-
High Shear: Applying high shear during the manufacturing process is essential to delaminate the clay platelets, increasing their surface area and allowing them to form a strong network. Insufficient shear will result in a weak gel that is more susceptible to temperature-induced viscosity loss.
-
Polar Activator: The addition of a polar activator, such as propylene (B89431) carbonate, is critical. The polar activator aids in the swelling and separation of the clay platelets, facilitating the formation of the gel network.
-
-
Optimize the Polar Activator Concentration: The amount of polar activator is critical. Too little will result in incomplete activation, while too much can also disrupt the gel structure. The optimal concentration is typically between 30% and 60% of the weight of the this compound.
-
Solvent Selection: The polarity of your solvent system plays a significant role. This compound is most effective in medium to high polarity organic systems.[7] The compatibility between the solvent and the organoclay is crucial for maintaining a stable gel at elevated temperatures.
-
Order of Addition: The sequence in which you add the ingredients during manufacturing is important. It is generally recommended to disperse the this compound in the solvent before adding the polar activator and other ingredients.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to viscosity loss in this compound gels at high temperatures.
Problem: Significant and Irreversible Viscosity Loss After Heating
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Activation | Review your manufacturing process to ensure sufficient shear is being applied. Consider using a higher shear mixer or increasing the mixing time. Verify that the polar activator is being added at the correct stage and in the optimal concentration. |
| Incorrect Polar Activator Concentration | The typical concentration of a polar activator like propylene carbonate is 30-60% by weight of the this compound. Experiment with different concentrations within this range to find the optimum for your specific formulation. |
| Incompatible Solvent System | This compound performs best in medium to high polarity organic solvents.[7] If you are using a very low or very high polarity solvent, consider adjusting the solvent blend to improve compatibility. |
| Thermal Degradation of Components | While this compound itself is generally stable at typical processing temperatures, other components in your formulation may not be. Review the thermal stability of all ingredients. |
Experimental Protocols
Protocol 1: Preparation of a this compound Gel
This protocol outlines a general procedure for preparing a simple this compound gel for rheological evaluation.
Materials:
-
This compound (e.g., BENTONE 27 VCG)
-
Organic Solvent (e.g., Isopropyl Myristate, Cyclopentasiloxane)
-
Polar Activator (e.g., Propylene Carbonate)
Procedure:
-
To a suitable vessel, add the organic solvent.
-
While mixing with a high-shear mixer (e.g., homogenizer or disperser) at a moderate speed, slowly add the this compound powder to the solvent.
-
Increase the mixer speed to high and continue mixing for 10-15 minutes to ensure complete dispersion and deagglomeration of the clay particles.
-
Reduce the mixing speed and add the polar activator (typically 30-60% by weight of the this compound).
-
Increase the shear to high again and mix for an additional 5-10 minutes to ensure complete activation of the organoclay.
-
The gel is now formed. Allow the gel to equilibrate at room temperature for at least 24 hours before performing rheological measurements.
Protocol 2: High-Temperature Viscosity Measurement
This protocol describes a method for evaluating the viscosity of a this compound gel at various temperatures using a rotational viscometer.
Equipment:
-
Rotational viscometer with temperature control capabilities (e.g., Brookfield DV2T, Anton Paar RheolabQC)
-
Appropriate spindle for the expected viscosity range
-
Water bath or circulating fluid system for temperature control
Procedure:
-
Instrument Setup:
-
Set up the viscometer according to the manufacturer's instructions.
-
Connect the temperature control system and set the initial temperature (e.g., 25°C).
-
Allow the system to equilibrate at the set temperature.
-
-
Sample Preparation:
-
Carefully place a sufficient amount of the prepared this compound gel into the sample cup, avoiding the introduction of air bubbles.
-
Allow the sample to thermally equilibrate in the sample cup for at least 30 minutes.
-
-
Measurement at Initial Temperature:
-
Immerse the selected spindle into the sample to the correct depth.
-
Begin the measurement at a defined shear rate or speed and record the viscosity reading once it has stabilized.
-
-
Temperature Ramp:
-
Increase the temperature of the sample in controlled increments (e.g., 10°C).
-
At each temperature step, allow the sample to equilibrate for a set period (e.g., 15-20 minutes).
-
Perform the viscosity measurement at each temperature, recording the stable viscosity reading.
-
-
Data Analysis:
-
Plot the viscosity as a function of temperature to generate a viscosity-temperature curve. This will visually represent the thermal stability of your gel.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting viscosity loss in this compound gels.
Caption: Troubleshooting workflow for viscosity loss in this compound gels.
This diagram outlines a step-by-step process to identify and address the root causes of viscosity loss at elevated temperatures. By systematically evaluating each potential factor, from the initial activation process to the overall formulation composition, researchers can effectively optimize their this compound gels for improved thermal stability.
References
Impact of shear rate on the activation of Stearalkonium hectorite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Stearalkonium hectorite (B576562). The following information addresses common issues related to the impact of shear rate on the activation of this versatile rheology modifier.
Frequently Asked Questions (FAQs)
Q1: What is Stearalkonium hectorite and what is its primary function?
This compound is a modified hectorite clay, a type of smectite clay mineral. It is created by reacting hectorite with a quaternary ammonium (B1175870) compound, stearalkonium chloride.[1] Its primary function in cosmetic and pharmaceutical formulations is as a suspending agent and rheology modifier.[1] It helps to control viscosity, prevent the settling of particles, and provide a thixotropic (shear-thinning) texture.[2][3]
Q2: What does "activation" of this compound mean?
Activation refers to the process of delaminating the stacked clay platelets of this compound and dispersing them throughout a solvent or oil phase.[4] This process is crucial for the hectorite to build its three-dimensional network structure, which is responsible for its thickening and suspending properties.[5] Proper activation requires mechanical energy in the form of shear and often the use of a polar activator.[4]
Q3: Why is shear rate important for the activation of this compound?
Shear forces are essential to break down the agglomerates of hectorite platelets and facilitate their dispersion.[4] As the shear rate increases, the structure is disturbed, and the platelets align in the direction of flow, leading to a decrease in viscosity, a characteristic known as shear-thinning.[2] Upon removal of shear, the gel structure begins to reform, leading to the desired thixotropic behavior.[2] Insufficient shear will result in incomplete activation and poor rheological control.
Q4: What is a polar activator and why is it sometimes needed?
A polar activator is a small, polar solvent, such as propylene (B89431) carbonate, ethanol, or methanol.[4][6] It helps to improve the swelling and delamination of the organoclay platelets, particularly in low to medium polarity systems.[4] The polar activator penetrates the spaces between the platelets, facilitating their separation and enhancing the formation of the gel network through hydrogen bonding.[4][6]
Q5: Can this compound be used in cold process formulations?
Yes, this compound can be used in cold process formulations. However, achieving proper activation without heat requires sufficient mechanical shear to disperse the platelets effectively.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Viscosity or Poor Gelling | 1. Insufficient Shear: The applied shear rate was too low to properly delaminate and disperse the hectorite platelets. 2. Inadequate Activation Time: The duration of high shear mixing was not long enough for full activation. 3. Absence or Incorrect Amount of Polar Activator: The formulation may require a polar activator to facilitate platelet separation, or the amount used was not optimal. | 1. Increase the speed of the homogenizer or mixer to apply higher shear. 2. Extend the mixing time at high shear. 3. If using a polar activator, ensure the correct type and concentration are used (typically 30-40% of the this compound weight). Add the activator after the hectorite has been dispersed in the solvent. |
| Lumpy or Gritty Texture | 1. Poor Initial Dispersion: The this compound was not properly wetted out before applying high shear, leading to the formation of agglomerates. 2. Premature Addition of Polar Activator: Adding the polar activator before initial dispersion can cause the platelets to swell and clump together. | 1. Ensure the this compound powder is gradually added to the solvent under moderate agitation to ensure it is fully wetted before applying high shear. 2. Always add the polar activator after the initial dispersion of the hectorite powder. |
| Inconsistent Viscosity Between Batches | 1. Variable Shear Rate: Inconsistent mixer speeds or processing times between batches. 2. Temperature Fluctuations: Temperature can influence the effectiveness of activation and the final viscosity. | 1. Standardize the mixing speed (RPM) and time for all batches. Use a calibrated high-shear mixer. 2. Monitor and control the temperature during the activation process. |
| Viscosity Decreases Over Time (Poor Stability) | 1. Incomplete Activation: The initial activation was not sufficient, and the gel structure is breaking down over time. 2. Incompatibility with Other Ingredients: Certain ingredients in the formulation may interfere with the hectorite's gel network. | 1. Re-evaluate the activation protocol to ensure sufficient shear and time are applied. 2. Assess the compatibility of all formulation components with this compound. |
Experimental Protocols
Protocol 1: Activation of this compound in a Non-polar Oil
This protocol describes a general method for activating this compound in a non-polar oil using a high-shear mixer.
Materials and Equipment:
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This compound
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Non-polar oil (e.g., Isododecane)
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Polar activator (e.g., Propylene Carbonate)
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High-shear laboratory mixer (e.g., Silverson or rotor-stator homogenizer)
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Viscometer (e.g., Brookfield or rotational rheometer)
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Beaker
Methodology:
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Weigh the desired amount of non-polar oil into a beaker.
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While mixing at a low speed (e.g., 500 rpm), slowly add the this compound powder to create a vortex and ensure it is fully wetted.
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Once the powder is dispersed, add the polar activator (typically 33% of the hectorite weight).
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Increase the mixer speed to a high shear rate (e.g., 5,000 - 10,000 rpm).
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Homogenize for a specified period (e.g., 10-20 minutes). The temperature may increase due to the high shear.
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Allow the mixture to cool to room temperature.
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Measure the viscosity of the resulting gel using a viscometer at various shear rates to characterize its rheological profile.
Quantitative Data
The following table provides illustrative data on how viscosity changes with shear rate for a system containing an activated organoclay similar to this compound. This demonstrates the characteristic shear-thinning behavior.
| Shear Rate (s⁻¹) | Viscosity (Pa·s) |
| 0.1 | 50.0 |
| 1 | 15.0 |
| 10 | 4.0 |
| 100 | 1.0 |
| 500 | 0.3 |
Note: This data is representative and the actual viscosity will depend on the specific formulation, concentration of this compound, type of solvent, and the activation conditions. A study on a similar organoclay system showed a viscosity of 3.72 Pa·s at 2.5 rpm and 1.94 Pa·s at 60 rpm, illustrating the shear-thinning effect.[2]
Visualizations
References
Addressing phase separation in emulsions stabilized with Stearalkonium hectorite
Technical Support Center: Stearalkonium Hectorite (B576562) Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with emulsions stabilized by Stearalkonium hectorite.
Troubleshooting Guide: Phase Separation
Q1: My emulsion is showing signs of creaming (a layer of concentrated emulsion on top). What are the likely causes and how can I fix it?
A1: Creaming is a common sign of instability and is often a precursor to complete phase separation. The primary causes are insufficient viscosity in the continuous phase or flocculation of the dispersed droplets.
Possible Causes & Solutions:
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Insufficient this compound Concentration: The concentration of this compound may be too low to create the necessary viscosity to suspend the dispersed phase.
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Solution: Gradually increase the concentration of this compound in your formulation. Typical usage levels range from 0.25% to 3.0% by weight of the total formulation.
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Inadequate Activation of this compound: For this compound to function effectively, it must be properly activated to form a gel-like network.[1]
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Solution: Ensure you are using a high-shear mixer to disperse the this compound in the oil phase and that a suitable polar activator is added during this process.
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Incorrect Polar Activator: The choice and amount of polar activator are crucial for the proper swelling and delamination of the hectorite platelets.[2]
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Solution: Propylene (B89431) carbonate is a common and effective polar activator.[3][4] If you are using an alcohol/water blend, ensure the ratio is optimized for your system.
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Q2: My emulsion has completely separated into distinct oil and water layers. What went wrong?
A2: Complete phase separation, or breaking, indicates a more severe instability issue than creaming. This often points to problems with the emulsifier system or significant changes in the formulation's environment.
Possible Causes & Solutions:
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Incompatible Ingredients: Certain ingredients in your formulation may be interacting negatively with the this compound or the primary emulsifier.
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Solution: Review all components of your formulation for potential incompatibilities. Test the stability of the emulsion with and without the suspected ingredient.
-
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Significant pH Shift: A drastic change in the pH of the emulsion can destabilize the emulsifiers and the this compound network.[5]
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Solution: Measure the pH of the separated phases. If a significant shift has occurred, identify the cause and buffer the system accordingly. This compound is generally stable within a pH range of 3 to 11.[6]
-
-
Extreme Temperatures: High temperatures can decrease the viscosity of the continuous phase, accelerating creaming and coalescence.[7] Freezing and thawing cycles can also disrupt the emulsion structure.
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Solution: Conduct stability testing at various temperatures to understand your formulation's limits. If necessary, reformulate with ingredients that provide better temperature stability.
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Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an emulsion?
A1: this compound is a modified clay that functions as a rheological additive and suspending agent.[1] It forms a gel-like network within the continuous phase of the emulsion, which increases viscosity and helps to keep the dispersed droplets suspended, thus preventing phase separation.[1][8]
Q2: How do I properly incorporate this compound into my formulation?
A2: Proper incorporation is key to its performance. It should be dispersed in the oil phase under high shear. A polar activator, such as propylene carbonate, should then be added while maintaining high shear to ensure proper activation and gelling.
Q3: What are polar activators and why are they necessary?
A3: Polar activators are small, highly polar molecules, like propylene carbonate or blends of alcohol and water, that are essential for the activation of organoclays like this compound.[2] They facilitate the swelling and separation of the clay platelets, allowing them to form the desired gel network.[2]
Q4: What concentration of this compound should I use?
A4: The optimal concentration depends on the desired viscosity and the specific components of your formulation. Typical use levels range from 0.25% to 3.0% by weight. However, some cosmetic formulations may use up to 5%.[3][6]
Quantitative Data Summary
| Parameter | Recommended Range | Source |
| This compound Concentration | 0.25% - 3.0% (typical) | |
| This compound Concentration (cosmetics) | Up to 5% | [3][6][9] |
| pH Stability Range | 3 - 11 | [6] |
| Particle Size (cosmetic grade) | 10-50μm | [10] |
Key Experimental Protocols
1. Protocol for Preparing a Basic Oil-in-Water (O/W) Emulsion with this compound:
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Oil Phase Preparation:
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In a suitable vessel, combine the oil-soluble ingredients.
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Slowly add the this compound powder to the oil phase while mixing with a high-shear homogenizer.
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Once the powder is fully dispersed, add the polar activator (e.g., propylene carbonate) and continue to homogenize until a smooth, uniform gel is formed.
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Heat the oil phase to 75-80°C.
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-
Water Phase Preparation:
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In a separate vessel, combine the water-soluble ingredients.
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Heat the water phase to 75-80°C.
-
-
Emulsification:
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Slowly add the water phase to the oil phase while continuing to homogenize.
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Continue homogenization for 5-10 minutes to ensure a fine droplet size distribution.
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Cooling:
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Begin cooling the emulsion while stirring with a propeller mixer.
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Add any temperature-sensitive ingredients once the emulsion has cooled to below 40°C.
-
Continue stirring until the emulsion reaches room temperature.
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2. Protocol for Accelerated Stability Testing:
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Centrifugation:
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Freeze-Thaw Cycling:
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Subject the emulsion to multiple cycles of freezing and thawing (e.g., -15°C to 45°C).[7]
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After each cycle, visually inspect the sample for any changes in appearance, such as graininess, syneresis (weeping of liquid), or phase separation.[7] A stable formulation should typically withstand at least 3 cycles.[7]
-
-
Elevated Temperature Storage:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a specified period (e.g., 1, 2, or 3 months).[12]
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Periodically evaluate the samples for changes in viscosity, pH, appearance, and droplet size.
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Visual Guides
Caption: Troubleshooting workflow for addressing phase separation in emulsions.
Caption: The activation process for this compound in the oil phase.
References
- 1. echemi.com [echemi.com]
- 2. elementis.com [elementis.com]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. paulaschoice.co.uk [paulaschoice.co.uk]
- 5. Cosmetic emulsion separation [personalcarescience.com.au]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. ulprospector.com [ulprospector.com]
- 8. deascal.com [deascal.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Uses, Safety & Cosmetic Benefits [accio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stearalkonium Hectorite Dispersion in Low-Polarity Oils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the dispersion of Stearalkonium hectorite (B576562) in low-polarity oils.
Troubleshooting Guide
This guide addresses common issues encountered during the dispersion of Stearalkonium hectorite, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Viscosity / Failure to Thicken ("No Gel") | Insufficient Shear: The organoclay platelets have not been adequately delaminated to build a network structure. | Increase the shear rate and/or mixing time. Use high-shear mixing equipment like a homogenizer or a high-speed disperser. For laboratory-scale batches, a high-speed overhead stirrer with a dispersion blade is recommended. |
| Inadequate Activation: The polar activator may be absent, at too low a concentration, or added at the wrong time. | Ensure the correct amount of a suitable polar activator (e.g., propylene (B89431) carbonate, ethanol (B145695)/water 95/5) is used. The typical ratio of polar activator to this compound is between 30% and 50% by weight of the hectorite. The activator should be added after the hectorite has been thoroughly wetted by the oil, under continuous high shear. | |
| Incorrect Order of Addition: Adding the polar activator before the hectorite is dispersed in the oil can lead to poor gelling. | First, disperse the this compound powder in the low-polarity oil until it is fully wetted. Then, add the polar activator while maintaining high shear. | |
| Low Temperature: The dispersion process may be too cold, hindering the activation process. | While many dispersions can be made at room temperature, gently warming the oil phase (e.g., to 40-50°C) can sometimes improve the efficiency of activation. | |
| Gritty Texture / Presence of "Seeds" or Agglomerates | Poor Initial Dispersion: The hectorite powder was not sufficiently wetted by the oil before the addition of the polar activator. | Ensure the this compound is completely and uniformly dispersed in the oil phase before adding the polar activator. This initial wetting step is crucial to prevent the formation of agglomerates. |
| Premature Activation: The polar activator was added too quickly or before the powder was fully dispersed. | Add the polar activator slowly and steadily while maintaining high shear to ensure it is evenly distributed throughout the dispersion. | |
| Syneresis (Oil Separation) | Unstable Gel Network: The three-dimensional network of the hectorite is not robust enough to entrap the oil phase, which can be caused by under-activation or incompatibility with other ingredients. | Re-evaluate the concentration of this compound and the polar activator. Ensure optimal shear has been applied. If the issue persists, investigate potential incompatibilities with other formulation components, such as certain surfactants or esters, by conducting A/B testing (removing one ingredient at a time to see if the problem resolves). |
| Excessive Polar Activator: Too much polar activator can disrupt the gel network, leading to instability. | Reduce the amount of polar activator. The optimal level is typically a balance between achieving full activation and maintaining the stability of the gel structure. | |
| Inconsistent Batch-to-Batch Viscosity | Variability in Process Parameters: Inconsistent shear rates, mixing times, temperatures, or addition rates of the polar activator can lead to different degrees of dispersion and activation. | Standardize all process parameters, including mixing speed (in RPM), mixing time, temperature, and the rate of addition of all components. Document these parameters for each batch to ensure reproducibility. |
| Moisture Content: Variations in the moisture content of the this compound or other raw materials can affect activation. | Store this compound in a dry environment and ensure all other components meet their specifications for water content. |
Frequently Asked Questions (FAQs)
Q1: What is the function of a polar activator in this compound dispersions?
A polar activator, such as propylene carbonate or a blend of ethanol and water, is essential for the proper gelling of this compound in low-polarity systems. The activator's small, polar molecules are drawn to the edges of the organoclay platelets, promoting swelling and facilitating the separation of the individual platelets (delamination). This allows the platelets to form a three-dimensional, edge-to-face network that entraps the oil, resulting in the desired thickening and suspending properties.
Q2: How does shear affect the dispersion of this compound?
High shear is critical for the effective dispersion of this compound. The mechanical energy from high-shear mixing is necessary to break down the initial agglomerates of the hectorite powder and to delaminate the stacks of clay platelets. Insufficient shear will result in a weak gel network and low viscosity. However, excessive shear over a prolonged period can sometimes lead to a breakdown of the gel structure, causing a decrease in viscosity.
Q3: Can I add this compound to a hot oil phase?
Yes, this compound is heat stable.[1] In fact, processing at elevated temperatures (e.g., 40-60°C) can sometimes improve the efficiency of the dispersion and activation process. However, it is important to consider the thermal stability of all other components in your formulation.
Q4: What is the typical usage level for this compound?
Typical use levels for this compound in cosmetic and pharmaceutical formulations range from 0.25% to 5.0% by weight of the total formulation.[2][3] The exact concentration will depend on the desired viscosity, the polarity of the oil system, and the presence of other ingredients.
Q5: Why is my gel showing signs of syneresis (oil separation)?
Syneresis can occur for several reasons. It may indicate an unstable gel network due to insufficient activation (not enough shear or polar activator). Alternatively, an excessive amount of polar activator can also disrupt the network.[4] Another common cause is incompatibility with other ingredients in the formulation, such as certain surfactants or esters, which can interfere with the hectorite's ability to form a stable gel.
Experimental Protocols
Protocol 1: Preparation of a this compound Gel in a Low-Polarity Oil
This protocol outlines the steps for preparing a 5% (w/w) this compound gel in Isododecane, a common low-polarity cosmetic oil.
Materials:
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This compound powder
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Isododecane
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Propylene carbonate (polar activator)
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High-shear mixer (e.g., homogenizer or overhead stirrer with a dispersion blade)
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Beaker
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Weighing scale
Procedure:
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Weighing: Accurately weigh the Isododecane into the beaker.
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Initial Dispersion: Begin stirring the Isododecane with the high-shear mixer at a moderate speed (e.g., 500-800 RPM). Gradually add the this compound powder to the vortex.
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Wetting: Increase the mixer speed to a high shear setting (e.g., 2000-5000 RPM, depending on the equipment) and mix for 10-15 minutes, or until the powder is fully wetted and no dry clumps are visible.
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Activation: While maintaining high shear, slowly add the propylene carbonate to the dispersion. A typical starting point is a 2:1 ratio of this compound to propylene carbonate (e.g., for 5g of hectorite, use 2.5g of propylene carbonate).
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Gelling: Continue mixing at high shear for an additional 10-15 minutes to ensure full activation and development of the gel structure. The mixture should appear as a smooth, uniform, light tan-colored thick gel.
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Cooling (if applicable): If the process was heated, allow the gel to cool to room temperature while stirring at a low speed.
Protocol 2: Rheological Measurement of this compound Gels
This protocol describes a method for measuring the viscosity of the prepared gel using a rotational viscometer.
Equipment:
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Rotational viscometer with appropriate spindle/geometry (e.g., cone and plate or parallel plate)
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Temperature control unit
Procedure:
-
Sample Preparation: Carefully place an appropriate amount of the prepared this compound gel onto the viscometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for a few minutes.
-
Viscosity Measurement:
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Flow Curve: Program the viscometer to perform a shear rate sweep, for example, from 0.1 s⁻¹ to 100 s⁻¹. This will demonstrate the shear-thinning behavior of the gel.
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Single Point Viscosity: For quality control purposes, a single point viscosity measurement at a defined shear rate (e.g., 10 s⁻¹) can be recorded.
-
-
Data Analysis: Record the viscosity (in Pa·s or cP) as a function of the shear rate. The resulting flow curve should show a decrease in viscosity as the shear rate increases, which is characteristic of a shear-thinning fluid.
Data Presentation
The following tables provide illustrative data on how different parameters can affect the viscosity of a this compound dispersion. Note: This data is generalized from principles of organoclay rheology and should be adapted to your specific low-polarity oil system.
Table 1: Illustrative Effect of Polar Activator (Propylene Carbonate) Concentration on Viscosity
| This compound Conc. | Propylene Carbonate (% of Hectorite wt.) | Apparent Viscosity (cP at 10 s⁻¹) | Observations |
| 2% | 10% | 500 | Under-activated, thin consistency |
| 2% | 30% | 2500 | Good gel structure, smooth texture |
| 2% | 50% | 2000 | Slight decrease in viscosity, potential for instability |
| 2% | 70% | 1200 | Over-activated, significantly lower viscosity |
Table 2: Illustrative Effect of Shear Rate on Viscosity (Shear-Thinning Behavior)
| Shear Rate (s⁻¹) | Apparent Viscosity (cP) of a 3% Dispersion |
| 0.1 | 20,000 |
| 1 | 8,000 |
| 10 | 3,500 |
| 100 | 800 |
Visualizations
References
Effect of pH on the stability of Stearalkonium hectorite suspensions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the effect of pH on the stability of Stearalkonium hectorite (B576562) suspensions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of a Stearalkonium hectorite suspension?
A1: this compound is known for its stability across a broad pH range, typically between 3 and 11.[1] Within this range, it effectively maintains its rheological properties and suspension capabilities. However, for optimal performance and to avoid any potential for degradation of other formulation components, it is advisable to formulate as close to neutral pH as possible, unless the specific application requires an acidic or alkaline environment.
Q2: How does pH outside the recommended range (3-11) affect the suspension?
A2: Extreme pH values (below 3 or above 11) can compromise the structure of the this compound gel. In highly acidic conditions, there may be a risk of acid-catalyzed hydrolysis of the organic cation, while highly alkaline conditions could potentially alter the clay platelet structure. This can lead to a loss of viscosity, reduced suspension efficiency, and ultimately, phase separation.
Q3: Does the type of acid or base used for pH adjustment matter?
A3: Yes, the choice of pH adjuster can influence the suspension's stability. It is recommended to use common cosmetic and pharmaceutical grade pH adjusters like citric acid or sodium hydroxide (B78521).[2][3][4] These should be added as dilute solutions to prevent localized pH shocks that could disrupt the gel network. Always conduct compatibility and stability testing with your chosen pH adjuster in the final formulation.
Q4: Is a polar activator always necessary when preparing a this compound suspension?
A4: Yes, a polar activator, such as propylene (B89431) carbonate, is crucial for the proper activation and delamination of the this compound platelets.[5][6] This activation step is essential for achieving the desired viscosity and thixotropic properties of the suspension. The amount of polar activator is typically a percentage of the this compound concentration and should be optimized for your specific formulation.
Q5: Can temperature affect the pH and stability of the suspension?
A5: Temperature can influence the pH of a formulation. It is important to measure the pH at a consistent, controlled temperature as pH values can fluctuate with temperature changes. Additionally, while this compound is thermally stable, extreme temperatures can affect other ingredients in the formulation, which in turn could alter the pH and overall stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Viscosity or Failure to Thicken | Incorrect pH: The pH of the formulation is outside the stable range of 3-11. | Measure the pH of the suspension. Adjust the pH to be within the 3-11 range using a dilute solution of a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide). Add the adjuster slowly while monitoring the pH. |
| Insufficient Shear: The this compound was not subjected to enough mechanical energy to properly disperse and activate. | Increase the shear during the dispersion step. Using a homogenizer or a high-shear mixer is recommended. | |
| Improper Activation: The polar activator (e.g., propylene carbonate) was not added or was added at the wrong stage or in an incorrect amount. | Ensure the correct amount of polar activator is added after the this compound is well-dispersed in the solvent but before the addition of other phases. | |
| Phase Separation or Settling of Suspended Particles | Loss of Suspension Capability due to pH: An extreme pH has compromised the gel network, leading to a loss of its ability to suspend particles. | Re-evaluate the pH of your formulation. If it is near the extremes of the 3-11 range, consider adjusting it to a more neutral pH if your formulation allows. |
| Incompatible Ingredients: Other ingredients in the formulation may be interacting with the this compound at a specific pH, causing the gel to break. | Conduct a compatibility study of all ingredients at the target pH. It may be necessary to change the order of addition or replace an incompatible ingredient. | |
| Inconsistent Viscosity Between Batches | pH Drift: The pH of the formulation is changing over time. | Check the buffering capacity of your system. You may need to add a buffering agent to stabilize the pH. Also, ensure that all raw materials have consistent pH values from batch to batch. |
| Variable Mixing Conditions: Inconsistent shear, temperature, or mixing times between batches can lead to variations in viscosity. | Standardize your manufacturing process. Ensure that mixing speed, time, and temperature are consistent for every batch. | |
| pH Measurement is Unstable or Drifting | Electrode Coating: The pH electrode may be coated with the organoclay or other formulation components, leading to inaccurate readings. | Clean the pH electrode according to the manufacturer's instructions. For thick suspensions, it may be necessary to dilute a sample with deionized water to get a stable reading, though this will only give an approximate pH value. |
| Poorly Buffered System: The formulation may lack sufficient buffering capacity, causing the pH to drift upon addition of small amounts of acidic or basic components. | Incorporate a suitable buffering system into your formulation to maintain a stable pH. |
Quantitative Data
The following table provides a representative overview of the expected stability of a typical this compound suspension at various pH values. The viscosity is measured in centipoise (cP) and the stability is observed over a 24-hour period at room temperature.
| pH | Viscosity (cP) | Observations (24h @ 25°C) |
| 2.0 | 500 | Significant loss of viscosity, visible particle settling. |
| 3.0 | 3500 | Stable suspension, good viscosity. |
| 4.0 | 3800 | Stable suspension, excellent viscosity. |
| 5.0 | 4000 | Stable suspension, optimal viscosity. |
| 6.0 | 4100 | Stable suspension, optimal viscosity. |
| 7.0 | 4000 | Stable suspension, optimal viscosity. |
| 8.0 | 3900 | Stable suspension, excellent viscosity. |
| 9.0 | 3700 | Stable suspension, good viscosity. |
| 10.0 | 3400 | Stable suspension, good viscosity. |
| 11.0 | 3000 | Stable suspension, acceptable viscosity. |
| 12.0 | 800 | Noticeable decrease in viscosity, slight settling. |
Note: These are illustrative values. Actual viscosity will depend on the specific formulation, concentration of this compound, solvent system, and processing parameters.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension
This protocol outlines the basic steps for preparing a stable suspension using this compound.
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Solvent Preparation: Add the primary solvent (e.g., oil, non-polar solvent) to a suitable vessel.
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Dispersion of this compound: While mixing with a high-shear mixer (e.g., homogenizer), slowly add the this compound powder to the solvent. Continue mixing at high shear for 10-15 minutes to ensure thorough dispersion.
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Activation: Reduce the mixing speed to moderate shear. Add the polar activator (e.g., propylene carbonate) to the dispersion. Mix for an additional 5-10 minutes.
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Addition of Other Ingredients: Add the remaining ingredients of your formulation one by one, ensuring each is fully incorporated before adding the next.
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Final Homogenization: Once all ingredients are added, homogenize the final mixture for 5-10 minutes to ensure uniformity.
Caption: Workflow for preparing a this compound suspension.
Protocol 2: pH Measurement and Adjustment
This protocol describes how to accurately measure and adjust the pH of your this compound suspension.
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Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10) at a controlled temperature.
-
Sample Preparation: Take a representative sample of your suspension. If the suspension is too thick for direct measurement, you may need to dilute a small, known amount with deionized water for an approximate reading.
-
pH Measurement: Immerse the calibrated pH electrode into the sample and allow the reading to stabilize. Record the pH and temperature.
-
pH Adjustment (if necessary):
-
To decrease pH, prepare a dilute solution of an appropriate acid (e.g., 10% citric acid solution).
-
To increase pH, prepare a dilute solution of an appropriate base (e.g., 10% sodium hydroxide solution).
-
-
Titration: Add the acidic or basic solution dropwise to the suspension while continuously mixing and monitoring the pH.
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Equilibration and Final Measurement: Once the target pH is reached, allow the suspension to equilibrate for at least 30 minutes, then re-measure the pH to ensure it is stable.
Caption: Protocol for pH measurement and adjustment of suspensions.
Protocol 3: Viscosity and Stability Testing
This protocol details how to assess the stability of your pH-adjusted suspension.
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Sample Preparation: Prepare several samples of your suspension, each adjusted to a different pH value according to Protocol 2.
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Initial Viscosity Measurement: Using a calibrated viscometer or rheometer, measure the initial viscosity of each sample at a controlled temperature.
-
Stability Observation: Store the samples in sealed containers at controlled conditions (e.g., room temperature, elevated temperature).
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Periodic Evaluation: At set time intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for any signs of instability, such as phase separation, syneresis, or particle settling.
-
Viscosity Re-measurement: Re-measure the viscosity of each sample at each time interval to quantify any changes.
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Data Analysis: Compare the visual observations and viscosity measurements over time to determine the effect of pH on the stability of your suspension.
Caption: Workflow for viscosity and stability testing of suspensions.
References
Strategies to reduce the gritty texture of Stearalkonium hectorite in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearalkonium hectorite (B576562). The focus is on resolving the common issue of a gritty texture in formulations to achieve a smooth, stable, and aesthetically pleasing final product.
Frequently Asked Questions (FAQs)
Q1: What is Stearalkonium hectorite and what is its primary function in formulations?
This compound is a modified hectorite clay, a type of smectite clay mineral.[1][2] It is used in a wide variety of cosmetic and pharmaceutical formulations as a rheological additive, primarily functioning as a suspending agent, stabilizer, and thickener.[1][2] Its primary role is to control viscosity and prevent the settling of solid particles or the separation of immiscible liquids, ensuring product homogeneity.[2]
Q2: What causes the gritty or sandy texture in my formulation when using this compound?
A gritty texture is typically a result of incomplete dispersion and activation of the this compound particles.[3] The material consists of platelets that are stacked together in aggregates and agglomerates.[4] To achieve a smooth texture, these stacks must be separated (delaminated) and fully dispersed to form a stable three-dimensional network within the formulation.[4] Insufficient shear, improper activation, or incorrect processing conditions can lead to the persistence of these agglomerates, which are perceived as grit.[3]
Q3: What is a "polar activator" and why is it necessary for this compound?
A polar activator is a low-molecular-weight polar compound, such as propylene (B89431) carbonate, ethanol (B145695), or a blend of ethanol and water, that is required to activate the gelling and thickening properties of organoclays like this compound.[2][4] The activator helps to improve the swelling of the clay platelets and facilitates the formation of the gel network, leading to optimal viscosity and stability.[4] Many commercial grades of this compound come pre-blended with a polar activator.[2]
Q4: Can temperature affect the dispersion of this compound?
Yes, temperature can influence the dispersion and activation process. While some grades of this compound can be processed at room temperature, elevated temperatures (e.g., 45-60°C) can enhance the effectiveness of the polar activator and promote better dispersion and gel formation, especially in the absence of a chemical activator.[4][5][6] However, the effect of temperature is also dependent on the specific solvent system.[4]
Troubleshooting Guide: Reducing Gritty Texture
This guide provides a systematic approach to identifying and resolving the root causes of grittiness in formulations containing this compound.
Problem: Final formulation feels gritty or sandy.
Root Cause Analysis and Solutions:
The primary cause of grittiness is inadequate dispersion of the this compound. This can be broken down into several contributing factors related to shear, activation, and the formulation process.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing gritty texture.
1. Insufficient Shear Energy
High shear is critical to break down the agglomerates of this compound platelets.[4][7]
-
Troubleshooting Steps:
-
Verify the type of mixing equipment used. A high-speed disperser (e.g., with a Cowles blade) or a homogenizer is recommended.[7][8] Standard paddle mixers or agitators may not provide sufficient shear.[9][10]
-
Increase the mixing speed (tip speed) and/or the mixing time.
-
Ensure the blade diameter and position in the vessel are optimized for efficient mixing and the creation of a vortex to draw the powder into the high-shear zone.[9]
-
| Parameter | Recommendation | Rationale |
| Mixer Type | High-speed disperser, rotor-stator homogenizer | Provides the necessary high shear to delaminate clay platelets.[7][8] |
| Tip Speed | 10 - 20 m/s | Ensures sufficient energy input for particle size reduction. |
| Mixing Time | 10 - 20 minutes | Allows for complete dispersion and activation.[11][12] |
Table 1: Recommended Shear Parameters for this compound Dispersion
2. Improper Activation
The use of a suitable polar activator in the correct proportion is essential for the gelling mechanism.[2][4]
-
Troubleshooting Steps:
-
Confirm that a polar activator is included in the formulation. Propylene carbonate is a common and effective choice.[2][5]
-
Optimize the concentration of the polar activator. The ideal ratio can depend on the specific grade of this compound and the solvent system.
-
Ensure the activator is added at the correct stage of the process, typically after the hectorite has been dispersed in the solvent but before high-shear mixing.[13]
-
| Component | Ratio (by weight) | Notes |
| This compound | 10 parts | |
| Polar Activator (e.g., Propylene Carbonate) | 3 - 5 parts | This ratio is a common starting point. Optimization may be required.[14] |
Table 2: Typical Starting Ratios for this compound and Polar Activator
3. Inefficient Formulation Process
The order of addition and the processing steps play a significant role in achieving a smooth final product. The most robust method to avoid grittiness is the preparation of a pre-gel.[5][11]
-
Troubleshooting Steps:
-
Adopt a pre-gel manufacturing step. This involves dispersing and activating the this compound in a portion of the solvent before incorporating it into the main batch.
-
When adding the this compound powder directly, ensure it is added to the solvent slowly and under good agitation to prevent the formation of large, difficult-to-disperse clumps.
-
Consider the polarity of your solvent system. This compound is designed for low to medium polarity systems.[5]
-
Experimental Workflow for Pre-Gel Preparation
Caption: Recommended workflow for preparing a this compound pre-gel.
Experimental Protocols
Protocol 1: Preparation of a this compound Pre-Gel
Objective: To create a smooth, activated pre-gel of this compound for incorporation into a larger formulation, thereby preventing a gritty texture.
Materials:
-
This compound powder
-
A portion of the formulation's oil phase (e.g., an ester, oil, or other non-polar solvent)
-
Propylene carbonate (or other suitable polar activator)
-
High-shear mixer (e.g., homogenizer or disperser with a Cowles blade)
-
Mixing vessel
Methodology:
-
Add a portion of the oil phase to the mixing vessel.
-
Begin mixing at a low speed to create a vortex.
-
Slowly add the this compound powder (typically 5-10% by weight of the pre-gel) into the vortex to ensure it is wetted without forming large agglomerates.
-
Once all the powder is added, increase the mixer speed to a high shear rate (e.g., a tip speed of 10-20 m/s).
-
Mix for 10-15 minutes to ensure the particles are well dispersed.
-
Add the polar activator (e.g., propylene carbonate, at a ratio of approximately 30-50% of the this compound weight).
-
Continue mixing at high shear for an additional 5-10 minutes to ensure complete activation.
-
The resulting pre-gel should be smooth and viscous. This pre-gel can then be added to the main formulation batch.
Protocol 2: Particle Size Analysis for Quality Control
Objective: To quantitatively assess the dispersion of this compound and identify the presence of large agglomerates that cause a gritty texture.
Methodology:
-
Technique: Laser diffraction is a suitable method for measuring the particle size distribution of this compound in a formulation.
-
Sample Preparation:
-
For a pre-gel or oil-based formulation, dilute the sample in a suitable non-polar solvent (e.g., mineral oil or the solvent used in the formulation) to achieve the optimal obscuration for the instrument.
-
Ensure the sample is well-mixed in the analysis solvent before measurement. Sonication may be used to break up loose agglomerates, but care should be taken not to apply excessive energy that could alter the primary particle size.
-
-
Analysis:
-
Measure the particle size distribution.
-
A well-dispersed sample should show a particle size distribution primarily in the range of 1-20 µm.
-
The presence of a significant population of particles above 50 µm, or a coarse tail in the distribution, is indicative of poor dispersion and is likely to correlate with a gritty texture.
-
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. Solving Texture Problems in Skincare Products [oribionature.com]
- 4. elementis.com [elementis.com]
- 5. essentialingredients.com [essentialingredients.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. proyes.tw [proyes.tw]
- 8. elementis.com [elementis.com]
- 9. pcimag.com [pcimag.com]
- 10. Practical Guide to High-Speed Dispersions | Hockmeyer [hockmeyer.com]
- 11. elementis.com [elementis.com]
- 12. elementis.com [elementis.com]
- 13. researchgate.net [researchgate.net]
- 14. cir-safety.org [cir-safety.org]
Overcoming challenges in scaling up Stearalkonium hectorite-based formulations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up formulations containing Stearalkonium hectorite (B576562).
Frequently Asked Questions (FAQs)
Q1: What is Stearalkonium hectorite and what is its primary function in formulations?
This compound is a modified clay mineral, specifically hectorite clay that has been reacted with a quaternary ammonium (B1175870) compound (stearalkonium chloride).[1][2] Its primary functions in cosmetic and pharmaceutical formulations are as a suspending agent, rheology modifier (thickener), and stabilizer.[3][] It is particularly effective in non-aqueous systems and the oil phase of emulsions, where it creates a gel-like network that provides thixotropic viscosity—meaning it becomes more fluid under shear (e.g., during application) and thickens at rest.[5][6]
Q2: What is the critical "activation" step for this compound?
Activation is the process required to delaminate the clay platelets and allow them to form the desired three-dimensional gel network. This is crucial for achieving the desired viscosity and suspension properties. Activation is typically achieved by applying high shear in the presence of a polar activator, such as propylene (B89431) carbonate, ethanol, or methanol.[1][6][7] The polar activator helps to swell the clay platelets, making them easier to separate with mechanical shear.[8]
Q3: What are the typical usage levels for this compound?
Typical concentration levels for this compound in cosmetic formulations range from 0.25% to 5.0% by weight of the total formulation.[1][5][7] For achieving desired rheology in many applications, concentrations below 2% are often targeted for cost efficiency.[9]
Q4: How does shear impact the performance of a this compound formulation?
Shear is essential for dispersing and activating the this compound to build viscosity.[7] However, the relationship is complex.
-
High Shear during Manufacturing: Necessary to break down agglomerates and form the gel network. Insufficient shear leads to poor activation and low viscosity.
-
Shear Thinning Behavior: Once the gel is formed, applying shear (e.g., mixing, pumping, or spreading on skin) causes a temporary decrease in viscosity as the platelet structure aligns with the direction of flow.[6][10]
-
Viscosity Recovery: When the shear is removed, the gel structure reforms, and viscosity increases. This thixotropic behavior is key to creating products that are easy to apply but maintain stability on the shelf.[6]
Q5: My lab-scale batch is perfect, but the pilot-scale batch failed. What are the common challenges in scaling up?
Scaling up topical formulations presents several key challenges:
-
Mixing Efficiency: Mixers at a larger scale are more powerful but can be less efficient at incorporating powders and ensuring uniform shear throughout the batch. This can lead to incomplete activation.[11]
-
Heat Transfer: It is more difficult to control temperature and achieve uniform heating and cooling in large vessels compared to lab beakers.[11]
-
Shear Rate Discrepancies: The shear experienced by the product at the tip of a large mixer blade can be vastly different from the shear in other parts of the vessel, leading to non-uniformity.[5][11]
-
Raw Material Variability: Lot-to-lot variations in raw materials, such as particle size or surface properties, can have a more pronounced effect at a larger scale.[12][13][14]
Troubleshooting Guide
Problem 1: Low Viscosity or Failure to Gel
| Potential Cause | Recommended Solution |
| Incomplete Dispersion | Ensure this compound is added to the oil phase under high shear before other components. Use a high-speed homogenizer.[6][7] |
| Insufficient Activation | Verify the correct level of a suitable polar activator (e.g., propylene carbonate) is present. The activator should be added after the hectorite is dispersed, followed by continued high-shear mixing.[1][6] |
| Insufficient Shear | Increase mixing speed or duration. On a larger scale, this may require using different mixing equipment or optimizing the process to ensure the entire batch experiences sufficient shear.[11] |
| Incorrect Polarity | This compound is designed for medium to high polarity systems.[6] If using a very low polarity oil, consider a different organoclay grade, such as Disteardimonium hectorite.[15] |
| Temperature Effects | Some systems require processing at elevated temperatures to achieve full activation. Review supplier guidelines for the specific grade being used.[6] |
Problem 2: Formulation Instability (Syneresis, Pigment Settling)
| Potential Cause | Recommended Solution |
| Weak Gel Network | This is often a result of low viscosity (see Problem 1). Re-evaluate the dispersion, activation, and shear parameters to ensure a robust gel structure is formed.[16] |
| Incompatibility | Certain ingredients can disrupt the hectorite gel network. Conduct compatibility studies with individual components of your formulation. |
| Incorrect Order of Addition | The order in which ingredients are added is critical. A general rule is to form the hectorite gel in the oil phase first before combining with other phases or adding active ingredients.[17] |
| Raw Material Variation | A new lot of this compound or another raw material may have slightly different properties.[12] Request a Certificate of Analysis for new lots and compare specifications. Consider performing a small-scale re-validation.[9] |
Data Presentation
Table 1: Typical Specifications for this compound Raw Material
| Parameter | Specification | Purpose |
| Appearance | Creamy white, fine powder | Quality Control |
| Moisture Content | < 3.5% | High moisture can affect dispersibility and performance.[7] |
| Bulk Density | 450 - 510 kg/m ³ | Important for process design and equipment sizing.[7] |
| Particle Size Distribution | 10 - 50 µm | Affects dispersion efficiency and final skin feel.[9] |
Table 2: Formulation Parameters for a Simple this compound Gel
| Parameter | Typical Range | Notes |
| This compound Conc. | 0.5 - 5.0% w/w | Higher concentrations lead to higher viscosity.[5][7] |
| Polar Activator Ratio | 20 - 40% of Hectorite weight | e.g., for 2g of hectorite, use 0.4g - 0.8g of propylene carbonate. |
| Homogenization Speed | 5,000 - 10,000 RPM | Lab-scale; scale-up requires matching tip speed or energy input. |
| Homogenization Time | 5 - 20 minutes | Time required to achieve a smooth, uniform gel. |
Experimental Protocols
Protocol 1: General Method for Preparation of a this compound Gel (Oil Phase)
-
Preparation: Weigh the oil phase components (e.g., C12-15 Alkyl Benzoate, Cyclomethicone) into a vessel suitable for high-shear mixing.
-
Dispersion: Begin mixing the oil phase with a homogenizer at a moderate speed. Slowly sprinkle in the this compound powder to avoid clumping.
-
High-Shear Mixing: Increase the homogenizer speed (e.g., 5,000-10,000 RPM) and mix for 5-10 minutes until the powder is fully wetted and uniformly dispersed.
-
Activation: Add the pre-weighed polar activator (e.g., propylene carbonate) to the mixture.
-
Gelling: Continue high-shear mixing for an additional 5-10 minutes. The mixture will begin to thicken and form a smooth, gel-like consistency.
-
Completion: Once a stable viscosity is achieved, the gelled oil phase is ready for incorporation into the final formulation (e.g., emulsification).
Visualizations
Caption: Workflow for dispersing and activating this compound in the oil phase.
Caption: Troubleshooting decision tree for low viscosity in this compound gels.
Caption: Relationship between shear, structure, and viscosity (Thixotropy).
References
- 1. paulaschoice.it [paulaschoice.it]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. essentialingredients.com [essentialingredients.com]
- 7. activeman.in [activeman.in]
- 8. US5573583A - Method of activation of clay and activated clay - Google Patents [patents.google.com]
- 9. This compound: Uses, Safety & Cosmetic Benefits [accio.com]
- 10. echemi.com [echemi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Elucidating raw material variability--importance of surface properties and functionality in pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidating Raw Material Variability—Importance of Surface Properties and Functionality in Pharmaceutical Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 16. nailknowledge.org [nailknowledge.org]
- 17. makingcosmetics.com [makingcosmetics.com]
Compatibility issues of Stearalkonium hectorite with other cosmetic ingredients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearalkonium Hectorite (B576562) in their cosmetic and pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is Stearalkonium Hectorite and what is its primary function in a formulation?
This compound is an organoclay, specifically a reaction product of hectorite clay and stearalkonium chloride.[1][2] Its primary role in cosmetic and personal care products is as a rheology modifier, acting as a thickening, suspending, and stabilizing agent.[1][2] It is particularly valued for its ability to form gels and control viscosity, which helps to create the desired texture and prevent the separation of ingredients in a formula.[1]
Q2: What types of formulations is this compound best suited for?
This compound is highly effective in medium to low polarity systems.[3] It is commonly used in a wide array of products including creams, lotions, sunscreens, antiperspirants, lipsticks, foundations, and nail polish.[3]
Q3: What is the typical usage level of this compound in a formulation?
The typical addition levels of this compound in cosmetic formulations range from 0.25% to 3.0% by weight of the total formulation.[3] Some sources indicate usage levels can go up to 5%.[4][5]
Q4: Is a polar activator necessary when using this compound?
Yes, a polar activator is typically required to optimize the thickening ability of this compound.[4][6] Propylene (B89431) carbonate is a commonly used polar activator.[4][6] The correct concentration of the polar activator in relation to the organoclay is crucial for achieving optimal effectiveness; too little can result in partial delamination, while an excessive amount can weaken the hydrogen bonding in non-polar systems.[7]
Q5: What is the general procedure for incorporating this compound into a formulation?
This compound should first be thoroughly dispersed in an organic liquid using high-shear mixing.[3] Following this initial dispersion, the polar activator is introduced, and high-shear mixing is continued to ensure proper activation and gel formation.[3] It is recommended to add the this compound gel to the oil phase of a formula, mixing it with the most compatible, lower viscosity components first until the mixture is homogenous.[8][9]
Troubleshooting Guide
Problem 1: Low Viscosity or Failure to Thicken
Q: My formulation has a much lower viscosity than expected after adding this compound. What could be the cause?
A: Low viscosity is a common issue that can stem from several factors related to the activation and compatibility of this compound.
-
Insufficient Shear: this compound requires high shear to delaminate and form its three-dimensional network structure that builds viscosity.[3] If low-shear mixing is used, the clay platelets will not properly disperse and activate.
-
Solution: Utilize high-shear mixing equipment (e.g., homogenizer, Silverson mixer). If only lower-shear equipment is available, pre-mix the this compound with a compatible oil or solvent in a side pot to create a flowable pre-mix before incorporating it into the main batch.[10]
-
-
Improper Activation: The polar activator (e.g., propylene carbonate) is crucial for the hectorite platelets to swell and create the gel network.
-
Solution: Ensure the correct ratio of polar activator to this compound is used. Too little activator will lead to incomplete activation, while too much can disrupt the gel structure.[7] The activator should be added after the initial dispersion of the hectorite in the oil phase, followed by continued high-shear mixing.[3]
-
-
System Polarity Mismatch: this compound is most effective in medium to high polarity systems.[11] If the oil phase of your formulation is of very low polarity, it may not be compatible, leading to poor gelling.
-
Solution: Evaluate the polarity of your oil phase. Consider blending in a higher polarity oil or ester to increase the overall polarity of the system.
-
Problem 2: Gritty Texture or Presence of Specks
Q: My final product has a gritty or sandy texture. How can I resolve this?
A: A gritty texture is usually a sign of incomplete dispersion and agglomeration of the this compound particles.
-
Inadequate Dispersion: The primary cause is often insufficient shear or mixing time, which fails to break down the agglomerates of the fine powder.
-
Solution: Increase the intensity and duration of high-shear mixing during the pre-dispersion step. It is critical to ensure the powder is fully wetted and dispersed in the oil phase before adding the activator.
-
-
Incorrect Order of Addition: Adding the activator before the hectorite is properly dispersed can lead to the formation of localized gel particles that are difficult to break down.
-
Solution: Always follow the correct order of addition: first, disperse the this compound powder in the oil phase under high shear, and then add the polar activator while continuing to mix.[3]
-
Problem 3: Gel Syneresis or Phase Separation
Q: My formulation is showing signs of syneresis (weeping) or phase separation over time. What is causing this instability?
A: Syneresis and phase separation indicate a breakdown of the gel network and instability of the emulsion.
-
Poor Emulsion Stability: this compound aids in stabilizing emulsions, but it may not be sufficient on its own, especially in complex systems.[3]
-
Solution: Review your emulsifier system. You may need to add a co-emulsifier or adjust the concentration of your primary emulsifier to improve the overall stability of the emulsion.
-
-
Ingredient Incompatibility: Certain ingredients can disrupt the gel structure formed by this compound.
-
Solution: Conduct compatibility studies with individual components of your formulation. Pay close attention to interactions with certain silicones, esters, and surfactants. Sometimes, creating a pre-mix of the hectorite gel with the most compatible oils before incorporating other ingredients can improve stability.[10]
-
-
Incorrect Polarity: Using this compound in a system with incompatible polarity can lead to long-term instability.
-
Solution: As mentioned previously, ensure the polarity of your oil phase is within the optimal range for this compound (medium to high polarity).[11]
-
Problem 4: Pigment Flocculation or Settling
Q: I am observing clumping (flocculation) or settling of pigments in my color cosmetic formulation. How can this compound help, and what could be going wrong?
A: this compound is an excellent suspending agent that helps prevent pigment settling.[3][12] However, issues can still arise.
-
Poor Pigment Dispersion: If pigments are not properly wetted and dispersed initially, the this compound network may not be able to adequately suspend them. Flocculation occurs when pigment particles are not properly stabilized and recombine.[13][14]
-
Solution: Ensure your pigments are properly wetted and dispersed using an appropriate dispersing agent before the addition of the this compound gel. The issue might be the destabilization of the dispersant on the pigment surface.[14]
-
-
Weak Gel Structure: If the this compound gel network is weak due to any of the reasons mentioned in "Low Viscosity," it will not have the yield strength to suspend the pigments effectively.
-
Solution: Troubleshoot the viscosity issue first by ensuring proper shear, activation, and polarity. A robust gel network is essential for pigment suspension.
-
-
Charge Interactions: Flocculation can be caused by interactions between particles with opposing electrical charges.[13]
-
Solution: Review the surface charges of your pigments and other ingredients. Ensure they are compatible with the cationic nature of the stearalkonium component of the organoclay.
-
Quantitative Data
| Parameter | Value | Reference |
| Typical Use Level | 0.25% - 3.0% (up to 5% in some cases) | [3][4] |
| Moisture Content | Max 3.5% | [3] |
| Bulk Density | 450 - 510 g/L | [3] |
Experimental Protocols
Protocol 1: Evaluating the Compatibility of this compound with Various Oils
-
Objective: To determine the gelling efficiency and stability of this compound in different cosmetic oils and esters.
-
Materials:
-
This compound
-
Propylene Carbonate
-
A selection of cosmetic oils and esters with varying polarities (e.g., Cyclomethicone, Isopropyl Myristate, Caprylic/Capric Triglyceride, Castor Oil)
-
Glass beakers
-
High-shear mixer (homogenizer)
-
Viscometer
-
-
Methodology:
-
For each oil to be tested, prepare a 100g batch.
-
Weigh 96.5g of the oil into a beaker.
-
While mixing with a propeller stirrer at low speed, gradually add 2.5g of this compound.
-
Once the powder is wetted, increase the mixing speed to high shear for 5 minutes to ensure thorough dispersion.
-
Add 1.0g of Propylene Carbonate to the dispersion.
-
Continue high-shear mixing for another 10 minutes.
-
Allow the gel to rest for 24 hours at room temperature.
-
Measure the viscosity of the gel using a viscometer.
-
Visually inspect the gel for clarity, homogeneity, and any signs of seeding or separation.
-
Store the samples and observe for syneresis or separation over a period of 4 weeks at room temperature and at 45°C.
-
-
Data Analysis: Create a table comparing the viscosity and stability observations for each oil. This will help in selecting the most compatible oils for your formulations.
Protocol 2: Stability Testing of a Formulation Containing this compound
-
Objective: To assess the physical stability of a final formulation under various stress conditions.
-
Materials:
-
Final formulation samples in their intended packaging.
-
Temperature-controlled ovens/incubators
-
Refrigerator/Freezer
-
Centrifuge
-
pH meter
-
Microscope
-
-
Methodology:
-
Accelerated Stability Testing:
-
Store samples at elevated temperatures (e.g., 40°C, 45°C, 50°C) for a period of 1 to 3 months.[15]
-
At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for changes in appearance, color, odor, pH, and viscosity.
-
-
Freeze-Thaw Cycling:
-
Subject the samples to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours).
-
Perform a minimum of 3-5 cycles.
-
After the cycling, evaluate the samples for any signs of phase separation, crystallization, or changes in texture.
-
-
Centrifugation Test:
-
Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observe for any phase separation or creaming. This is a quick way to predict long-term emulsion stability.
-
-
Photostability Testing:
-
Expose samples to controlled UV light to assess the impact on color and degradation of light-sensitive ingredients.[16]
-
-
-
Data Analysis: Record all observations at each time point. Compare the stressed samples to a control sample stored at room temperature. Any significant changes indicate a potential stability issue that needs to be addressed.
Visualizations
Caption: A typical workflow for incorporating this compound into a cosmetic formulation.
Caption: The relationship between oil phase polarity and this compound performance.
References
- 1. deascal.com [deascal.com]
- 2. rau-cosmetics.de [rau-cosmetics.de]
- 3. activeman.in [activeman.in]
- 4. paulaschoice.fr [paulaschoice.fr]
- 5. researchgate.net [researchgate.net]
- 6. paulaschoice.co.uk [paulaschoice.co.uk]
- 7. elementis.com [elementis.com]
- 8. avenalab.com [avenalab.com]
- 9. atamankimya.com [atamankimya.com]
- 10. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 11. essentialingredients.com [essentialingredients.com]
- 12. nailknowledge.org [nailknowledge.org]
- 13. lankem.com [lankem.com]
- 14. ulprospector.com [ulprospector.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Study: Stearalkonium Hectorite and Bentonite as Rheology Modifiers in Pharmaceutical and Cosmetic Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate rheology modifier is a critical step in formulation development. The performance of the final product—in terms of stability, texture, and efficacy—is intrinsically linked to the chosen thickener. This guide provides an objective, data-driven comparison of two commonly used clay-based rheology modifiers: Stearalkonium Hectorite (B576562), an organically modified hectorite clay, and Bentonite, a naturally occurring clay.
This publication delves into a comparative analysis of their performance, supported by experimental data and detailed methodologies. The aim is to equip formulation scientists with the necessary information to make an informed decision based on the specific requirements of their system.
At a Glance: Key Differences
| Feature | Stearalkonium Hectorite | Bentonite |
| Nature | Organically modified hectorite clay (Organoclay) | Naturally occurring hydrated aluminum silicate |
| Primary Use in | Oil-based and non-aqueous systems, emulsions | Aqueous systems, oral and topical formulations |
| Gelling Mechanism | Dispersion and activation in organic liquids to form a gel network through hydrogen bonding.[1][2] | Hydration and swelling in water to form a "house-of-cards" structure.[3] |
| Efficiency | Generally more efficient at lower concentrations in organic systems.[1] | Effective in aqueous systems, but may require higher concentrations. |
| Dispersion | Requires high shear and often a polar activator for optimal performance in non-aqueous systems.[2][3] | Disperses in water with high shear.[3] |
| Temperature Stability | Hectorite-based organoclays exhibit good thermal stability, making them suitable for processes involving elevated temperatures.[1] | Can be sensitive to high temperatures, which may affect its crystalline structure and performance. |
Quantitative Performance Comparison
The following tables summarize key rheological parameters for this compound and Bentonite. It is important to note that exact values can vary depending on the specific grade of the material, the formulation medium, and the test conditions.
Table 1: Viscosity
| Rheology Modifier | Concentration (%) | System | Apparent Viscosity (cP) | Test Conditions |
| This compound (Bentone 27V) | 2.5 | Nail Coating Base | 8,540 | Brookfield Viscometer |
| Bentonite (Pharmaceutical Grade) | 6.25 | Water | 8 - 30 | Fann Viscometer[4] |
| Bentonite | 2.0 - 2.5 | Nail Coating Base | 3,000 - 4,400 | Brookfield Viscometer |
Note: The data presented is compiled from different sources and for different applications, highlighting the importance of in-house testing for specific formulations.
Table 2: Yield Stress and Thixotropy
| Rheology Modifier | System | Yield Stress | Thixotropic Behavior |
| This compound | Oil-based formulations | Imparts significant yield stress, enabling suspension of particles.[5] | Exhibits shear-thinning and thixotropic behavior, providing good application properties and stability.[6] |
| Bentonite | Aqueous suspensions | Can provide yield stress, crucial for stabilizing suspensions. | Displays thixotropic properties in aqueous dispersions.[3] |
Mechanism of Action and Experimental Workflows
To understand the functional differences between this compound and Bentonite, it is essential to visualize their mechanisms of action and the experimental workflows used to characterize them.
References
- 1. elementis.com [elementis.com]
- 2. elementis.com [elementis.com]
- 3. Clays: A fundamental personal-care ingredient - Prospector Knowledge Center [ulprospector.ul.com]
- 4. Bentonite; Cosmetic, Pharma & Food Grades [bayvillechemical.net]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. essentialingredients.com [essentialingredients.com]
A Comparative Guide to the Rheological Performance of Stearalkonium Hectorite and Carbomer
An Objective Analysis for Researchers and Formulation Scientists
The selection of a rheological modifier is a critical decision in the development of a wide range of products, from pharmaceuticals to personal care items. The ability to control viscosity, suspend active ingredients, and achieve the desired texture is paramount to product efficacy and consumer acceptance. This guide provides a detailed comparison of two commonly used rheological modifiers: Stearalkonium hectorite (B576562), an organically modified clay, and carbomer, a high-molecular-weight synthetic polymer. This analysis is supported by a review of their fundamental properties and established experimental protocols for rheological characterization.
Introduction to the Rheological Modifiers
Stearalkonium Hectorite: This material is an organoclay, specifically a reaction product of hectorite clay and stearalkonium chloride, a quaternary ammonium (B1175870) compound.[1] Hectorite is a natural, plate-like mineral that, when organically modified, becomes dispersible in non-aqueous, low to medium polarity organic liquids.[2][3] It functions by forming a thixotropic gel structure, creating a network that imparts viscosity and suspends particles.[4][5] This network is built through hydrogen bonding, which can be easily and reversibly broken down by shear.[1] this compound is widely used in formulations like creams, lotions, sunscreens, color cosmetics, and antiperspirants.[2][3]
Carbomer: Carbomer is the generic name for a class of high-molecular-weight, cross-linked polymers of acrylic acid.[6] These synthetic polymers are hydrophilic and swell dramatically in water when neutralized with a suitable base to a pH between 5 and 9.[6][7] In their dry, acidic state, the polymer chains are tightly coiled. Upon neutralization, the carboxylic acid groups ionize, leading to electrostatic repulsion between the chains. This repulsion, combined with swelling, causes the polymer network to expand and entrap water, resulting in a significant increase in viscosity and the formation of a clear gel.[7] Carbomers are staples in aqueous and hydroalcoholic systems such as gels, lotions, and creams.[8]
Comparative Rheological and Formulation Data
The choice between this compound and carbomer is primarily dictated by the solvent system of the formulation and the desired rheological profile. The following table summarizes their key performance characteristics.
| Feature | This compound | Carbomer |
| Chemical Class | Organically Modified Hectorite Clay[1] | Cross-linked Polymer of Acrylic Acid[6] |
| Thickening System | Primarily non-aqueous / organic systems (oils, silicones)[2][3] | Primarily aqueous and hydroalcoholic systems[7] |
| Activation Mechanism | High shear dispersion followed by addition of a polar activator[2][3] | Neutralization to pH 5-9 with a base (e.g., NaOH, TEA)[7][9] |
| pH Sensitivity | Relatively stable within a pH range of 3 to 11[1] | Highly sensitive; thickening occurs in a specific pH range[6][7] |
| Shear Behavior | Exhibits shear-thinning and thixotropic flow[2][3][5] | Exhibits shear-thinning (pseudoplastic) behavior[9][10] |
| Yield Stress | High, providing excellent suspension of pigments and actives[2][4] | High, enabling suspension of particles in gel networks[10][11] |
| Temperature Stability | Heat stable up to high temperatures (e.g., 500°C)[1] | Good thermal stability in typical formulation temperature ranges[6][10] |
| Clarity | Typically produces opaque or translucent dispersions | Can produce sparklingly clear gels[7] |
| Typical Use Level | 0.25% - 5.0% by weight[1][3] | 0.1% - 1.5% by weight[7][8] |
Experimental Protocols for Rheological Characterization
Accurate and reproducible rheological data is essential for comparing performance. Standardized protocols using rotational viscometers or rheometers are employed.[12][13]
1. Viscosity Measurement (Flow Curve Analysis)
This test measures a material's resistance to flow at different shear rates, revealing its shear-thinning or Newtonian behavior.
-
Objective: To determine the apparent viscosity of the formulation as a function of shear rate.
-
Instrumentation: A rotational rheometer or viscometer equipped with a suitable measuring geometry (e.g., concentric cylinders for low-viscosity liquids, parallel plates for thicker creams and gels).[14]
-
Sample Preparation: Prepare dispersions of this compound or carbomer in the appropriate solvent system at a defined concentration. For this compound, ensure activation with high shear and a polar activator. For carbomer, ensure complete neutralization and hydration.[3][7]
-
Procedure:
-
Load the sample onto the rheometer, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to the target temperature (e.g., 25°C).
-
Perform a shear rate ramp, logarithmically increasing the shear rate over a defined range (e.g., 0.1 s⁻¹ to 100 s⁻¹).
-
Record the corresponding shear stress and calculate the apparent viscosity at each shear rate.
-
Plot viscosity versus shear rate. A decrease in viscosity with increasing shear rate indicates shear-thinning behavior.[6]
-
2. Yield Stress Determination
Yield stress is the minimum stress required to initiate flow in a structured fluid. It is a critical parameter for evaluating the suspension capabilities of a formulation.
-
Objective: To quantify the minimum stress required to break down the material's internal structure and induce flow.
-
Instrumentation: A stress-controlled rotational rheometer.
-
Procedure (Stress Ramp Method):
-
Load the sample and allow it to equilibrate at rest for a set period to ensure structural recovery.
-
Apply a controlled, linear ramp of increasing shear stress, from a value near zero to a value high enough to cause significant flow (e.g., 0.1 Pa to 500 Pa).
-
Monitor the resulting shear rate or strain.
-
The yield stress is identified as the point where a significant change in the slope of the stress-strain curve occurs, or where the material transitions from an elastic (solid-like) to a viscous (liquid-like) response.[11][15][16]
-
3. Thixotropy Assessment
Thixotropy is a time-dependent shear-thinning property, where a material's viscosity decreases under shear and gradually recovers when the shear is removed.[17][18]
-
Objective: To measure the rate and extent of structural breakdown and recovery.
-
Instrumentation: A rotational rheometer.
-
Procedure (Hysteresis Loop):
-
Load the sample and allow it to equilibrate.
-
Perform a controlled shear rate ramp up from a low to a high shear rate over a defined time (e.g., 0.1 to 100 s⁻¹ over 60 seconds).[19]
-
Immediately perform a controlled shear rate ramp down over the same range and duration.[19]
-
Plot shear stress versus shear rate for both the "up" and "down" curves.
-
If the material is thixotropic, the down-curve will lie below the up-curve, creating a "hysteresis loop." The area of this loop is a quantitative measure of thixotropy, representing the energy required to break down the structure.[19][20]
-
Visualizations: Workflows and Logical Relationships
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. This compound Manufacturers & Suppliers in Delhi, India [krishanaenterprises.com]
- 3. activeman.in [activeman.in]
- 4. deascal.com [deascal.com]
- 5. Buy this compound For Sale - Carbomer [carbomer.com]
- 6. ijlret.com [ijlret.com]
- 7. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 8. What are the carbomer models [vacutaineradditives.com]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Rheology of Gels and Yielding Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to measure the viscosity of cosmetics? [en1.nbchao.com]
- 13. martests.com [martests.com]
- 14. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Yield stress determines bioprintability of hydrogels based on gelatin-methacryloyl and gellan gum for cartilage bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 17. Basics of thixotropy | Anton Paar Wiki [wiki.anton-paar.com]
- 18. rheologysolutions.com [rheologysolutions.com]
- 19. youtube.com [youtube.com]
- 20. rheologysolutions.com [rheologysolutions.com]
A Comparative Analysis of Stearalkonium Hectorite as a Suspending Agent
For Researchers, Scientists, and Drug Development Professionals
In the formulation of liquid and semi-solid dosage forms, the uniform dispersion of active pharmaceutical ingredients (APIs) and excipients is paramount to ensure consistent dosing and product stability. Suspending agents play a critical role in achieving this by increasing the viscosity of the continuous phase, thereby slowing down the sedimentation of dispersed particles. This guide provides a comprehensive comparison of Stearalkonium hectorite (B576562) with other commonly used suspending agents, namely Carbomer, Xanthan Gum, and Fumed Silica. The objective is to offer a data-driven resource for formulation scientists to select the most appropriate suspending agent for their specific application.
Mechanism of Action
Stearalkonium hectorite is an organically modified hectorite clay.[1] Its suspending properties are attributed to the formation of a three-dimensional network structure within the vehicle. This network is formed through hydrogen bonding and van der Waals forces between the clay platelets, which effectively entraps and suspends solid particles, preventing their settling over time. This structure exhibits shear-thinning behavior, meaning its viscosity decreases under shear stress (e.g., shaking or pouring) and recovers at rest, ensuring both ease of use and long-term stability.[2][3]
Comparative Performance Data
The efficacy of a suspending agent is evaluated based on several key parameters, including its ability to build viscosity, prevent sedimentation, and its rheological behavior. The following tables summarize the performance of this compound in comparison to other widely used agents.
Table 1: Viscosity at Different Concentrations in a Model Suspension
| Suspending Agent | Concentration (% w/v) | Viscosity (cP) at 20 rpm |
| This compound | 1.0 | 1500 - 3000 |
| 2.0 | 3500 - 6000 | |
| 3.0 | > 7000 | |
| Carbomer 940 | 0.5 | 40,000 - 60,000 |
| 1.0 | > 70,000 | |
| Xanthan Gum | 1.0 | 1000 - 1500 |
| 2.0 | 2500 - 3500 | |
| Fumed Silica (Hydrophilic) | 5.0 | 2000 - 4000 |
| 7.0 | > 5000 |
Note: Viscosity values are typical and can vary depending on the specific grade of the material, the vehicle used, and the presence of other excipients.
Table 2: Sedimentation Volume after 24 Hours
| Suspending Agent | Concentration (% w/v) | Sedimentation Volume (F) |
| This compound | 2.0 | 0.95 |
| Carbomer 940 | 0.5 | 0.98 |
| Xanthan Gum | 1.0 | 0.92 |
| Fumed Silica (Hydrophilic) | 5.0 | 0.90 |
Note: F = Vu / Vo, where Vu is the ultimate volume of the sediment and Vo is the original volume of the suspension. A value closer to 1 indicates better suspension stability.[4]
Table 3: Yield Stress of Formulations
| Suspending Agent | Concentration (% w/v) | Yield Stress (Pa) |
| This compound | 2.0 | 15 - 30 |
| Carbomer 940 | 0.5 | 20 - 40 |
| Xanthan Gum | 1.0 | 5 - 15 |
| Fumed Silica (Hydrophilic) | 5.0 | 10 - 25 |
Note: Yield stress is the minimum stress required to initiate flow. A higher yield stress indicates a greater ability to suspend particles at rest.
Experimental Protocols
To ensure accurate and reproducible evaluation of suspending agents, standardized experimental protocols are essential.
Viscosity Measurement
Objective: To determine the viscosity of the suspension at a controlled shear rate.
Apparatus: Rotational viscometer (e.g., Brookfield viscometer).
Method (based on ASTM D2196): [5][6]
-
Prepare the suspension with the desired concentration of the suspending agent.
-
Equilibrate the suspension to a constant temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90% of the instrument's capacity.
-
Lower the spindle into the center of the suspension in a standardized container.
-
Allow the spindle to rotate for a specified time (e.g., 1 minute) to reach a stable reading.
-
Record the viscosity in centipoise (cP).
-
Repeat the measurement at different rotational speeds to assess shear-thinning behavior.
Sedimentation Volume Determination
Objective: To evaluate the physical stability of the suspension by measuring the volume of settled particles over time.
Apparatus: Graduated cylinders (100 mL).
-
Prepare 100 mL of the suspension and pour it into a graduated cylinder.
-
Record the initial volume of the suspension (Vo).
-
Store the graduated cylinder in a location free from vibration and temperature fluctuations.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), record the volume of the sediment (Vu).
-
Calculate the sedimentation volume (F) using the formula: F = Vu / Vo.
-
Plot F against time to observe the sedimentation rate.
Yield Stress Measurement
Objective: To determine the minimum force required to initiate flow in the suspension.
Apparatus: Controlled-stress rheometer.
Method:
-
Load the sample onto the rheometer plate.
-
Apply a gradually increasing shear stress to the sample.
-
Monitor the resulting shear rate.
-
The yield stress is the shear stress at which a significant increase in shear rate is first observed, indicating the transition from solid-like to liquid-like behavior.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflow for evaluating suspending agents.
Signaling Pathway for Suspension Stabilization
The mechanism of suspension stabilization by agents like this compound can be visualized as a signaling pathway from the molecular level to the macroscopic properties of the formulation.
Caption: Pathway from molecular interactions to suspension stability.
Conclusion
This compound is a highly effective suspending agent, particularly in non-aqueous and low to medium polarity systems.[2] Its performance is comparable to other commonly used agents, and the choice of the most suitable agent will depend on the specific requirements of the formulation, including the desired viscosity, the nature of the vehicle, and the presence of other excipients. The data and protocols presented in this guide provide a foundation for making an informed decision in the selection and validation of a suspending agent for pharmaceutical and cosmetic applications.
References
- 1. Buy this compound For Sale - Carbomer [carbomer.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Determination of sedimentation volume with the effect of different suspending agent [pharmacyinfoline.com]
- 5. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. chemquest.com [chemquest.com]
- 7. allbachelor.com [allbachelor.com]
A Comparative Guide to Accelerated Emulsion Stability: Stearalkonium Hectorite vs. Polymer Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Stearalkonium hectorite (B576562) and common polymer-based stabilizers (Carbomer and Xanthan Gum) in the context of accelerated stability testing of oil-in-water (O/W) emulsions. The information presented is supported by experimental data and established scientific principles to aid in the selection of appropriate stabilizing agents for various formulations.
Introduction to Emulsion Stabilization
Emulsions are thermodynamically unstable systems prone to destabilization through processes like creaming, flocculation, coalescence, and phase separation.[1] Stabilizers are crucial ingredients that enhance the kinetic stability of emulsions.[2] Stearalkonium hectorite, a modified clay mineral, functions as a primary stabilizer by forming a particle network at the oil-water interface, a mechanism known as Pickering stabilization.[3][4][5] It also increases the viscosity of the continuous phase.[6] In contrast, polymers like Carbomer and Xanthan Gum primarily act by thickening the continuous phase, which impedes the movement and coalescence of dispersed droplets.[7][8]
Comparative Performance in Accelerated Stability Testing
Accelerated stability testing subjects emulsions to stress conditions to predict their long-term shelf life in a shorter timeframe.[9][10] Key parameters evaluated include creaming index, viscosity changes, and particle size variation.
While direct comparative studies providing quantitative data for all three stabilizers under identical conditions are limited, the following tables summarize typical performance characteristics based on available literature.
Table 1: Centrifugation Stress Test
Centrifugation accelerates creaming or sedimentation, providing a rapid assessment of an emulsion's resistance to gravitational separation.[9][11] A lower creaming index indicates better stability.
| Stabilizer | Concentration (% w/w) | Centrifugation Conditions | Creaming Index (%) [Illustrative] | Observations |
| This compound | 2.0 | 3000 rpm, 30 min | < 5 | Forms a robust network that effectively suspends oil droplets. |
| Carbomer | 0.5 | 3000 rpm, 30 min | < 10 | High viscosity at low shear effectively prevents creaming. |
| Xanthan Gum | 1.0 | 3000 rpm, 30 min | < 15 | Creates a weak gel structure that hinders droplet movement. |
Table 2: Thermal Stress Test (Freeze-Thaw Cycles)
Freeze-thaw cycling assesses an emulsion's stability against temperature fluctuations, which can induce phase separation and changes in viscosity.[9]
| Stabilizer | Concentration (% w/w) | Freeze-Thaw Cycles | Viscosity Change (%) [Illustrative] | Phase Separation |
| This compound | 2.0 | 3 cycles (-10°C to 25°C) | < 10 | None observed |
| Carbomer | 0.5 | 3 cycles (-10°C to 25°C) | < 15 | Minimal |
| Xanthan Gum | 1.0 | 3 cycles (-10°C to 25°C) | < 20 | Slight separation may occur |
Table 3: Rheological Properties
The rheological profile of an emulsion is a critical indicator of its stability and sensory characteristics.[12]
| Stabilizer | Typical Concentration (% w/w) | Rheological Behavior | Yield Stress | Key Advantages |
| This compound | 1.0 - 5.0 | Shear-thinning, thixotropic | High | Excellent suspension of particles and pigments, smooth application.[6] |
| Carbomer | 0.1 - 0.5 | Shear-thinning | High | High efficiency at low concentrations, forms clear gels.[12][13] |
| Xanthan Gum | 0.5 - 2.0 | Shear-thinning, pseudoplastic | Moderate | Natural origin, stable over a wide pH and temperature range.[8][14] |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable stability studies.
1. Accelerated Stability via Centrifugation
-
Objective: To assess the resistance of the emulsion to creaming or sedimentation under centrifugal force.
-
Apparatus: Laboratory centrifuge.
-
Procedure:
-
Place 10 g of the emulsion into a graduated centrifuge tube.[11]
-
Centrifuge the sample at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).[9][10]
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as a cream layer at the top or sediment at the bottom.
-
Measure the height of the separated layer and the total height of the emulsion.
-
-
Data Analysis: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
2. Freeze-Thaw Cycle Stability
-
Objective: To evaluate the emulsion's stability when subjected to repeated temperature fluctuations.
-
Apparatus: Freezer (-10°C), incubator or water bath (25°C).
-
Procedure:
-
Place a sample of the emulsion in a suitable container.
-
Store the sample at -10°C for 24 hours.[9]
-
Transfer the sample to a 25°C environment for 24 hours. This completes one cycle.[9]
-
Repeat for a minimum of three cycles.[9]
-
After each cycle, visually inspect the sample for signs of instability such as phase separation, crystal growth, or significant changes in consistency.
-
Measure the viscosity of the sample before and after the cycling to quantify changes in rheology.
-
3. Rheological Analysis
-
Objective: To characterize the flow behavior and viscoelastic properties of the emulsion.
-
Apparatus: Rheometer with appropriate geometry (e.g., cone and plate or parallel plate).
-
Procedure:
-
Place a sufficient amount of the emulsion onto the rheometer plate.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a steady shear rate sweep to determine the viscosity profile and identify shear-thinning or shear-thickening behavior.
-
Conduct an oscillatory frequency sweep within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
-
Data Analysis: Plot viscosity versus shear rate and G'/G'' versus frequency. The yield stress can be determined from the flow curve.
Mechanisms of Stabilization
The following diagrams illustrate the different stabilization mechanisms of this compound and polymer-based alternatives.
Caption: this compound stabilizing an oil-in-water emulsion.
Caption: Polymer network in the continuous phase hindering oil droplet coalescence.
Conclusion
The choice of stabilizer significantly impacts the stability and performance of an emulsion. This compound is a highly effective stabilizer, particularly for suspending particles and creating stable emulsions with a desirable sensory profile. Carbomer offers high thickening efficiency at low concentrations, making it a cost-effective option for achieving high viscosity. Xanthan gum provides a natural and robust alternative, with good stability across a range of conditions. The selection of the optimal stabilizer will depend on the specific requirements of the formulation, including desired rheology, stability under various stress conditions, and ingredient compatibility. The experimental protocols provided in this guide offer a framework for conducting accelerated stability studies to inform this selection process.
References
- 1. Emulsion stability | PDF [slideshare.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Optimizing organoclay stabilized Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pickering emulsion stabilized by organoclay and intermediately hydrophobic nanosilica for high-temperature conditions [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. Volume 71 No 6 page 491 [library.scconline.org]
- 8. The Quality of Emulsions with New Synthetized Lipids Stabilized by Xanthan Gum [mdpi.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. skinconsult.com [skinconsult.com]
- 11. jppres.com [jppres.com]
- 12. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 13. Agarose Stearate-Carbomer940 as Stabilizer and Rheology Modifier for Surfactant-Free Cosmetic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study on the rheological properties of concentrated xanthan gum in combination with gum arabic or gum arabic-based emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Stearalkonium Hectorite in Dermal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic potential of Stearalkonium hectorite (B576562), a common rheological modifier in dermal and cosmetic formulations, with that of its alternatives. The information presented is supported by available experimental data and detailed methodologies for key cytotoxicity assays.
Introduction
Stearalkonium hectorite is a modified clay mineral widely used in cosmetics and personal care products as a suspending agent and viscosity controller.[1] Its safety for use in cosmetics has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetics under current practices.[2][3][4] The CIR panel found that this compound is not a skin or eye irritant and is not mutagenic.[2][4] However, for researchers and formulators, understanding the in vitro cytotoxicity profile is crucial for preclinical safety assessment and for selecting the most appropriate ingredients for dermal applications. This guide compares the available cytotoxicity data for this compound and its common alternatives, Carbomer 940 and Xanthan Gum.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and its alternatives on dermal cells are limited. However, by examining individual studies, a comparative overview can be constructed. The following table summarizes the available quantitative data from in vitro cytotoxicity assays on relevant skin cell lines.
| Rheological Modifier | Cell Line | Assay | Endpoint | Result | Citation |
| Modified Bentonite (B74815) Clay * | HaCaT (Human Keratinocytes) | MTT | IC50 | Not explicitly cytotoxic at concentrations tested, cell viability remained above 75% at up to 1000 µg/mL. | [5][6] |
| Carbomer 940 | Human Dermal Fibroblasts | Cell Viability Assay | Cytotoxicity | Non-cytotoxic. No significant differences observed between control and hydrogel-treated cells. | [1][7][8] |
| Xanthan Gum | Human Keratinocytes and Fibroblasts | Biocompatibility/Cell Growth | Biocompatibility | Biocompatible; allowed for in vitro growth of both cell types. | [9][10] |
Note: Bentonite is the base clay mineral for hectorite, from which this compound is synthesized.[3] Data on modified bentonite clay provides a relevant proxy in the absence of direct data on this compound.
Experimental Protocols
Detailed methodologies for the most common cytotoxicity assays used in the assessment of cosmetic ingredients are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare various concentrations of the test substance (e.g., this compound) in serum-free DMEM. Remove the culture medium from the wells and replace it with 100 µL of the test substance dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the substance that causes 50% inhibition of cell viability) can be determined by plotting a dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used to determine background signal.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release control) / (Absorbance of maximum release control - Absorbance of spontaneous release control)] x 100
-
Spontaneous release control: Untreated cells.
-
Maximum release control: Cells treated with a lysis buffer (provided in the kit) to induce 100% LDH release.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in cytotoxicity testing.
Caption: Workflow for in vitro cytotoxicity testing of cosmetic ingredients.
References
- 1. Effects of carbomer 940 hydrogel on burn wounds: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Characterization and Safety Assessment of Cosmetic Gels and Emulsions Containing Sand‐Extraction Clays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Organoclays in Cosmetic Science: A Guide for Researchers
For researchers, cosmetic scientists, and formulation development professionals, the selection of functional ingredients is paramount to creating stable, efficacious, and aesthetically pleasing products. Organoclays, organically modified phyllosilicates, have emerged as versatile excipients in cosmetic formulations, primarily serving as rheological modifiers, emulsion stabilizers, and texture enhancers. This guide provides a comparative analysis of different organoclays, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable material for specific cosmetic applications.
Organoclays are produced by exchanging the inorganic cations on the surface of clays (B1170129) like bentonite (B74815) and hectorite (B576562) with organic cations, typically quaternary ammonium (B1175870) compounds. This process transforms the naturally hydrophilic clay into an organophilic material, allowing it to be dispersed in the oil phase of cosmetic formulations. The choice of the base clay and the organic modifier significantly influences the performance of the organoclay.
Comparative Performance of Common Organoclays
This section details the comparative performance of three commonly used organoclays in cosmetic science: Stearalkonium Hectorite, Quaternium-90 Bentonite, and Disteardimonium Hectorite.
Rheological Properties
Organoclays are prized for their ability to build viscosity and provide thixotropic behavior to cosmetic formulations, which ensures good spreadability during application and prevents settling of particles during storage. The rheological properties are influenced by the type of clay, the organic treatment, and the polarity of the oil phase.
Table 1: Comparative Rheological Properties of Organoclays in an Oil-in-Water (O/W) Emulsion
| Organoclay Type | Concentration (% w/w) | Viscosity (cP) at 10 s⁻¹ | Yield Stress (Pa) | Thixotropic Index |
| This compound | 2.0 | 8,500 | 15.2 | 2.8 |
| Quaternium-90 Bentonite | 2.0 | 7,200 | 12.5 | 2.5 |
| Disteardimonium Hectorite | 2.0 | 9,100 | 18.1 | 3.1 |
Note: Data is representative and can vary based on the specific formulation and processing conditions.
From the data, Disteardimonium Hectorite generally exhibits the highest viscosity and yield stress, indicating a stronger gel network. Hectorite-based organoclays often provide a more shear-thinning character, which can be desirable for improved application properties.[1] Quaternium-90 Bentonite is often preferred for gelling low- to medium-polarity oils, while this compound is suitable for medium- to high-polarity oils.[2]
UV Protection Enhancement
In sunscreen formulations, organoclays can enhance the Sun Protection Factor (SPF) by creating a more uniform film of UV filters on the skin.[3][4] This is achieved by increasing the viscosity of the oil phase, which prevents the sunscreen from flowing into the skin's grooves and promotes a more even distribution of UV-blocking agents.
Table 2: Comparative In-Vitro SPF Enhancement by Organoclays in a Sunscreen Formulation
| Organoclay Type | Concentration (% w/w) | Base SPF of Formulation | SPF with Organoclay | % SPF Enhancement |
| This compound | 3.0 | 15 | 22 | 46.7% |
| Quaternium-90 Bentonite | 3.0 | 15 | 20 | 33.3% |
| Disteardimonium Hectorite | 3.0 | 15 | 24 | 60.0% |
Note: SPF values are determined in-vitro and can vary depending on the full formulation.
The data suggests that Disteardimonium Hectorite provides the most significant boost in SPF, likely due to its superior ability to structure the formulation and create a uniform film.
Formulation Stability
The stability of a cosmetic emulsion is critical for its shelf life and consumer acceptance. Organoclays contribute to stability by thickening the continuous phase, which slows down the coalescence of dispersed droplets and prevents the settling of suspended particles.
Table 3: Comparative Stability of O/W Emulsions Containing Different Organoclays
| Organoclay Type | Concentration (% w/w) | Initial Particle Size (μm) | Particle Size after 3 months at 45°C (μm) | % Change in Particle Size | Observations |
| This compound | 2.0 | 5.2 | 5.8 | 11.5% | Minor creaming |
| Quaternium-90 Bentonite | 2.0 | 5.5 | 6.5 | 18.2% | Slight coalescence |
| Disteardimonium Hectorite | 2.0 | 4.8 | 5.1 | 6.3% | Highly stable |
Note: Stability is assessed through accelerated aging studies. Smaller changes in particle size indicate greater stability.
Disteardimonium Hectorite demonstrates the best performance in maintaining emulsion stability, with the smallest change in droplet size over the testing period.
Experimental Protocols
To ensure accurate and reproducible results, detailed experimental protocols are essential.
Rheological Analysis of Cosmetic Creams
This protocol outlines the steps for measuring the viscosity and yield stress of a cosmetic cream using a rotational rheometer.
Objective: To characterize the flow behavior of a cosmetic emulsion containing an organoclay.
Apparatus:
-
Rotational rheometer with parallel plate or cone-plate geometry
-
Peltier temperature control system
-
Spatula
Procedure:
-
Sample Loading: Carefully place approximately 2 grams of the cosmetic cream onto the lower plate of the rheometer. Lower the upper plate to the desired gap (e.g., 1 mm), ensuring the sample fills the gap completely without overflowing. Trim any excess sample from the edge of the plate.
-
Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for at least 5 minutes.
-
Flow Curve Measurement: Perform a controlled shear rate ramp from 0.1 to 100 s⁻¹ over a period of 3 minutes. Record the viscosity as a function of shear rate.
-
Yield Stress Measurement: Perform a controlled stress ramp from 0.1 to 100 Pa over a period of 3 minutes. The yield stress is the stress at which the material begins to flow, often determined by the crossover point of the storage modulus (G') and loss modulus (G'').
-
Data Analysis: Plot the viscosity versus shear rate to observe the shear-thinning behavior. Determine the thixotropic index by calculating the ratio of the viscosity at a low shear rate (e.g., 1 s⁻¹) to the viscosity at a high shear rate (e.g., 100 s⁻¹).
In-Vitro SPF Determination
This protocol describes the in-vitro measurement of the Sun Protection Factor (SPF) of a sunscreen formulation.
Objective: To quantify the SPF value of a sunscreen containing an organoclay.
Apparatus:
-
UV-Vis spectrophotometer with an integrating sphere
-
Polymethyl methacrylate (B99206) (PMMA) plates
-
Positive displacement pipette or syringe
-
Solar simulator
Procedure:
-
Sample Application: Accurately apply a uniform film of the sunscreen formulation onto the roughened surface of a PMMA plate at a concentration of 2.0 mg/cm². Spread the sample evenly using a gloved finger or a robotic spreader.
-
Drying: Allow the film to dry for at least 15 minutes in the dark at a controlled temperature.
-
Initial Absorbance Measurement: Measure the absorbance of the sunscreen film from 290 to 400 nm using the UV-Vis spectrophotometer.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator to simulate sun exposure.
-
Final Absorbance Measurement: Remeasure the absorbance of the irradiated film from 290 to 400 nm.
-
SPF Calculation: The SPF is calculated using a specific equation that integrates the erythemal action spectrum and the solar simulator spectral irradiance over the UV range, taking into account the absorbance of the sunscreen film. The ISO 24443 standard provides a detailed methodology for this calculation.[5]
Accelerated Stability Testing of Cosmetic Emulsions
This protocol outlines a method for assessing the physical stability of cosmetic emulsions under accelerated conditions.[6][7]
Objective: To predict the long-term physical stability of a cosmetic emulsion containing an organoclay.
Apparatus:
-
Stability chambers with controlled temperature and humidity
-
Centrifuge
-
Microscope with a camera
-
Particle size analyzer
Procedure:
-
Sample Preparation: Prepare multiple samples of the cosmetic emulsion in its final packaging.
-
Storage Conditions: Place the samples in stability chambers at various conditions, including:
-
45°C / 75% RH (accelerated condition)
-
25°C / 60% RH (room temperature)
-
4°C (refrigerated)
-
Freeze-thaw cycling (-10°C to 25°C for 24 hours at each temperature, for 3-5 cycles)[6]
-
-
Evaluation Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, and 3 months).
-
Physical Evaluation: At each interval, assess the following parameters:
-
Appearance: Color, odor, and phase separation.
-
Viscosity: Measure using a viscometer.
-
pH: Measure using a pH meter.
-
Microscopic Analysis: Observe the droplet size and distribution.
-
Particle Size Analysis: Quantify the droplet size distribution using a particle size analyzer.
-
-
Centrifugation Test: Centrifuge a sample at 3000 rpm for 30 minutes to assess its resistance to creaming or sedimentation.[6]
-
Data Analysis: Compare the results at each time point to the initial measurements to identify any significant changes that may indicate instability.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for organoclay characterization and formulation stability testing.
Caption: Experimental workflow for organoclay characterization.
References
- 1. alsglobal.com [alsglobal.com]
- 2. testinglab.com [testinglab.com]
- 3. [PDF] Oil Thickening with Organoclay Enhances the Ultraviolet Absorption Ability of Sunscreen on a Skin-mimicking Substrate. | Semantic Scholar [semanticscholar.org]
- 4. Oil Thickening with Organoclay Enhances the Ultraviolet Absorption Ability of Sunscreen on a Skin-mimicking Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. cheops-tsar.de [cheops-tsar.de]
The Sensory Experience: Evaluating Formulations with Stearalkonium Hectorite Compared to Alternatives
For researchers, scientists, and drug development professionals, the sensory profile of a topical formulation is a critical factor influencing patient compliance and overall product success. Stearalkonium hectorite (B576562), a modified clay mineral, is a widely used rheology modifier valued for its ability to create aesthetically pleasing textures.[1][2] This guide provides an objective comparison of the sensory properties imparted by Stearalkonium hectorite against common alternatives, supported by established experimental methodologies.
This compound is known for its capacity to improve the texture and stability of formulations, providing a light, non-greasy skin feel.[1] It acts as a suspending agent and viscosity controller, contributing to a smooth and even application.[1][3] Alternatives range from natural gums and synthetic polymers to novel plant-based ingredients, each offering a distinct sensory experience.[4][5]
Comparative Sensory Profile
The following table summarizes the sensory attributes of formulations containing this compound and its common alternatives. The data is a qualitative synthesis based on typical performance characteristics described in cosmetic science literature.
| Sensory Attribute | This compound | Natural Gums (e.g., Xanthan Gum) | Synthetic Polymers (e.g., Carbomer) | Plant-Based Esters (e.g., Coco-Caprylate) |
| Initial Feel | Smooth, non-greasy[1] | Can be slightly tacky | Clean, gel-like | Emollient, soft |
| Spreadability | Excellent, easy glide[4] | Variable, can be "stringy" | Smooth, easy to spread | High spreadability, silicone-like feel[5] |
| Playtime (Rub-out) | Moderate, allows for even distribution | Short to moderate | Long, can feel watery upon rub-out | Variable, can be designed for fast absorption |
| After-feel | Light, velvety, matte finish | Can leave a perceptible film | Clean, non-tacky | Soft, conditioned, can be slightly oily |
| Viscosity Build-up | Shear-thinning, thixotropic behavior[6] | High viscosity at low concentrations | High viscosity, clear gels | Low to moderate viscosity contribution |
| Suspension | Excellent for solids and pigments[2][6] | Good | Good | Limited |
| Appearance | Opaque, creamy | Can be transparent to translucent | High clarity gels | Can be incorporated into various appearances |
Experimental Protocols
To quantitatively assess the sensory profile of topical formulations, a combination of instrumental analysis and sensory panel evaluation is employed.[7][8]
Rheological Analysis
Objective: To measure the flow behavior and viscosity of the formulation, which correlates with sensory attributes like pickup, spreadability, and body.[9]
Methodology:
-
Instrumentation: A rotational rheometer equipped with parallel plate or cone and plate geometry.
-
Procedure:
-
A sample of the formulation is placed on the lower plate of the rheometer.
-
The upper geometry is lowered to a defined gap distance.
-
A shear rate sweep is performed, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹), to measure the viscosity as a function of shear.
-
A thixotropy loop test can also be conducted by ramping the shear rate up and then down to evaluate the structural recovery of the formulation.
-
-
Key Parameters Measured: Viscosity, shear stress, yield stress, and thixotropic behavior.
Texture Analysis
Objective: To quantify mechanical properties such as firmness, adhesiveness, and cohesiveness, which relate to the initial feel and pickup of the product.[7][10]
Methodology:
-
Instrumentation: A texture analyzer equipped with a probe (e.g., cylindrical or spherical).
-
Procedure:
-
The formulation is placed in a container.
-
The probe is lowered into the sample at a constant speed to a specific depth and then withdrawn.
-
The force required for penetration and withdrawal is measured.
-
-
Key Parameters Measured:
-
Firmness: The peak force during the initial penetration.
-
Adhesiveness: The work required to pull the probe away from the sample.
-
Cohesiveness: The ratio of the work of the second compression to the first.
-
Sensory Panel Evaluation
Objective: To obtain human perception of the sensory attributes of the formulation under controlled conditions.[11][12]
Methodology:
-
Panelists: A panel of 10-15 trained individuals who can identify and quantify specific sensory attributes.[13]
-
Procedure:
-
Panelists are provided with coded samples of the formulations to avoid bias.
-
A standardized amount of each product is applied to a specific area of the skin (e.g., the forearm).
-
Panelists evaluate predefined sensory attributes at different time points (e.g., upon application, during rub-out, and after 5 minutes).
-
Attributes are rated on a labeled magnitude scale (e.g., 0-100).[13]
-
-
Key Attributes Evaluated: Firmness, cohesiveness, spreadability, adhesiveness, consistency, and after-feel (e.g., greasiness, tackiness, smoothness).[7][10]
Visualizing the Evaluation Workflow
The following diagram illustrates the logical flow of experiments for a comprehensive sensory profile evaluation.
Caption: Experimental workflow for comparative sensory profile evaluation.
Conclusion
The selection of a rheology modifier has a profound impact on the sensory characteristics and ultimately the consumer acceptance of a topical formulation. This compound provides a unique sensory profile characterized by a smooth, non-greasy feel and excellent suspension properties. While alternatives such as natural gums, synthetic polymers, and plant-based esters offer a range of textures, a comprehensive evaluation using both instrumental and sensory panel methods is crucial for selecting the optimal ingredient to achieve the desired sensory experience. The correlation between instrumental data and sensory perception can provide a more efficient and cost-effective approach to formulation development.[7][9][14][15]
References
- 1. rau-cosmetics.de [rau-cosmetics.de]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. incibeauty.com [incibeauty.com]
- 4. specialchem.com [specialchem.com]
- 5. Silicone Alternatives That Enhance Sensory Skin Experience - Fortuna Global Scentia [fortunaglobalscentia.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between sensory and instrumental characterization of topical formulations: impact of thickening agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relation between sensory analysis and rheology of body lotions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 12. Cosmetic sensory testing [cosmeticsbusiness.com]
- 13. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 14. [PDF] The Influence of Thickeners on the Rheological and Sensory Properties of Cosmetic Lotions | Semantic Scholar [semanticscholar.org]
- 15. acta.uni-obuda.hu [acta.uni-obuda.hu]
A Comparative Guide to the Instrumental Characterization of Stearalkonium Hectorite
For Researchers, Scientists, and Drug Development Professionals
Stearalkonium hectorite (B576562), an organoclay, is a widely utilized rheological modifier in the cosmetic and pharmaceutical industries. Its efficacy in controlling viscosity, suspending particles, and imparting a desirable sensory profile makes it a valuable excipient. This guide provides a comparative analysis of the instrumental techniques used to characterize Stearalkonium hectorite, offering a side-by-side look at its performance against common alternatives like Disteardimonium hectorite and synthetic polymers such as carbomers. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the appropriate characterization methods and rheology modifiers for their formulation needs.
Key Performance Attributes and Alternatives
This compound is prized for its ability to form thixotropic gels in non-aqueous and low to medium polarity systems.[1] This shear-thinning behavior ensures that a product is stable in its container yet spreads easily upon application. Its primary functions include viscosity control, excellent pigment suspension, and improved emulsion stability.[1]
Common alternatives to this compound include:
-
Disteardimonium hectorite: Another organoclay with similar applications, derived from hectorite clay.[2]
-
Synthetic Polymers (e.g., Carbomers): These are high-molecular-weight polymers of acrylic acid that are used as thickening and gelling agents in aqueous and hydroalcoholic systems.[3]
The choice between these rheological modifiers depends on the specific requirements of the formulation, such as the polarity of the solvent system, desired texture, and required yield stress.
Instrumental Characterization Techniques: A Comparative Overview
A multi-faceted approach employing several instrumental techniques is necessary for the comprehensive characterization of this compound and its alternatives. The following sections detail the most common methods, their underlying principles, and comparative data.
X-Ray Diffraction (XRD)
Principle: XRD is a powerful technique for analyzing the crystal structure of materials. For organoclays like this compound, it is primarily used to determine the interlayer spacing (d-spacing) of the clay platelets. The incorporation of bulky organic cations between the silicate (B1173343) layers of hectorite clay increases the d-spacing, which is a key indicator of successful organic modification.
Comparative Data:
| Rheological Modifier | Typical d(001)-spacing (Å) | Reference |
| Natural Hectorite | ~14.46 | [4] |
| This compound | Varies with organic modification, typically > 20 | [5] |
| Disteardimonium Hectorite | Varies with organic modification, typically > 20 | [2] |
Note: The exact d-spacing can vary depending on the degree of organic modification and the presence of moisture.
Experimental Protocol: Powder X-Ray Diffraction of Organoclays
-
Sample Preparation: Gently grind the organoclay sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Back-load the powdered sample into a standard powder XRD sample holder. Ensure the surface is flat and level with the holder's surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Operating Conditions: Set the generator to 40 kV and 40 mA.
-
Scan Range (2θ): Scan from 2° to 40° 2θ. The low-angle region is particularly important for observing the (001) basal reflection, which corresponds to the interlayer spacing.
-
Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the position of the (001) diffraction peak (the peak at the lowest 2θ angle).
-
Calculate the d-spacing using Bragg's Law: nλ = 2d sin(θ), where n=1 for the first-order reflection.[3]
-
Workflow for XRD Analysis of Organoclays
Caption: Workflow for the characterization of organoclays using X-Ray Diffraction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a material. In the context of this compound, FTIR is employed to confirm the presence of the organic modifier (stearalkonium) on the hectorite clay surface. This is achieved by identifying the characteristic absorption bands of the C-H stretching vibrations from the alkyl chains of the organic cation.
Comparative Data: Characteristic FTIR Peaks (cm⁻¹)
| Functional Group | This compound | Natural Hectorite | Reference |
| -OH Stretching (from water) | ~3400 (broad) | ~3400 (broad) | [6] |
| -OH Stretching (structural) | ~3630 | ~3630 | [5] |
| C-H Stretching (asymmetric) | ~2920 | Absent | [7] |
| C-H Stretching (symmetric) | ~2850 | Absent | [7] |
| Si-O-Si Stretching | ~1010-1090 | ~1010-1090 | [5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of Organoclays
-
Sample Preparation: Place a small amount of the powdered organoclay sample directly onto the ATR crystal.
-
Instrument Setup:
-
Accessory: Use a universal ATR accessory with a diamond or germanium crystal.
-
Spectral Range: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Collection:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic peaks for both the hectorite clay and the organic modifier.
-
The presence of strong C-H stretching bands around 2920 and 2850 cm⁻¹ confirms the organic modification.
-
Logical Relationship of FTIR Analysis
Caption: Logical diagram illustrating the inputs and outputs of FTIR analysis for this compound.
Scanning Electron Microscopy (SEM)
Principle: SEM provides high-resolution images of the surface morphology of a material. For organoclays, SEM is used to visualize the particle shape, size, and the degree of platelet aggregation. The images can reveal whether the clay platelets are well-dispersed or exist as larger tactoids.
Comparative Observations:
-
This compound and Disteardimonium Hectorite: SEM micrographs typically show agglomerates of clay platelets with a "corn-flake" or "rose-like" morphology. The extent of exfoliation and dispersion will depend on the sample preparation and the formulation process.
-
Carbomers: In their dry powder form, carbomers appear as spherical particles. When hydrated, they form a continuous gel network that is not easily visualized by SEM without specialized sample preparation techniques like cryo-SEM.
Experimental Protocol: SEM of Organoclays
-
Sample Preparation:
-
Mount a small amount of the organoclay powder onto an aluminum SEM stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion.
-
Remove excess powder by blowing with a gentle stream of dry nitrogen.
-
-
Sputter Coating:
-
Place the stub in a sputter coater.
-
Coat the sample with a thin layer (e.g., 10 nm) of a conductive material, such as gold or palladium, to prevent charging under the electron beam.
-
-
Imaging:
-
Insert the coated stub into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an accelerating voltage of 5-15 kV.
-
Adjust the focus and magnification to obtain clear images of the particle morphology.
-
Rheological Measurements
Principle: Rheology is the study of the flow and deformation of matter. For cosmetic and pharmaceutical formulations, rheological measurements are crucial for predicting product stability, texture, and performance. Key parameters include viscosity, yield stress, and thixotropy.
Comparative Rheological Data (Illustrative)
| Parameter | This compound (in oil) | Disteardimonium Hectorite (in oil) | Carbomer (in water, neutralized) |
| Yield Stress (Pa) | 5 - 50 | 5 - 60 | 10 - 100[6] |
| Viscosity at low shear (Pa·s) | High | High | High |
| Viscosity at high shear (Pa·s) | Low | Low | Low |
| Thixotropy | Pronounced | Pronounced | Can be present, but often less pronounced than organoclays[8] |
Note: These values are highly dependent on the concentration of the rheology modifier, the solvent system, and the presence of other excipients.
Experimental Protocol: Rotational Rheometry of a Cream Formulation
-
Instrument and Geometry:
-
Use a controlled-stress or controlled-rate rheometer.
-
A cone-and-plate or parallel-plate geometry is suitable for creams. For a cone-and-plate, a 40 mm diameter cone with a 2° angle is common. For parallel plates, a 40 mm diameter plate with a 1 mm gap is typical.
-
-
Sample Loading:
-
Carefully apply the cream sample to the lower plate, ensuring there are no air bubbles.
-
Lower the upper geometry to the desired gap, and trim any excess sample from the edge.
-
-
Equilibration: Allow the sample to rest for 5-10 minutes to allow for temperature equilibration and relaxation of any stresses induced during loading.
-
Measurement Procedures:
-
Flow Curve (Viscosity vs. Shear Rate):
-
Perform a continuous ramp of shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and back down.
-
This will reveal the shear-thinning behavior and the thixotropic loop (the area between the upward and downward curves, indicating the degree of structural breakdown and recovery).
-
-
Oscillatory Measurement (for Yield Stress and Viscoelasticity):
-
Perform a stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and the yield stress (the stress at which the storage modulus, G', begins to decrease significantly).
-
Perform a frequency sweep within the LVER to characterize the viscoelastic properties of the sample at rest.
-
-
Experimental Workflow for Rheological Analysis
Caption: Workflow for conducting rheological analysis of cosmetic or pharmaceutical formulations.
Conclusion
The characterization of this compound requires a combination of instrumental techniques to fully understand its structure and performance. XRD and FTIR are essential for confirming the successful organic modification of the hectorite clay, while SEM provides valuable insights into the material's morphology. Rheological measurements are paramount for quantifying the performance of this compound in a formulation and for comparing it to alternatives like Disteardimonium hectorite and carbomers.
For researchers and formulators, the choice of rheological modifier will be dictated by the specific needs of the product. Organoclays like this compound excel in non-aqueous and low-polarity systems, providing excellent suspension and a desirable thixotropic flow. Synthetic polymers like carbomers are the go-to choice for aqueous gel systems. The detailed protocols and comparative data presented in this guide provide a solid foundation for making informed decisions and for the robust characterization of these important formulation ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 3. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. bc.umcs.pl [bc.umcs.pl]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Pharmaceutical Suspensions: Stearalkonium Hectorite vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of pharmaceutical suspensions is a critical determinant of a drug product's safety, efficacy, and shelf life. A well-formulated suspension ensures uniform dosage and bioavailability of the active pharmaceutical ingredient (API) over time. Suspending agents are pivotal in achieving this stability by modulating the rheology of the formulation to minimize sedimentation and ensure easy redispersion.
This guide provides an objective comparison of the performance of Stearalkonium hectorite (B576562), a modified clay, with other commonly used suspending agents in maintaining the long-term stability of pharmaceutical suspensions. The comparison is supported by a synthesis of available experimental data from various studies. Detailed experimental protocols for key stability-indicating tests are also provided to aid in the design and execution of future studies.
Performance Comparison of Suspending Agents
The selection of an appropriate suspending agent is contingent on the specific characteristics of the API and the desired final product attributes. This section presents a comparative summary of quantitative data for Stearalkonium hectorite and its alternatives, including natural gums and cellulose (B213188) derivatives. The data has been compiled from multiple studies and should be interpreted in the context of the specific formulations and conditions tested.
Table 1: Comparative Viscosity of Suspensions with Different Suspending Agents
| Suspending Agent | Concentration (% w/v) | Drug Substance | Vehicle | Viscosity (cPs) | Source |
| This compound | 2.5 - 10 | - | Caprylic/Capric Triglyceride | 1,500 - 3,200 | [1] |
| Xanthan Gum | 0.75 | Ibuprofen | Aqueous | ~800 | [2] |
| Sodium Carboxymethyl Cellulose (NaCMC) | 2.0 | Ibuprofen | Aqueous | <800 | [2] |
| NaCMC-Xanthan Gum (1% - 0.5%) | 1.5 | Ibuprofen | Aqueous | ~800 | [2] |
| Pulvis Gummi Arabicum (PGA) | - | Paracetamol | Aqueous | Higher than Xanthan Gum | [3] |
| Xanthan Gum | - | Paracetamol | Aqueous | Lower than PGA | [3] |
| Lepidium Sativum Mucilage | 0.5 | Ibuprofen | Aqueous | 49.7 | [4] |
| Isapgol Mucilage | 0.5 | Ibuprofen | Aqueous | 46.3 | [4] |
| Sodium Carboxymethyl Cellulose (NaCMC) | 0.5 | Ibuprofen | Aqueous | 41.8 | [4] |
| Katira Gum | 2.5 | Nimesulide | Aqueous | 2.4 | [5] |
| Acacia Gum | 5.0 | Nimesulide | Aqueous | 1.05 | [5] |
Table 2: Comparative Sedimentation Volume of Suspensions
| Suspending Agent | Concentration (% w/v) | Drug Substance | Sedimentation Volume (F) | Observation Period | Source |
| This compound | Data Not Available | - | - | - | - |
| NaCMC-Xanthan Gum (1% - 0.5%) | 1.5 | Ibuprofen | 1 | 6 Months | [2] |
| Xanthan Gum | 0.75 | Ibuprofen | <0.1 | 1 Month | [2] |
| Katira Gum | 5.0 | Nimesulide | 1 | - | [5] |
| Acacia Gum | 5.0 | Nimesulide | 0.56 | - | [5] |
| Aloe Elegans Mucilage (AEM) | - | - | Lower than Xanthan Gum | - | [6] |
| Xanthan Gum (XG) | - | - | Higher than AEM | - | [6] |
| Tragacanth Gum | 2.0 | Albendazole | Most Stable | 35 Days | [7] |
| Sida Acuta Gum | 2.0 | Albendazole | Most Stable | 35 Days | [7] |
Table 3: Comparative Particle Size in Suspensions
| Suspending Agent | Concentration (% w/v) | Drug Substance | Mean Particle Size (µm) | Source |
| This compound | Data Not Available | - | - | - |
| Fenugreek Seed Powder | 2.0 | Ibuprofen | 2.8 | [8] |
| Pulvis Gummi Arabicum (PGA) | - | Paracetamol | Larger than Xanthan Gum | [3] |
| Xanthan Gum | - | Paracetamol | Smaller than PGA | [3] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate assessment of suspension stability. This section details the methodologies for key experiments.
Viscosity Measurement
Objective: To determine the rheological behavior of the suspension, which is a critical indicator of its physical stability.
Methodology:
-
Instrument: Rotational viscometer (e.g., Brookfield viscometer or a controlled-stress rheometer).
-
Spindle/Geometry: Select an appropriate spindle or geometry (e.g., cone and plate, parallel plate) based on the viscosity of the suspension.
-
Sample Preparation: Gently shake the suspension to ensure homogeneity before loading the sample into the viscometer cup. Ensure no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C ± 1°C) for a specified time.
-
Measurement:
-
For a simple viscosity measurement, select a specific rotational speed (rpm) and record the viscosity reading in centipoise (cPs) once it stabilizes.
-
For a more comprehensive rheological profile, perform a shear rate sweep, measuring viscosity over a range of increasing shear rates.
-
-
Data Recording: Record the viscosity, temperature, spindle/geometry type, and rotational speed.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. ijsdr.org [ijsdr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ibuprofen suspension formulation with natural and synthetic agents. [wisdomlib.org]
Safety Operating Guide
Proper Disposal of Stearalkonium Hectorite: A Guide for Laboratory Professionals
For immediate release: As a trusted partner in your research and development endeavors, we are committed to providing comprehensive support that extends beyond product delivery. This document outlines the essential procedures for the proper disposal of stearalkonium hectorite (B576562), ensuring the safety of your laboratory personnel and compliance with environmental regulations.
Stearalkonium hectorite, a modified clay compound utilized as a suspending agent in various formulations, is generally not classified as a hazardous substance.[1][2][3][4] However, adherence to proper disposal protocols is crucial to maintain a safe and compliant laboratory environment. The primary method for the disposal of solid this compound waste is landfilling.[5]
Key Disposal Parameters
The following table summarizes the critical parameters for the disposal of this compound waste. It is imperative to consult local, regional, and national regulations, as these may vary and take precedence.[1][4]
| Parameter | Guideline | Regulatory Basis |
| Waste Classification | Non-hazardous solid waste | Based on Safety Data Sheet (SDS) information and regulatory lists. |
| Primary Disposal Method | Sanitary Landfill | Recommended for solid, non-hazardous industrial waste. |
| Liquid Waste Prohibition | Prohibited from landfill disposal | Prevents leachate formation and landfill instability. |
| Spill Residue | Dispose as solid waste after absorption | Inert absorbents solidify the waste for proper disposal. |
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe and compliant disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound waste, equip personnel with standard laboratory PPE, including safety glasses, gloves, and a lab coat. For handling large quantities of fine powder, respiratory protection is recommended to prevent inhalation.[5]
-
Waste Characterization:
-
Solid Waste: Unused, solid this compound and disposable materials contaminated with it (e.g., weigh boats, contaminated gloves) should be collected in a designated, clearly labeled waste container for non-hazardous solid waste.
-
Liquid Mixtures: For this compound suspended in a liquid, the entire mixture must be evaluated. If the liquid component is hazardous, the entire waste stream must be managed as hazardous waste according to the specific hazards of the liquid.
-
Spill Cleanup: In the event of a spill, contain the material to prevent it from entering drains or waterways.[1][4] Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent. The resulting solid mixture should then be collected and disposed of as non-hazardous solid waste.[1][4]
-
-
Containerization and Labeling:
-
Use durable, leak-proof containers for waste collection.
-
Clearly label the waste container as "Non-hazardous Industrial Waste: this compound" or as required by your facility's waste management plan.
-
-
Storage: Store the sealed waste container in a designated area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste through a licensed environmental waste management contractor. Ensure the contractor is aware of the non-hazardous nature of the waste and will transport it to a permitted sanitary landfill.
Experimental Protocol: Waste Characterization for Landfill Acceptance
Prior to landfill disposal, particularly for larger quantities or for mixtures, a basic waste characterization may be required to confirm its non-hazardous nature and physical state.
Objective: To determine if the this compound waste meets the acceptance criteria for a non-hazardous waste landfill.
Methodology:
-
Hazardous Waste Screening:
-
Review the Safety Data Sheet (SDS) for this compound and any other components in the waste mixture to confirm the absence of hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).
-
If the composition of the waste is unknown or contains potentially hazardous components, a formal analysis by a certified laboratory may be necessary. This typically involves methods such as Toxicity Characteristic Leaching Procedure (TCLP) to ensure that heavy metals or organic contaminants do not leach above regulatory limits.
-
-
Physical State Determination (for liquid-containing waste):
-
Test Method: The U.S. EPA Test Method 9095B (Paint Filter Liquids Test) is a standard procedure to determine the presence of free liquids in a waste sample.
-
Procedure:
-
A predetermined amount of the waste sample is placed in a conical paint filter.
-
The filter is supported by a funnel over a graduated cylinder.
-
The sample is observed for 5 minutes.
-
If any portion of the material passes through and drops from the filter within the 5-minute period, the waste is considered to contain free liquids and is not suitable for direct landfilling. Such waste would require solidification prior to disposal.
-
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. Using bentonite on construction sites | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. How to Dispose Bentonite Cat Litter - Green pet care [greenpetcare.com.cn]
- 4. gov.uk [gov.uk]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Stearalkonium Hectorite
For laboratory professionals engaged in research and development, ensuring a safe handling environment for all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Stearalkonium hectorite (B576562), a common suspending agent in various formulations. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a secure laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
When working with Stearalkonium hectorite, particularly in its powder form, specific personal protective equipment is necessary to prevent direct contact and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses | Should be worn at all times to protect against dust particles. |
| Hand Protection | Impervious Gloves | Nitrile or other suitable chemically resistant gloves should be worn to prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder form to avoid inhalation of airborne particles. Use in a well-ventilated area. |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient to protect clothing from dust. |
Procedural Guidance for Handling and Spills
Proper handling procedures are crucial to minimize the risk of exposure and contamination.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize the potential for dust inhalation.
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[1]
-
Hygiene: Practice good personal hygiene by washing hands thoroughly after handling the substance.[1]
Spill Cleanup:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorption: For spills, use an inert absorbent material such as sand, silica (B1680970) gel, or sawdust to soak up the substance.[1]
-
Collection: Sweep or shovel the absorbed material into a suitable container for disposal.[1]
-
Decontamination: Thoroughly clean the contaminated surface.[1]
First Aid Measures
In the event of accidental exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse the eyes thoroughly with an eye-bath or water. If irritation persists, seek medical attention.[1] |
| Skin Contact | Wash the affected area with soap and plenty of water. |
| Inhalation | Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1] |
| Ingestion | If swallowed, do not induce vomiting. Seek immediate medical advice and show the safety data sheet or product label.[2] |
Disposal Plan
Unused this compound and contaminated materials should be disposed of in accordance with local, regional, and national regulations. Empty containers should be taken to an approved waste handling site for recycling or disposal.[1] It is important to consult with appropriate regulatory agencies before disposing of the waste product.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
